Product packaging for 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone(Cat. No.:CAS No. 40590-77-0)

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Cat. No.: B1267113
CAS No.: 40590-77-0
M. Wt: 150.22 g/mol
InChI Key: QPPGEPODNBLBTG-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B1267113 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone CAS No. 40590-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bicyclo[2.2.2]oct-5-enyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h2,4,8-10H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPGEPODNBLBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2CCC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299871
Record name 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40590-77-0
Record name 40590-77-0
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID00299871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone (CAS Number: 40590-77-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone, a bicyclic ketone with emerging significance as a versatile building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, spectroscopic data from analogous compounds, and conceptual frameworks for its application in drug design are presented to facilitate its use in research and development.

Chemical Identity and Properties

This compound is a structurally rigid organic molecule featuring a bicyclo[2.2.2]octene core functionalized with an acetyl group. This unique three-dimensional scaffold is of increasing interest in drug discovery for its ability to serve as a non-planar bioisostere for aromatic rings and as a rigid linker element in complex molecular architectures.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 40590-77-0N/A
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
Appearance Colorless to pale yellow oil (predicted)N/A
Purity Typically >95% (commercially available)[1]

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most effectively achieved through a Diels-Alder reaction, a powerful and atom-economical method for the formation of six-membered rings. The reaction involves the [4+2] cycloaddition of a conjugated diene, 1,3-cyclohexadiene, with a dienophile, methyl vinyl ketone.

Experimental Protocol: Diels-Alder Cycloaddition

Reaction Scheme:

Materials:

  • 1,3-Cyclohexadiene

  • Methyl vinyl ketone

  • Toluene (or another suitable solvent like benzene)

  • Hydroquinone (as a polymerization inhibitor)

  • Reaction vessel (e.g., a sealed tube or a round-bottom flask with a condenser)

Procedure:

  • To a solution of 1,3-cyclohexadiene in toluene, add a stoichiometric equivalent of methyl vinyl ketone.

  • Add a catalytic amount of hydroquinone to prevent polymerization of the diene and dienophile.

  • The reaction mixture is then heated under reflux or in a sealed tube at elevated temperatures (e.g., 100-150 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Spectroscopic Data (Analogous Compounds)

Spectroscopic data for the title compound is not publicly available. However, data from structurally similar compounds, such as 2-acetylbicyclo[2.2.2]oct-5-en-2-yl derivatives, provide valuable reference points for characterization.

Table 2: Spectroscopic Data for Analogous Bicyclo[2.2.2]oct-5-en-2-yl Derivatives

Spectroscopic TechniqueCharacteristic Peaks/SignalsReference
Infrared (IR) ~1710 cm⁻¹ (C=O stretch), ~2940 cm⁻¹ (C-H stretch)[2]
¹H NMR Olefinic protons: ~6.0-6.5 ppm; Bridgehead protons: ~2.5-3.0 ppm; Acetyl methyl protons: ~2.1 ppm[2]
¹³C NMR Carbonyl carbon: ~205-210 ppm; Olefinic carbons: ~130-140 ppm; Acetyl methyl carbon: ~25 ppm[3]
Mass Spectrometry (MS) Molecular ion peak (M⁺) and characteristic fragmentation patterns including retro-Diels-Alder fragments.[2]

Applications in Drug Development: A Protein Degrader Building Block

This compound is designated as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate target proteins implicated in disease.

A PROTAC molecule typically consists of three components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).

  • A linker that connects the two ligands.

The rigid bicyclo[2.2.2]octane scaffold of the title compound is particularly valuable as a component of the linker. Its well-defined three-dimensional structure can precisely control the spatial orientation of the two ligands, which is a critical factor for the efficient formation of a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent target protein degradation.

PROTAC Synthesis Workflow

The acetyl group of this compound provides a reactive handle for its incorporation into a PROTAC linker. For example, it can be reduced to a hydroxyl group, which can then be further functionalized for covalent attachment to either the POI ligand or the E3 ligase ligand.

PROTAC_Synthesis_Workflow A This compound B Reduction (e.g., NaBH4) A->B C 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol B->C D Functionalization (e.g., etherification, esterification) C->D E Linker Precursor D->E F Coupling with POI Ligand E->F G Linker-POI Conjugate F->G H Coupling with E3 Ligase Ligand G->H I Final PROTAC Molecule H->I

A generalized workflow for incorporating the bicyclic scaffold into a PROTAC molecule.
Signaling Pathway in Targeted Protein Degradation

The ultimate goal of a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein. The bicyclic scaffold plays a crucial structural role in facilitating this process.

TPD_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC (with Bicyclic Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

The PROTAC-mediated targeted protein degradation pathway.

Conclusion

This compound is a valuable building block for medicinal chemists and drug development professionals. Its rigid, three-dimensional structure makes it an attractive component for constructing sophisticated molecular architectures, particularly as a linker element in PROTACs. While further research is needed to fully elucidate its biological activities and to develop optimized synthetic protocols, the information presented in this guide provides a solid foundation for its application in the design and synthesis of novel therapeutics for targeted protein degradation.

References

physical and chemical properties of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone is a bicyclic ketone with a rigid carbon framework that holds significant potential in medicinal chemistry and materials science. Its unique three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents and specialized polymers. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential applications in drug development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
CAS Number 40590-77-0[1]
Appearance Colorless to pale yellow clear liquid (estimated)[2]
Boiling Point 106-106.5 °C at 20 Torr
Density 1.0184 g/cm³ at 15 °C
Solubility Soluble in alcohol. Insoluble in water.[2]
Purity Typically available as ≥95%[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds.[3]

General Synthesis Workflow: Diels-Alder Reaction

The logical workflow for the synthesis of this compound via a Diels-Alder reaction is depicted below.

G General Synthesis Workflow A 1,3-Cyclohexadiene (Diene) C Diels-Alder Cycloaddition A->C B Methyl vinyl ketone (Dienophile) B->C D This compound (Product) C->D E Purification (e.g., Distillation, Chromatography) D->E F Characterization (NMR, IR, MS) E->F

Caption: Diels-Alder synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the Diels-Alder reaction of 1,3-cyclohexadiene and methyl vinyl ketone.

Materials:

  • 1,3-Cyclohexadiene

  • Methyl vinyl ketone

  • Hydroquinone (inhibitor)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-cyclohexadiene (1.0 equivalent) and a small amount of hydroquinone.

  • Add methyl vinyl ketone (1.1 equivalents) to the flask.

  • Add toluene as a solvent.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the bicyclic framework, including bridgehead protons, olefinic protons, and the protons of the acetyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the olefinic carbons, and the various aliphatic carbons of the bicyclic system.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone functional group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (150.22 g/mol ). Fragmentation patterns would be consistent with the bicyclic structure. The NIST WebBook provides a mass spectrum for the parent compound, Bicyclo[2.2.2]oct-5-en-2-one, which can serve as a reference.[4]

Reactivity and Chemical Properties

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the double bond within the bicyclic system.

  • Reactions of the Ketone: The carbonyl group can undergo a variety of nucleophilic addition reactions, reductions to the corresponding alcohol, and alpha-functionalization.

  • Reactions of the Alkene: The double bond can participate in addition reactions such as hydrogenation, halogenation, and epoxidation.

Potential Applications in Drug Development

The rigid bicyclo[2.2.2]octane core is a privileged scaffold in medicinal chemistry due to its well-defined three-dimensional structure, which allows for precise positioning of functional groups for interaction with biological targets.

Scaffold for Novel Therapeutics

The bicyclo[2.2.2]octane framework has been identified as a promising starting point for the development of various therapeutic agents. Its rigid nature can lead to higher binding affinities and selectivities for target proteins.

G Bicyclo[2.2.2]octane as a Core Scaffold A This compound B Chemical Modification A->B C Diverse Library of Analogs B->C D Biological Screening C->D E Lead Compound Identification D->E F CNS-Active Agents E->F G Antiviral Agents (e.g., SARS-CoV-2 Inhibitors) E->G H Calcium Channel Blockers E->H

Caption: Drug discovery workflow utilizing the bicyclo[2.2.2]octane scaffold.

Central Nervous System (CNS) Active Agents

Derivatives of the bicyclo[2.2.2]octane skeleton have been explored for their potential as CNS-active drugs. The rigid framework can facilitate crossing the blood-brain barrier and interacting with specific receptors in the brain.[5]

Antiviral Applications

Recent research has highlighted the potential of the bicyclo[2.2.2]octene scaffold in the development of inhibitors for viral proteases, such as the 3CL protease of SARS-CoV-2. The defined stereochemistry of the bicyclic system can be exploited to design potent and selective inhibitors.

Building Block for Complex Molecules

This compound can serve as a versatile building block in the synthesis of more complex molecules, including natural products and their analogs. Its functional groups offer handles for further chemical transformations. Some bicyclo[2.2.2]octanone derivatives are considered as key intermediates in the synthesis of certain calcium channel blockers.[6] The compound is also listed as a protein degrader building block, suggesting its utility in the development of PROTACs (Proteolysis Targeting Chimeras).[1]

Conclusion

This compound is a valuable compound with a unique and rigid bicyclic structure. Its well-defined stereochemistry and versatile functional groups make it an important building block for the synthesis of complex organic molecules and a promising scaffold for the development of novel therapeutics. This guide provides a foundational understanding of its properties and potential applications, intended to facilitate further research and development in the scientific community.

References

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

This technical guide provides essential information regarding the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development.

Compound Overview

This compound is a bicyclic organic compound. Its structure consists of a bicyclo[2.2.2]octene core with an acetyl group substituent. This compound serves as a valuable building block in organic synthesis and may be utilized in the development of novel chemical entities for various research applications.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These values are crucial for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C₁₀H₁₄O[1][2]
Molecular Weight 150.22 g/mol [1][2]
CAS Number 40590-77-0[1]

Structural and Molecular Relationship

The relationship between the compound's name, its elemental composition (molecular formula), and its molar mass (molecular weight) is a cornerstone of chemical identity. The following diagram illustrates this fundamental connection.

Logical Relationship of Chemical Properties A This compound B Molecular Formula C₁₀H₁₄O A->B determines C Molecular Weight 150.22 g/mol B->C calculates to

Caption: Relationship between chemical name, formula, and molecular weight.

References

A Technical Guide to 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone, a bicyclic ketone with significant applications as a versatile building block in organic synthesis. The guide covers its nomenclature, synthesis, stereochemistry, and physico-chemical properties, presenting data in a structured format for scientific and research applications.

IUPAC Nomenclature and Structure

The compound with the chemical formula C₁₀H₁₄O is systematically named This compound .[1] The structure consists of an ethanone (acetyl) group attached to a bicyclo[2.2.2]oct-5-ene core.

A critical aspect of this molecule's structure is its stereochemistry. Due to the bicyclic nature of the ring system, the acetyl substituent at the C-2 position can exist in two diastereomeric forms:

  • endo : The substituent is oriented towards the longer bridge of the bicyclic system (the C5-C6 double bond).

  • exo : The substituent is oriented away from the longer bridge.

The choice of isomer is crucial in stereoselective synthesis and can significantly influence the chemical and biological properties of derivative compounds.

Synthesis via Diels-Alder Reaction

The primary and most efficient route for synthesizing this compound is the Diels-Alder reaction . This [4+2] cycloaddition involves the reaction of a conjugated diene, 1,3-cyclohexadiene , with a dienophile, methyl vinyl ketone .[2][3][4]

The reaction proceeds by heating the reactants, which forms the bicyclo[2.2.2]octene framework in a single, concerted step.[4] The stereochemical outcome of the reaction (the endo/exo ratio) is subject to kinetic and thermodynamic control. Typically, Diels-Alder reactions favor the formation of the endo product due to secondary orbital interactions in the transition state. However, the exo isomer is often the more thermodynamically stable product.

Experimental Protocol: Synthesis

The following is a representative protocol for the thermal Diels-Alder cycloaddition.

Materials:

  • 1,3-Cyclohexadiene

  • Methyl vinyl ketone (freshly distilled)

  • Hydroquinone (as a polymerization inhibitor)

  • Toluene or Benzene (anhydrous)

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a threaded glass pressure tube, combine 1,3-cyclohexadiene (1.0 equivalent), methyl vinyl ketone (1.2 equivalents), and a catalytic amount of hydroquinone in anhydrous toluene.

  • Seal the tube tightly with a Teflon screw cap.

  • Heat the reaction mixture in an oil bath at a temperature between 110-130°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 24-48 hours), allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The resulting crude oil, containing a mixture of endo and exo isomers, is then purified.

  • Purification is achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to separate the two isomers.

  • Collect the fractions corresponding to each isomer and remove the solvent in vacuo to yield the pure endo and exo products as oils or low-melting solids.

Physicochemical and Spectroscopic Data

Precise characterization is essential for confirming the identity and purity of the synthesized compound. The following tables summarize key physical and spectroscopic properties.

Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
CAS Number 40590-77-0[1]
Appearance Colorless to pale yellow oil[5]
Spectroscopic Data (Representative)

Spectroscopic analysis, particularly NMR, is crucial for distinguishing between the endo and exo isomers. The chemical shifts and coupling constants of the protons on the bicyclic core are distinct for each stereoisomer.

Analysis Type Data Interpretation
¹H NMR The spectrum will show characteristic signals for the vinyl protons (typically between 6.0-6.5 ppm), the acetyl methyl group (around 2.1 ppm), and a complex multiplet pattern for the aliphatic bridge and bridgehead protons. The precise chemical shift and coupling constants of the proton at C-2 (adjacent to the acetyl group) are key differentiators for endo/exo assignment.
¹³C NMR The spectrum will display ten distinct carbon signals, including a signal for the carbonyl carbon (typically >200 ppm), two signals for the double bond carbons (around 130-140 ppm), and various signals for the sp³ hybridized carbons of the bicyclic framework.
IR Spectroscopy The spectrum will show a strong absorption band characteristic of the C=O stretch of the ketone at approximately 1710 cm⁻¹ and a C=C stretching vibration for the alkene around 1640 cm⁻¹.
Mass Spectrometry The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 150. Subsequent fragmentation patterns can help confirm the structure.

Visualization of Synthesis and Stereochemistry

Diagrams created using the DOT language provide a clear visual representation of the synthetic pathway and the resulting stereoisomers.

Diels-Alder Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products Diene 1,3-Cyclohexadiene Reaction Diels-Alder Cycloaddition (Toluene, 130°C) Diene->Reaction Dienophile Methyl Vinyl Ketone Dienophile->Reaction Purification Column Chromatography (Silica Gel) Reaction->Purification Crude Mixture Endo endo Isomer Purification->Endo Exo exo Isomer Purification->Exo

Caption: Workflow for the synthesis of this compound.

Stereoisomer Relationship

G Parent This compound Endo endo Isomer (Kinetic Product) Parent->Endo Major product under kinetic control Exo exo Isomer (Thermodynamic Product) Parent->Exo Major product under thermodynamic control Endo->Exo Isomerization (e.g., via enolization)

Caption: Relationship between the endo and exo stereoisomers.

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules. The rigid bicyclic framework provides a well-defined three-dimensional scaffold, which is highly desirable in drug design and materials science. The ketone and alkene functionalities offer multiple handles for further chemical transformations, such as reduction, oxidation, and addition reactions. Notably, this and related bicyclo[2.2.2]octanone structures are key building blocks in the synthesis of certain calcium channel blockers.

References

An In-depth Technical Guide to the Synthesis of Bicyclo[2.2.2]octenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octenone framework is a crucial structural motif present in a variety of natural products with significant biological activities, making it a target of considerable interest in synthetic organic chemistry and drug discovery. This guide provides a comprehensive overview of the primary synthetic strategies for constructing this bridged bicyclic system, with a focus on key experimental methodologies, quantitative data, and reaction pathways.

Core Synthetic Strategies

The synthesis of bicyclo[2.2.2]octenone derivatives is predominantly achieved through several key cycloaddition and dearomatization strategies. These methods offer diverse pathways to access a wide range of substituted bicyclic structures, including enantiomerically enriched compounds.

Diels-Alder Reactions of Masked o-Benzoquinones (MOBs)

A powerful and widely employed method for constructing the bicyclo[2.2.2]octenone core involves the [4+2] cycloaddition of in situ generated masked o-benzoquinones (MOBs) with various dienophiles. MOBs, which are typically 6,6-dialkoxycyclohexa-2,4-dienones, are highly reactive dienes. Their generation from the oxidative dearomatization of 2-methoxyphenols using hypervalent iodine reagents like (diacetoxy)iodobenzene (DIB) is a common entry point to these intermediates.[1][2]

This approach is often performed as a one-pot procedure where the MOB is generated in the presence of a suitable dienophile to trap it before it undergoes self-dimerization.[2] The reaction generally proceeds with high regio- and stereoselectivity.[2][3]

A variation of this is the domino retro-Diels-Alder/Diels-Alder reaction. In this strategy, a stable dimer of a masked o-benzoquinone is subjected to pyrolysis, which regenerates the reactive MOB monomer via a retro-Diels-Alder reaction. The monomer is then trapped in situ by a desired dienophile in a subsequent Diels-Alder reaction to yield the target bicyclo[2.2.2]octenone.[4][5] This method is particularly useful for less reactive dienophiles that may require higher temperatures.[5]

Experimental Workflow: Domino Retro-Diels-Alder/Diels-Alder Reaction

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Reaction Pathway cluster_product Product MOB_Dimer Masked o-Benzoquinone Dimer Pyrolysis Pyrolysis (e.g., 220 °C) in Mesitylene MOB_Dimer->Pyrolysis Dienophile Olefinic or Acetylenic Dienophile Dienophile->Pyrolysis DA Diels-Alder Dienophile->DA rDA Retro-Diels-Alder Pyrolysis->rDA MOB_Monomer Reactive MOB Monomer (In situ generation) rDA->MOB_Monomer MOB_Monomer->DA BicycloOctenone Bicyclo[2.2.2]octenone Derivative DA->BicycloOctenone

Caption: Domino Retro-Diels-Alder/Diels-Alder Workflow.

Oxidative Dearomatization-Dimerization of Phenols

The direct oxidative dearomatization of phenols provides an efficient route to bicyclo[2.2.2]octenones through a dimerization cascade. This transformation often proceeds via an intermediate o-quinol, which can then undergo a [4+2] dimerization. This strategy is particularly relevant for the synthesis of natural products that exist as dimers of phenolic precursors.[6]

Significant advancements have been made in rendering this process enantioselective. The use of chiral catalysts, such as copper complexes with chiral ligands (e.g., (-)-sparteine) or chiral oxaziridinium organocatalysts, can induce high levels of enantioselectivity in the initial dearomatization step, leading to the formation of enantiomerically enriched bicyclo[2.2.2]octenone products.[6][7]

Signaling Pathway: Enantioselective Oxidative Dearomatization

G Phenol Substituted Phenol Catalyst Chiral Catalyst (e.g., Chiral Oxaziridinium) Phenol->Catalyst Oxidant Oxidant (e.g., m-CPBA) Oxidant->Catalyst oQuinol Chiral o-Quinol Intermediate Catalyst->oQuinol Asymmetric Oxidation Dimerization [4+2] Dimerization oQuinol->Dimerization Product Enantiomerically Enriched Bicyclo[2.2.2]octenone Dimerization->Product

Caption: Enantioselective Synthesis via Dearomatization.

Quantitative Data for Enantioselective Organocatalytic o-Hydroxylative Phenol Dearomatization-[4+2] Cycloaddition

Phenol SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Ratio (e.r.)Reference
2,6-Dimethylphenol2.57594.5:5.5
2,5-Dimethylphenol106999:1
2-Methyl-6-tert-butylphenol105597.5:2.5
Carvacrol106999:1
Intramolecular Diels-Alder Reactions via Wessely Oxidation

The intramolecular Diels-Alder (IMDA) reaction offers a powerful method for constructing the bicyclo[2.2.2]octenone skeleton with defined stereochemistry. A common approach involves a "modified" Wessely oxidation of phenols with lead tetraacetate in the presence of an unsaturated carboxylic acid.[8][9] This generates a cyclohexa-2,4-dienone intermediate bearing a dienophile-containing side chain, which upon heating, undergoes an intramolecular cycloaddition to yield the bicyclic lactone.[8][9][10]

This strategy allows for the synthesis of regioisomers that may not be accessible through intermolecular routes.[8] The geometry of the resulting bicyclo[2.2.2]octenone system can be influenced by the presence of the fused lactone ring.[9]

Experimental Data for Intramolecular Diels-Alder via Modified Wessely Oxidation

PhenolUnsaturated AcidProduct Yield (%)Reference
2,6-DimethylphenolAcrylic AcidNot specified[8][9]
2,6-DimethylphenolCinnamic AcidNot specified[8][9]
2,6-Dimethylphenolcis-β-Bromoacrylic AcidNot specified[8][9]
o-CresolVariousAnalogous products obtained[8][9]

Experimental Protocols

Protocol 1: General Procedure for the Domino Retro-Diels-Alder/Diels-Alder Reaction

This protocol is adapted from the work of Liao and coworkers.[4][5]

  • A solution of the masked o-benzoquinone dimer (1.0 equiv) and the desired dienophile (2.0-5.0 equiv) in dry mesitylene is prepared in a sealed tube.

  • The reaction mixture is heated to 220 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford the desired bicyclo[2.2.2]octenone derivative.

Protocol 2: General Procedure for Organocatalytic Enantioselective o-Hydroxylative Phenol Dearomatization

This protocol is based on the methodology developed by Buckley and coworkers.

  • To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., CHCl₃) at -20 °C is added the chiral oxaziridinium salt catalyst (0.1 equiv).

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 equiv) is added portion-wise over a period of 10 minutes.

  • The reaction mixture is stirred at -20 °C until the starting material is consumed, as monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with a saturated aqueous solution of NaHCO₃ and brine, then dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched bicyclo[2.2.2]octenone. For some substrates, heating the crude mixture (e.g., at 70 °C) may be required to facilitate the final [4+2] cycloaddition.

Protocol 3: General Procedure for the Synthesis of Bicyclo[2.2.2]octenones via Modified Wessely Oxidation and Intramolecular Diels-Alder Reaction

This procedure is a generalized representation based on the work of Yates and Auksi.[8][9]

  • To a stirred solution of the phenol (e.g., 2,6-dimethylphenol) and an α,β-unsaturated acid (e.g., acrylic acid) in a suitable solvent is added lead tetraacetate portion-wise.

  • The reaction mixture is stirred at room temperature until the oxidation is complete.

  • The reaction is filtered to remove lead(II) acetate.

  • The filtrate, containing the intermediate cyclohexa-2,4-dienone, is concentrated.

  • The residue is dissolved in a high-boiling solvent (e.g., benzene or toluene) and heated to reflux to induce the intramolecular Diels-Alder cycloaddition.

  • The reaction progress is monitored by TLC or ¹H NMR.

  • After completion, the solvent is removed in vacuo.

  • The crude product is purified by chromatography or recrystallization to afford the bicyclo[2.2.2]octenone lactone derivative.

References

An In-depth Technical Guide to the Exo and Endo Isomers of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and stereochemical aspects of the endo and exo isomers of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone. This bicyclic ketone is a valuable building block in organic synthesis, and understanding the distinct properties and preparation of its diastereomers is crucial for its application in medicinal chemistry and materials science. This document details the prevalent synthetic routes, focusing on the Diels-Alder reaction between 1,3-cyclohexadiene and methyl vinyl ketone, and explores the factors influencing the endo/exo selectivity. Detailed experimental protocols for the synthesis of the predominantly endo isomer and the separation of the isomers are provided. Furthermore, a thorough comparison of the spectroscopic data for both isomers is presented, equipping researchers with the necessary information for their identification and characterization.

Introduction

The bicyclo[2.2.2]octene framework is a rigid and conformationally defined scaffold that has garnered significant interest in various fields of chemistry, including natural product synthesis and drug design. The introduction of functional groups onto this skeleton, such as the acetyl group in this compound, provides a handle for further chemical transformations. The stereochemistry of the substituent at the C-2 position, being either endo (syn to the longer etheno bridge) or exo (anti to the longer etheno bridge), plays a critical role in determining the molecule's three-dimensional shape and, consequently, its biological activity and physical properties.

The primary route to this compound is the Diels-Alder reaction between 1,3-cyclohexadiene and methyl vinyl ketone. The stereochemical outcome of this [4+2] cycloaddition is governed by the principles of kinetic and thermodynamic control, with the endo isomer being the kinetically favored product, particularly in the presence of Lewis acid catalysts.

Synthesis of Endo and Exo Isomers

The synthesis of this compound isomers is predominantly achieved through the Diels-Alder reaction. The ratio of endo to exo products can be influenced by the reaction conditions.

Kinetic vs. Thermodynamic Control

The Diels-Alder reaction is subject to kinetic and thermodynamic control.[1][2]

  • Kinetic Control: At lower temperatures and often with the use of Lewis acid catalysts, the reaction is under kinetic control, favoring the formation of the endo isomer. This is due to a lower energy transition state for the endo approach, which is stabilized by secondary orbital interactions between the developing π-system of the diene and the carbonyl group of the dienophile.

  • Thermodynamic Control: At higher temperatures, the Diels-Alder reaction can become reversible. Under these conditions, the product distribution is governed by the thermodynamic stability of the isomers. The exo isomer is generally more stable due to reduced steric hindrance, and thus, higher temperatures can favor its formation.

Lewis Acid Catalysis

Lewis acids are commonly employed to catalyze the Diels-Alder reaction between 1,3-cyclohexadiene and methyl vinyl ketone. They coordinate to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the reaction. This catalysis also enhances the endo-selectivity of the reaction. For instance, a silylium ion-catalyzed reaction has been reported to yield an endo:exo ratio of 99:1.

Experimental Protocols

Synthesis of endo-1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone (Kinetic Control)

This protocol is adapted from a reported silylium ion-catalyzed Diels-Alder reaction.

Materials:

  • Methyl vinyl ketone

  • 1,3-Cyclohexadiene

  • Silylium ion catalyst (e.g., generated in situ)

  • Anhydrous solvent (e.g., dichloromethane)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., cyclohexane, ethyl acetate)

Procedure:

  • To a solution of methyl vinyl ketone (1.00 mmol) in anhydrous dichloromethane, add 1,3-cyclohexadiene (2.00 mmol).

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Add the silylium ion catalyst solution dropwise.

  • Stir the reaction mixture at the same temperature until completion (monitor by TLC or GC).

  • Quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate as the eluent to afford the pure endo isomer.

Separation of Endo and Exo Isomers

The endo and exo isomers can be separated by column chromatography on silica gel.[3] The exo isomer is typically less polar and elutes before the endo isomer.

Procedure:

  • Load the crude mixture of isomers onto a silica gel column.

  • Elute with a non-polar solvent system, such as a mixture of hexane and ethyl acetate with a low percentage of the more polar solvent.

  • Collect fractions and analyze by TLC or GC to identify the fractions containing the pure isomers.

  • Combine the respective fractions and remove the solvent under reduced pressure to obtain the isolated endo and exo isomers.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound
Parameterendo Isomerexo IsomerReference
Yield (Silylium Catalyzed) 93%<1%
endo:exo Ratio (Silylium Cat.) 99:1
GLC Retention Time (FS-Supreme) 9.5 min9.0 min
Table 2: Spectroscopic Data for endo-1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone
Spectroscopic TechniqueDataReference
¹H NMR (400 MHz, CDCl₃) δ = 6.27 (ddd, J = 8.5, 6.8, 1.1 Hz, 1H), 6.10 (ddd, J = 8.3, 6.5, 1.1 Hz, 1H), 2.86-2.92 (m, 1H), 2.66 (ddd, J = 8.7, 6.9, 2.1 Hz, 1H), 2.50-2.63 (m, 1H), 2.11 (s, 3H), 1.61-1.68 (m, 2H), 1.56-1.61 (m, 1H), 1.44-1.54 (m, 1H), 1.19-1.37 (m, 2H) ppm.
¹³C NMR (100 MHz, CDCl₃) δ = 209.9, 135.3, 131.2, 51.7, 32.2, 29.7, 28.8, 28.4, 26.0, 24.6 ppm.
IR (ATR) ν̃ = 1706 (s, C=O) cm⁻¹.
HRMS (ESI) m/z calculated for C₁₀H₁₄ONa [M+Na]⁺: 173.0937; Found: 173.0940.
Spectroscopic Differentiation of Endo and Exo Isomers
  • ¹H NMR Spectroscopy: The most significant difference between the endo and exo isomers in the ¹H NMR spectrum is the chemical shift of the proton at C-2 and the acetyl protons. In the exo isomer, the acetyl group is shielded by the C-5/C-6 double bond, leading to an upfield shift of the methyl protons compared to the endo isomer. Conversely, the proton at C-2 in the exo isomer is expected to be deshielded. The chemical shifts of the vinylic protons (H-5 and H-6) are also expected to differ slightly between the two isomers. For a related bicyclo[2.2.2]octene system, it was noted that the proton syn to the carbonyl group experiences a high-frequency chemical shift.[3]

Visualizations

Diels-Alder Reaction Pathway

Diels_Alder cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products 1,3-Cyclohexadiene 1,3-Cyclohexadiene Endo TS Endo TS 1,3-Cyclohexadiene->Endo TS + Methyl Vinyl Ketone Exo TS Exo TS 1,3-Cyclohexadiene->Exo TS + Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone endo-isomer endo-isomer Endo TS->endo-isomer Kinetic Product (Favored at low temp) exo-isomer exo-isomer Exo TS->exo-isomer Thermodynamic Product (Favored at high temp) Workflow A Diels-Alder Reaction (1,3-Cyclohexadiene + Methyl Vinyl Ketone) B Reaction Workup (Quenching, Extraction, Drying) A->B C Crude Product (Mixture of endo and exo isomers) B->C D Column Chromatography (Silica Gel) C->D E Pure exo-isomer D->E Less polar fraction F Pure endo-isomer D->F More polar fraction G Spectroscopic Characterization (NMR, IR, MS) E->G F->G

References

An In-Depth Technical Guide to the Stereochemistry of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone is a versatile bicyclic ketone that serves as a valuable chiral building block in organic synthesis. Its rigid, well-defined three-dimensional structure makes it an important scaffold for the preparation of complex molecules, including natural products and pharmacologically active compounds. The stereochemistry of this molecule, arising from the bicyclic framework and the substituted acetyl group, is of paramount importance as it dictates the spatial arrangement of functionalities and, consequently, the biological activity and physical properties of its derivatives. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, the characterization of its stereoisomers, and methods for their separation and stereocontrolled preparation.

Stereoisomers of this compound

The structure of this compound possesses multiple stereocenters, leading to the existence of several stereoisomers. The primary stereochemical considerations are the relative orientations of the acetyl group on the bicyclo[2.2.2]octene core, designated as endo or exo, and the absolute configuration at the chiral centers, denoted by R/S nomenclature.

The endo and exo diastereomers arise from the Diels-Alder reaction used in the synthesis of the bicyclic system. In the endo isomer, the acetyl group is oriented towards the longer bridge of the bicyclic system, while in the exo isomer, it points away from it. Each of these diastereomers exists as a pair of enantiomers.

Synthesis of Stereoisomers

The most common route to the bicyclo[2.2.2]octene framework is the Diels-Alder reaction between a 1,3-cyclohexadiene and a suitable dienophile. For this compound, the reaction involves 1,3-cyclohexadiene and methyl vinyl ketone.

Diels-Alder Reaction

The thermal or Lewis acid-catalyzed Diels-Alder reaction between 1,3-cyclohexadiene and methyl vinyl ketone typically yields a mixture of endo and exo diastereomers, with the endo isomer often being the major product due to secondary orbital interactions.

Experimental Protocol: Synthesis of endo-1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

A solution of methyl vinyl ketone (1.00 mmol) and 1,3-cyclohexadiene (2.00 mmol) in a suitable solvent is stirred at room temperature or heated. The reaction can be catalyzed by a Lewis acid to improve the reaction rate and selectivity. After completion, the solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to afford the endo product. The endo:exo ratio can be determined by Gas Chromatography (GC) analysis of the crude reaction mixture. Under certain conditions, an endo:exo ratio of up to 99:1 has been reported.

Enantioselective Synthesis

The preparation of enantiomerically enriched this compound can be achieved through various asymmetric strategies, including the use of chiral catalysts in the Diels-Alder reaction or the enzymatic resolution of a racemic mixture.

Conceptual Approach for Enantioselective Synthesis: An enantioselective synthesis could involve a copper-mediated oxidative dearomatization of a substituted phenol followed by a [4+2] dimerization cascade, which has been shown to produce chiral bicyclo[2.2.2]octenones with high enantiomeric excess.

Stereochemical Analysis and Data Presentation

The determination of the stereochemistry of this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between endo and exo diastereomers. The spatial proximity of the acetyl group to the double bond in the endo isomer leads to characteristic shielding and deshielding effects on nearby protons and carbons, resulting in distinct chemical shifts compared to the exo isomer.

Table 1: Comparative NMR Data for endo-1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
CH₃CO2.11 (s, 3H)28.1
CHCO2.83-2.89 (m, 1H)51.7
Bridgehead CH2.56-2.61 (m, 1H), 2.67 (dt, J = 7.7 Hz, J = 2.1 Hz, 1H)32.3, 29.7
CH=CH6.09 (ddd, J = 7.9 Hz, J = 6.5 Hz, J = 1.0 Hz, 1H), 6.26 (ddd, J = 8.0 Hz, J = 6.7 Hz, J = 1.1 Hz, 1H)135.3, 131.2
CH₂1.20-1.35 (m, 2H), 1.45-1.53 (m, 1H), 1.53-1.62 (m, 1H), 1.62-1.68 (m, 2H)29.0, 26.1, 24.6
C=O-209.9

Note: Data is for the endo isomer. The exo isomer would be expected to show different chemical shifts for the protons and carbons of and near the acetyl group due to the change in its magnetic environment.

Chiral Resolution

For the separation of enantiomers, chiral chromatography and diastereomeric crystallization are common techniques.

Conceptual Protocol for Chiral Resolution: A racemic mixture of this compound can be derivatized with a chiral resolving agent, such as a chiral diol, to form diastereomeric ketals. These diastereomers can then be separated by conventional chromatography. Subsequent hydrolysis of the separated diastereomers would yield the individual enantiomers of the starting ketone.

Visualizations

Synthesis and Stereoisomers

The following diagram illustrates the Diels-Alder synthesis of this compound and the resulting endo and exo stereoisomers.

G Synthesis and Stereoisomers of this compound cluster_reactants Reactants cluster_reaction Diels-Alder Reaction cluster_products Products diene 1,3-Cyclohexadiene reaction [4+2] Cycloaddition diene->reaction dienophile Methyl Vinyl Ketone dienophile->reaction endo endo-1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone reaction->endo Major exo exo-1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone reaction->exo Minor

Caption: Diels-Alder synthesis of endo and exo isomers.

Workflow for Stereochemical Analysis

The logical workflow for the complete stereochemical analysis of this compound is depicted below.

G Workflow for Stereochemical Analysis synthesis Synthesis (Diels-Alder) separation Diastereomer Separation (e.g., Chromatography) synthesis->separation endo_isomer Isolated endo Isomer separation->endo_isomer exo_isomer Isolated exo Isomer separation->exo_isomer nmr_analysis NMR Spectroscopy (¹H, ¹³C, NOE) endo_isomer->nmr_analysis chiral_resolution Enantiomeric Resolution (e.g., Chiral HPLC) endo_isomer->chiral_resolution exo_isomer->nmr_analysis absolute_config Absolute Configuration Determination nmr_analysis->absolute_config enantiomer_1 Enantiomer 1 chiral_resolution->enantiomer_1 enantiomer_2 Enantiomer 2 chiral_resolution->enantiomer_2 optical_rotation Polarimetry (Specific Rotation) enantiomer_1->optical_rotation enantiomer_2->optical_rotation optical_rotation->absolute_config

Caption: Stereochemical analysis workflow.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its application in synthetic chemistry. A thorough understanding and control of its stereoisomers are essential for the development of new chemical entities with desired properties. The methodologies outlined in this guide, from stereoselective synthesis to detailed spectroscopic analysis and chiral resolution, provide a solid foundation for researchers and professionals working with this important chiral building block. Future work in this area may focus on the development of more efficient and highly selective asymmetric syntheses to access all possible stereoisomers in high purity.

Spectroscopic and Synthetic Profile of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the reference compound, 1-((1R,2S,4R*)-2-Hydroxybicyclo[2.2.2]oct-5-en-2-yl)ethanone. These data provide critical insights into the structural features and expected spectral characteristics of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.23–6.40m-H-5, H-6
3.81br s-OH
2.73–2.77m-H-4
2.43–2.47m-H-1
2.19–2.30m-H-7a
2.19s-CH₃CO
1.92dt13.6, 2.9H-3n
1.67–1.78m-H-8a
1.47dd13.6, 2.6H-3x
1.31tdd12.1, 6.5, 3.2H-8s
1.09tdd12.1, 5.4, 2.6H-7s

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
211.3CH₃C O
134.6C-5
132.7C-6
80.5C-2
39.0C-3
38.9C-1
30.4C-4
25.6C H₃CO
23.4C-8
20.6C-7

Solvent: CDCl₃, Frequency: 75.4 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3455O-H stretch
2942C-H stretch (sp³)
1703C=O stretch (ketone)
1354-
1101C-O stretch

Technique: Film[1]

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
1661[M]⁺
12310-
95100-
8054-
7950-
7752-

Ionization: Electron Ionization (70 eV)[1]

Experimental Protocols

Synthesis of the Precursor: Bicyclo[2.2.2]oct-5-en-2-one

The bicyclo[2.2.2]oct-5-en-2-one core is a crucial precursor for the synthesis of the title compound. A common method for its preparation is through a Diels-Alder reaction between a suitable diene and a ketene equivalent, followed by further transformations. One established method involves the reaction of a cyclic enone with a ketone in the presence of a strong acid.[2]

Materials:

  • Cyclohex-2-enone

  • Acyclic or cyclic ketone (e.g., acetone)

  • Trifluoromethanesulfonic acid (triflic acid)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • A solution of the ketone and cyclohex-2-enone (in a 1:3 molar ratio) is prepared in dichloromethane.

  • The solution is cooled to 0 °C, and trifluoromethanesulfonic acid (3 equivalents) is added.

  • The mixture is then heated (e.g., in a microwave reactor at 40 °C for 8 hours) or stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to 0 °C, and triethylamine is added dropwise to neutralize the acid.

  • The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the substituted bicyclo[2.2.2]oct-5-en-2-one.

Plausible Synthesis of this compound

A plausible and effective method for the synthesis of the title compound involves the reaction of the precursor, bicyclo[2.2.2]oct-5-en-2-one, with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), followed by oxidation of the resulting tertiary alcohol.

Step 1: Grignard Reaction

  • Bicyclo[2.2.2]oct-5-en-2-one is dissolved in a dry, aprotic ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath, and a solution of methylmagnesium bromide in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with the ether solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the tertiary alcohol intermediate.

Step 2: Oxidation

  • The crude tertiary alcohol is dissolved in a suitable solvent (e.g., dichloromethane).

  • An oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, is added to the solution.

  • The reaction is stirred at room temperature until the alcohol is fully converted to the ketone (monitored by TLC).

  • The reaction mixture is worked up according to the specific requirements of the oxidizing agent used.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Visualized Experimental Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound from a readily available precursor.

experimental_workflow start Bicyclo[2.2.2]oct-5-en-2-one intermediate Tertiary Alcohol Intermediate start->intermediate Grignard Reaction reagent1 Methylmagnesium Bromide (CH3MgBr) product This compound intermediate->product Oxidation reagent2 Oxidizing Agent (e.g., PCC) purification Purification (Column Chromatography) product->purification Workup

Caption: Synthetic workflow for this compound.

References

Mass Spectrometry of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone, a bicyclic ketone of interest in synthetic chemistry and drug discovery. This document outlines the expected fragmentation patterns under electron ionization (EI), presents the data in a structured format, details a standard experimental protocol for analysis, and illustrates the primary fragmentation pathway.

Introduction

This compound possesses a complex bicyclic structure and a ketone functional group, which dictates its behavior in a mass spectrometer. Understanding its fragmentation is crucial for its identification and structural elucidation in complex mixtures. The molecular formula of this compound is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol .[1] Under electron ionization, the molecule is expected to undergo a series of characteristic fragmentation reactions, primarily driven by the carbonyl group.

Predicted Electron Ionization Mass Spectrum

Upon electron ionization, this compound will form a molecular ion (M⁺˙) at m/z 150. The subsequent fragmentation is predicted to be dominated by cleavages adjacent to the carbonyl group (α-cleavage) and rearrangements involving the bicyclic system.

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

m/zProposed Fragment IonProposed Mechanism
150[C₁₀H₁₄O]⁺˙Molecular Ion (M⁺˙)
135[C₉H₁₁O]⁺α-cleavage: Loss of a methyl radical (•CH₃)
107[C₈H₁₁]⁺Loss of an acetyl radical (•COCH₃) via α-cleavage
91[C₇H₇]⁺Retro-Diels-Alder reaction of the bicyclic ring, followed by loss of ethylene
79[C₆H₇]⁺Further fragmentation of the bicyclic system
43[CH₃CO]⁺α-cleavage: Formation of the acylium ion

Key Fragmentation Pathways

The fragmentation of ketones is well-characterized and typically involves several key pathways.[2][3][4][5] For this compound, the following are the most probable fragmentation reactions:

  • α-Cleavage: This is a primary fragmentation mode for ketones where the bond adjacent to the carbonyl group is cleaved.[2][3][5] This can result in the loss of the methyl group (CH₃•) to form a stable acylium ion at m/z 135, or the loss of the acetyl group (CH₃CO•) to yield a bicyclic cation at m/z 107. The formation of the acylium ion at m/z 43 is also a very common and often abundant peak in the mass spectra of methyl ketones.[2]

  • Retro-Diels-Alder (rDA) Reaction: The unsaturated bicyclo[2.2.2]octene core is susceptible to a retro-Diels-Alder reaction. This process involves the cleavage of the ring system to eliminate a neutral molecule of ethylene (C₂H₄), leading to a cyclohexadienyl-derived cation. This pathway is a common fragmentation for similar bicyclic systems.

  • McLafferty Rearrangement: While a classic fragmentation for ketones, a standard McLafferty rearrangement is unlikely for this specific molecule due to the rigid bicyclic structure and the absence of a readily accessible γ-hydrogen on a flexible alkyl chain.[2][3][6]

Fragmentation Pathway Diagram

fragmentation_pathway M [C10H14O]+• m/z = 150 Molecular Ion F1 [C9H11O]+ m/z = 135 M->F1 - •CH3 F2 [C8H11]+ m/z = 107 M->F2 - •COCH3 F4 [CH3CO]+ m/z = 43 M->F4 α-cleavage F3 [C7H7]+ m/z = 91 F2->F3 - C2H4 (rDA)

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a general protocol for acquiring the EI mass spectrum of this compound.

Instrumentation

A high-resolution gas chromatograph-mass spectrometer (GC-MS) is typically employed for the analysis of volatile and semi-volatile organic compounds like the target ketone.

Sample Preparation
  • Dissolution: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Filtration: If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Parameters
  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Interface Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV[7]

  • Mass Range: m/z 40-300

  • Scan Speed: 2 scans/second

Data Acquisition and Analysis
  • Acquire the mass spectral data across the GC elution profile.

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for this peak by averaging the scans across the peak width and subtracting the background spectrum.

  • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Logical Workflow for Data Interpretation

The interpretation of the mass spectrum follows a logical progression to elucidate the structure of the analyte.

data_interpretation_workflow A Acquire EI Mass Spectrum B Identify Molecular Ion Peak (M+•) m/z = 150 A->B C Propose α-cleavage Pathways B->C D Identify Acylium Ion ([CH3CO]+) m/z = 43 C->D E Identify [M-CH3]+ Peak m/z = 135 C->E F Identify [M-COCH3]+ Peak m/z = 107 C->F I Confirm Structural Assignment D->I E->I G Propose Retro-Diels-Alder from m/z 107 F->G H Identify [C7H7]+ Peak m/z = 91 G->H H->I

Caption: Workflow for the interpretation of the mass spectrum of this compound.

References

Methodological & Application

Application Note: Diels-Alder Synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone via a Diels-Alder reaction between 1,3-cyclohexadiene and methyl vinyl ketone. The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of cyclic systems, and the resulting bicyclo[2.2.2]octene scaffold is a key structural motif in many biologically active molecules and natural products. This document outlines the reaction conditions, purification methods, and characterization of the title compound, providing a reproducible methodology for laboratory synthesis.

Introduction

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. The reaction between a conjugated diene, in this case, 1,3-cyclohexadiene, and a dienophile, methyl vinyl ketone, provides a straightforward route to the bicyclo[2.2.2]octene framework. The stereoselectivity of this reaction, favoring the endo product under kinetic control, is a key feature that will be discussed. Lewis acid catalysis can be employed to enhance the reaction rate and selectivity. The resulting product, this compound, is a versatile intermediate for further synthetic transformations in drug discovery and materials science.

Experimental Protocol

Materials and Equipment
  • 1,3-Cyclohexadiene

  • Methyl vinyl ketone

  • Lewis Acid Catalyst (e.g., Aluminum chloride, optional)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Standard glassware for workup (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

  • NMR tubes and spectrometer

  • IR spectrometer

Experimental Workflow Diagram

Diels_Alder_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1,3-Cyclohexadiene + Methyl Vinyl Ketone Flask Dry Round-Bottom Flask under Inert Atmosphere Reactants->Flask Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Flask Stirring Stirring at Room Temperature or Gentle Heating (Reflux) Flask->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench Reaction (e.g., with water) Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography (Silica Gel) Evaporation->Chromatography Product This compound Chromatography->Product Spectroscopy NMR & IR Spectroscopy Product->Spectroscopy

Caption: Experimental workflow for the Diels-Alder synthesis.

Synthesis Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1,3-cyclohexadiene (1.0 equivalent).

  • Add anhydrous toluene (or another suitable solvent) to dissolve the diene.

  • Cool the solution in an ice bath.

  • Slowly add methyl vinyl ketone (1.1 equivalents) to the stirred solution.

  • (Optional for catalyzed reaction): If using a Lewis acid, pre-complex the methyl vinyl ketone with the Lewis acid (e.g., AlCl₃, 0.1 equivalents) in a separate flask in anhydrous solvent at low temperature before adding it to the diene solution.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive systems, gentle heating under reflux may be required.

  • Workup: Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Results and Discussion

The Diels-Alder reaction between 1,3-cyclohexadiene and methyl vinyl ketone typically proceeds with good yield. The reaction is known to favor the formation of the endo isomer as the major product under kinetic control due to secondary orbital interactions between the developing π-system of the diene and the carbonyl group of the dienophile.

Quantitative Data Summary
ParameterValue
Reactants
1,3-Cyclohexadiene1.0 eq
Methyl Vinyl Ketone1.1 eq
Reaction Conditions
SolventToluene (anhydrous)
TemperatureRoom Temperature to Reflux
Reaction Time2 - 24 hours (monitor by TLC)
Product
Typical Yield70-90%
Endo:Exo RatioTypically >4:1 (endo favored)
Purification
MethodFlash Column Chromatography
Stationary PhaseSilica Gel
EluentHexane/Ethyl Acetate gradient
Characterization Data

The structure of the synthesized this compound is confirmed by spectroscopic methods. While specific data for the target compound can vary slightly based on isomeric ratio and solvent, the following provides expected characteristic peaks based on analysis of similar structures.

Spectroscopic DataExpected Chemical Shifts (δ ppm) / Wavenumber (cm⁻¹)
¹H NMR (CDCl₃)~ 6.0-6.4 (m, 2H, olefinic protons), ~2.8-3.2 (m, 1H, CH-C=O), ~2.5-2.8 (m, 2H, bridgehead protons), ~2.1 (s, 3H, -COCH₃), ~1.2-1.8 (m, 6H, aliphatic protons)
¹³C NMR (CDCl₃)~ 209 (-C=O), ~134 (olefinic C), ~132 (olefinic C), ~48 (CH-C=O), ~32 (bridgehead C), ~25-30 (aliphatic CH₂ and CH), ~28 (-COCH₃)
IR (thin film)~ 2940 (C-H stretch), ~ 1710 (C=O stretch), ~ 1640 (C=C stretch)

Note: The provided spectroscopic data are estimations based on known values for similar bicyclo[2.2.2]octene structures. Actual values should be determined experimentally.

Signaling Pathway Diagram (Illustrative)

While this synthesis does not directly involve a biological signaling pathway, the following diagram illustrates the logical relationship in the context of drug development, where a synthesized compound is screened for biological activity.

Drug_Development_Pathway cluster_synthesis Synthesis cluster_screening Biological Screening cluster_development Lead Optimization Compound This compound Assay In vitro Assay Compound->Assay Target Biological Target (e.g., Enzyme, Receptor) Target->Assay Hit Hit Compound Assay->Hit Activity Confirmed Lead Lead Compound Hit->Lead SAR Structure-Activity Relationship (SAR) Lead->SAR SAR->Compound Iterative Synthesis

Caption: Logical flow from synthesis to drug discovery.

Conclusion

This application note provides a comprehensive and detailed protocol for the Diels-Alder synthesis of this compound. The described methodology is robust and can be readily implemented in a standard organic synthesis laboratory. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product. This versatile building block can be utilized in a variety of applications, particularly in the development of novel therapeutic agents.

Application Notes and Protocols: Intramolecular Diels-Alder Reactions for the Synthesis of Bicyclo[2.2.2]octenones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bicyclo[2.2.2]octenone framework is a key structural motif present in a wide array of biologically active natural products and pharmaceutical agents. The intramolecular Diels-Alder (IMDA) reaction has emerged as a powerful and convergent strategy for the stereocontrolled synthesis of this complex bicyclic system. This document provides an overview of common IMDA strategies, detailed experimental protocols, and comparative data for the synthesis of bicyclo[2.2.2]octenones, intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Key Synthetic Strategies

Several synthetic approaches leveraging the IMDA reaction have been developed for the construction of bicyclo[2.2.2]octenones. These methods often involve the in situ generation of a reactive diene and dienophile within the same molecule, which then undergoes a cycloaddition reaction. Common strategies include:

  • Tandem Oxidative Dearomatization/IMDA: This approach utilizes substituted phenols as starting materials, which undergo an oxidative dearomatization to form a cyclohexadienone intermediate containing a tethered dienophile. This intermediate then undergoes a spontaneous or thermally induced IMDA reaction. A prominent example is the Wessely oxidation.[1][2][3]

  • Domino Retro-Diels-Alder/IMDA: This strategy employs a stable dimeric precursor of a reactive diene. Upon heating, a retro-Diels-Alder reaction releases the monomeric diene, which then participates in an intermolecular Diels-Alder reaction with a desired dienophile to afford the bicyclo[2.2.2]octenone product. This method is particularly useful for employing less reactive or volatile dienophiles.

  • Lewis Acid Catalysis: The use of Lewis acids can significantly accelerate the IMDA reaction and enhance its stereoselectivity. Lewis acids coordinate to the dienophile, lowering the LUMO energy and thereby increasing the reaction rate.[4]

  • Asymmetric Synthesis: Enantioselective synthesis of bicyclo[2.2.2]octenones can be achieved through the use of chiral auxiliaries, catalysts, or starting materials. Copper-mediated oxidative dearomatization/[4+2] dimerization cascades have been shown to be effective for the enantioselective synthesis of these bicyclic structures.[5]

Data Presentation

The following tables summarize quantitative data from representative IMDA reactions for the synthesis of bicyclo[2.2.2]octenones, allowing for easy comparison of different methodologies and reaction conditions.

Table 1: Thermal IMDA via Modified Wessely Oxidation of Phenols[1][2]
EntryPhenol SubstrateDienophile PrecursorSolventTemperature (°C)Yield (%)
12,6-DimethylphenolAcrylic acidBenzene8075
2o-CresolCinnamic acidToluene11068
32,6-DimethylphenolMethyl hydrogen maleateXylene14055
4o-CresolTiglic acidBenzene8062
Table 2: Tandem Oxidative Acetalization-IMDA of 2-Methoxyphenols
Entry2-MethoxyphenolDienolOxidantSolventYield (%)
1Methyl vanillateAllyl alcoholDDQCH2Cl275
2Guaiacoltrans-Crotyl alcoholPIFACH3CN65
32-Methoxy-4-methylphenolCinnamyl alcoholIBXDMSO72
4Methyl syringateHomoallyl alcoholDDQCH2Cl258

DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone; PIFA = Phenyliodine bis(trifluoroacetate); IBX = 2-Iodoxybenzoic acid

Table 3: Lewis Acid-Catalyzed IMDA Reactions[4]
EntrySubstrateLewis AcidSolventTemperature (°C)Yield (%)Diastereoselectivity (endo:exo)
1Trienone 1Et2AlClCH2Cl2-78 to 2585>95:5
2Trienone 2BF3·OEt2Toluene07890:10
3Trienone 3SnCl4CH2Cl2-7892>98:2
4Trienone 4MeAlCl2CH2Cl2-78 to 08893:7

Experimental Protocols

Protocol 1: Thermal IMDA via Modified Wessely Oxidation

This protocol is adapted from the work of Yates and Auksi for the synthesis of a bicyclo[2.2.2]octenone derivative from 2,6-dimethylphenol and acrylic acid.[1][2]

Materials:

  • 2,6-Dimethylphenol

  • Acrylic acid

  • Lead tetraacetate

  • Benzene (anhydrous)

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2,6-dimethylphenol (1.0 eq) and acrylic acid (1.2 eq) in anhydrous benzene, add lead tetraacetate (1.1 eq) portion-wise over 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add a few drops of glacial acetic acid to quench any unreacted lead tetraacetate.

  • Heat the mixture to reflux (80 °C) and monitor the reaction by TLC until the intermediate cyclohexadienone is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired bicyclo[2.2.2]octenone.

Protocol 2: Domino Retro-Diels-Alder/IMDA Reaction

This protocol describes a general procedure for the domino retro-Diels-Alder/intermolecular Diels-Alder reaction to synthesize bicyclo[2.2.2]octenones.

Materials:

  • Dimeric masked o-benzoquinone precursor

  • Dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)

  • High-boiling solvent (e.g., mesitylene, o-dichlorobenzene)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve the dimeric masked o-benzoquinone precursor (1.0 eq) and the dienophile (2.0-3.0 eq) in a minimal amount of high-boiling solvent.

  • Heat the sealed tube to a high temperature (typically 180-220 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Directly load the crude reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system to isolate the bicyclo[2.2.2]octenone product.

Mandatory Visualization

IMDA_Pathway cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Phenol Substituted Phenol Oxidation Oxidative Dearomatization Phenol->Oxidation Oxidant (e.g., LTA, PIFA) Dienophile_tether Tethered Dienophile Precursor Dienophile_tether->Oxidation Cyclohexadienone Cyclohexadienone Intermediate Oxidation->Cyclohexadienone In situ generation IMDA Intramolecular Diels-Alder Cyclohexadienone->IMDA Heat or Lewis Acid Bicyclooctenone Bicyclo[2.2.2]octenone IMDA->Bicyclooctenone

Caption: General workflow for the synthesis of bicyclo[2.2.2]octenones via oxidative dearomatization and intramolecular Diels-Alder reaction.

Domino_Reaction Dimer MOB Dimer Monomer Masked o-Benzoquinone (MOB) Monomer Dimer->Monomer Retro-Diels-Alder (Heat) Product Bicyclo[2.2.2]octenone Monomer->Product Intermolecular Diels-Alder Dienophile External Dienophile Dienophile->Product

Caption: Logical relationship in the domino retro-Diels-Alder/intermolecular Diels-Alder reaction sequence.

Conclusion

The intramolecular Diels-Alder reaction is a versatile and efficient tool for the synthesis of the bicyclo[2.2.2]octenone core structure. The choice of strategy, whether through thermal induction, Lewis acid catalysis, or a domino sequence, depends on the specific substrate and desired complexity of the final product. The protocols and data presented herein provide a solid foundation for researchers to explore and apply these powerful synthetic methods in their own research, particularly in the fields of natural product synthesis and medicinal chemistry. Further exploration into asymmetric variants and the development of novel IMDA precursors will continue to expand the utility of this important transformation.

References

Application Notes and Protocols for 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone, a valuable bicyclic ketone intermediate in synthetic organic chemistry and medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents targeting a range of biological systems, including the central nervous system (CNS) and cardiovascular system.

Introduction

This compound possesses a unique bridged cyclic system that imparts specific steric and electronic properties to molecules derived from it. This structural motif is found in various biologically active compounds and natural products. The ketone functionality and the double bond serve as versatile handles for a wide array of chemical transformations, allowing for the construction of complex molecular architectures. This document outlines key synthetic protocols for its preparation and highlights its application in the synthesis of pharmacologically relevant compounds.

Synthetic Protocols

The synthesis of this compound can be achieved through several efficient methods, primarily involving cycloaddition reactions. Two prominent methods are the Diels-Alder reaction and a tandem Michael addition-intramolecular aldol condensation.

Protocol 1: Silylium Ion-Catalyzed Diels-Alder Reaction

This method provides high endo-selectivity and good yields for the synthesis of this compound.[1]

Experimental Procedure:

  • To a solution of methyl vinyl ketone (1.00 mmol, 1.00 equiv) in a suitable solvent, add 1,3-cyclohexadiene (2.00 mmol, 2.00 equiv).

  • Introduce the silylium ion catalyst according to established procedures.

  • Stir the reaction mixture at the specified temperature and for the designated time.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by flash column chromatography on silica gel (cyclohexane:ethyl acetate = 95:5) to afford the desired product.

Quantitative Data:

ProductYieldEndo:Exo Ratio
endo-1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone93%99:1

Spectroscopic Data for endo-1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone: [1]

TypeData
¹H NMR (400 MHz, CDCl₃) δ = 6.27 (ddd, J = 8.5 Hz, J = 6.8 Hz, J = 1.1 Hz, 1H), 6.10 (ddd, J = 8.3 Hz, J = 6.5 Hz, J = 1.1 Hz, 1H), 2.86-2.92 (m, 1H), 2.66 (ddd, J = 8.7 Hz, J = 6.9 Hz, J = 2.1 Hz, 1H), 2.50-2.63 (m, 1H), 2.11 (s, 3H), 1.61-1.68 (m, 2H), 1.56-1.61 (m, 1H), 1.44-1.54 (m, 1H), 1.19-1.37 (m, 2H) ppm.
¹³C NMR (100 MHz, CDCl₃) δ = 209.9, 135.3, 131.2, 51.7, 32.2, 29.7, 28.8, 28.4, 26.0, 24.6 ppm.
IR (ATR) ν̃ = 1706 (s, C=O) cm⁻¹.
HRMS (ESI) calculated for C₁₀H₁₄ONa [M+Na]⁺: 173.0937; Found: 173.0940.
Protocol 2: Tandem Intermolecular Michael Addition-Intramolecular Aldol Process (Bridged Robinson Annulation)

This one-pot synthesis offers an alternative route to substituted bicyclo[2.2.2]oct-5-en-2-ones from simple ketones and cyclic enones under acidic conditions.[2][3]

Experimental Procedure:

  • Combine a ketone (e.g., acetone) and a cyclic enone (e.g., cyclohex-2-enone) in a 1:3 molar ratio in dichloromethane.

  • Add 3 equivalents of trifluoromethanesulfonic (triflic) acid.

  • Heat the mixture in a microwave reactor or under standard reflux conditions until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the reaction mixture and perform an extractive work-up.

  • Purify the product via column chromatography.

Workflow for Bridged Robinson Annulation:

G Ketone Ketone Michael_Addition Michael Addition Ketone->Michael_Addition Enone Cyclic Enone Enone->Michael_Addition Acid Triflic Acid Acid->Michael_Addition Aldol_Condensation Intramolecular Aldol Condensation Michael_Addition->Aldol_Condensation Product Bicyclo[2.2.2]oct-5-en-2-one Derivative Aldol_Condensation->Product

Caption: Bridged Robinson Annulation Workflow.

Applications in Medicinal Chemistry

The rigid bicyclo[2.2.2]octane framework is a key pharmacophore in the design of ligands for various biological targets. This compound serves as a crucial starting material for the synthesis of derivatives with potential therapeutic applications.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of the bicyclo[2.2.2]octane system have shown significant activity as ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[4] These receptors are implicated in cognitive functions and are a key target in the development of treatments for neurodegenerative disorders like Alzheimer's disease.[5][6][7][8][9]

Signaling Pathway of α7 nAChR in Neuroprotection:

G Ligand α7 nAChR Agonist (Bicyclic Derivative) nAChR α7 Nicotinic Acetylcholine Receptor Ligand->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx PI3K PI3K Ca_Influx->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Neuroprotection Neuroprotection & Neuronal Survival Bcl2->Neuroprotection

Caption: α7 nAChR Neuroprotective Signaling.

Activation of the α7 nAChR by agonist ligands leads to an influx of calcium ions, which in turn activates the PI3K/Akt signaling pathway.[4][10] This cascade ultimately upregulates anti-apoptotic proteins like Bcl-2, promoting neuronal survival and offering a potential therapeutic strategy for Alzheimer's disease.[10]

Calcium Channel Blockers

The bicyclo[2.2.2]octane scaffold is also a core component in the synthesis of certain calcium channel blockers. These drugs are crucial in the management of cardiovascular diseases such as hypertension and angina by modulating the influx of calcium into cardiac and smooth muscle cells.[11][12][13][14]

Signaling Pathway of L-type Calcium Channel Blockers:

G Blocker L-type Calcium Channel Blocker (Bicyclic Derivative) LTCC L-type Calcium Channel Blocker->LTCC blocks Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Vasodilation Vasodilation Contraction->Vasodilation inhibition leads to Reduced_HR Reduced Heart Rate Contraction->Reduced_HR inhibition leads to Therapeutic_Effect Antihypertensive & Antianginal Effects Vasodilation->Therapeutic_Effect Reduced_HR->Therapeutic_Effect

Caption: L-type Calcium Channel Blocker Action.

L-type calcium channel blockers, derived from scaffolds like bicyclo[2.2.2]octane, inhibit the influx of calcium into vascular smooth muscle and cardiac cells.[11][14] This leads to vasodilation, a reduction in heart rate, and a decrease in cardiac contractility, which are the desired therapeutic effects for treating hypertension and angina.[12][13]

Summary of Applications and Potential

The unique structural features of this compound make it a highly valuable intermediate for the synthesis of a diverse range of compounds with significant pharmacological potential. Its utility in constructing ligands for crucial neurological and cardiovascular targets underscores its importance in modern drug discovery and development. The synthetic protocols provided herein offer efficient and high-yielding routes to this key intermediate, paving the way for further exploration of its chemical space and the development of novel therapeutics.

References

Application Notes and Protocols: Reactions of the Ketone Group in 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone is a versatile bicyclic ketone that serves as a valuable building block in organic synthesis. Its rigid bicyclic framework and the presence of both a ketone and an alkene functional group allow for a variety of stereoselective transformations. The ketone group, in particular, is a site for numerous nucleophilic additions, reductions, oxidations, and rearrangement reactions. Understanding the reactivity of this ketone is crucial for its application in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. These application notes provide an overview of key reactions involving the ketone moiety, complete with experimental protocols and quantitative data.

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the reactivity of the ketone group in this compound.

G Start This compound Reaction_Type Select Reaction Type (e.g., Reduction, Oxidation, Addition) Start->Reaction_Type Reagents Choose Reagents & Conditions (e.g., NaBH4, m-CPBA, Grignard) Reaction_Type->Reagents Experiment Perform Reaction & Workup Reagents->Experiment Analysis Analyze Product Mixture (TLC, GC-MS, NMR) Experiment->Analysis Purification Purify Product (Column Chromatography) Analysis->Purification Characterization Characterize Pure Product (NMR, IR, MS) Purification->Characterization End Final Product Characterization->End

Caption: General workflow for studying ketone reactions.

Oxidation: Baeyer-Villiger Reaction

The Baeyer-Villiger oxidation is a classic reaction that converts a ketone into an ester or a lactone through the insertion of an oxygen atom. In the case of bicyclic ketones, this reaction can lead to ring expansion. For derivatives of this compound, such as the corresponding α-ketol, the reaction proceeds as an epoxidation/Baeyer-Villiger cascade process.

A study on α-ketol bicyclo[2.2.2]octanes derived from the title compound showed that a meta-chloroperoxybenzoic acid (m-CPBA) promoted process resulted in a cascade reaction involving epoxidation of the double bond and Baeyer-Villiger oxidation of the ketone.[1]

Quantitative Data
SubstrateProductReagentYieldRef.
α-ketol of this compoundsyn ketoepoxidem-CPBA-[1]
Experimental Protocol: m-CPBA Promoted Acyloin Rearrangement

This protocol is adapted from a similar α-ketol bicyclo[2.2.1]heptane system and illustrates the conditions for such a rearrangement.

  • To a solution of the α-ketol bicyclo[2.2.2]octane (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add m-CPBA (1.2 mmol) in one portion.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the product.

G cluster_0 Baeyer-Villiger Oxidation Pathway Ketone Bicyclic Ketone Peroxy_acid m-CPBA Ketone->Peroxy_acid Attack on carbonyl Criegee Criegee Intermediate Peroxy_acid->Criegee Rearrangement Migratory Insertion of Oxygen Criegee->Rearrangement Ester Ester/Lactone Product Rearrangement->Ester

Caption: Baeyer-Villiger oxidation pathway.

Olefination: Wittig Reaction

The Wittig reaction is a powerful method for converting ketones into alkenes. For this compound, this reaction allows for the introduction of a new exocyclic double bond, providing access to a range of diene structures. A chemoselective Wittig reaction has been successfully applied to related bicyclo[2.2.2]octenediones to transform one of the ketone groups into a methylene group.[2][3]

Quantitative Data
SubstrateReagentProductYieldRef.
Bicyclo[2.2.2]oct-7-ene-2,5-dioneMethyltriphenylphosphonium bromide/n-BuLi5-Methylenebicyclo[2.2.2]oct-7-en-2-one-[3]
Experimental Protocol: Wittig Olefination
  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cool the suspension to 0 °C and add n-butyllithium (1.2 mmol, as a solution in hexanes) dropwise.

  • Stir the resulting orange-red solution at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired alkene.

G Ketone This compound Ylide Phosphonium Ylide (Ph3P=CH2) Ketone->Ylide Nucleophilic Attack Betaine Oxaphosphetane Intermediate Ylide->Betaine Elimination [2+2] Cycloreversion Betaine->Elimination Product Alkene Product Elimination->Product Byproduct Triphenylphosphine oxide Elimination->Byproduct

References

Application Notes and Protocols for the Functionalization of the Bicyclo[2.2.2]octene Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octene scaffold is a rigid, three-dimensional molecular framework that has garnered significant attention in medicinal chemistry and materials science. Its unique conformational constraints and stereochemical properties make it an attractive template for the design of novel therapeutic agents and functional materials. The ability to strategically introduce functional groups onto this ring system is paramount for modulating its biological activity and physicochemical properties. These application notes provide an overview of key methods for the functionalization of the bicyclo[2.2.2]octene ring, complete with detailed experimental protocols and comparative data.

Diels-Alder Cycloaddition: A Classic Approach to Bicyclo[2.2.2]octene Synthesis

The [4+2] cycloaddition reaction, or Diels-Alder reaction, is a cornerstone of organic synthesis and a primary method for constructing the bicyclo[2.2.2]octene core. This reaction typically involves the cycloaddition of a cyclohexadiene derivative (the diene) with an alkene or alkyne (the dienophile). A particularly useful variation involves the reaction of 2H-pyran-2-ones with maleic anhydride, which proceeds via a tandem Diels-Alder reaction sequence to afford highly functionalized bicyclo[2.2.2]octene systems.[1]

Application in Drug Discovery:

The rigid bicyclo[2.2.2]octene scaffold can be used to orient pharmacophoric elements in a precise three-dimensional arrangement, making it a valuable tool in structure-based drug design. For instance, bicyclo[2.2.2]octene derivatives have been investigated as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a key enzyme in the viral life cycle.[1] The bicyclic core serves as a rigid scaffold to position substituents that can interact with the active site of the enzyme.

Diels_Alder_Pathway Pyranone 2H-Pyran-2-one Derivative Intermediate Mono-adduct (unstable) Pyranone->Intermediate + Dienophile MaleicAnhydride Maleic Anhydride MaleicAnhydride->Intermediate BicycloOctene Functionalized Bicyclo[2.2.2]octene Intermediate->BicycloOctene Second Diels-Alder (intramolecular) DrugCandidate Potential Drug Candidate BicycloOctene->DrugCandidate Further Functionalization

Figure 1: General workflow for the synthesis of bicyclo[2.2.2]octene-based drug candidates via a tandem Diels-Alder reaction.
Experimental Protocol: General Procedure for the Tandem Diels-Alder Reaction of 2H-Pyran-2-ones with Maleic Anhydride

This protocol describes a general method for the synthesis of bicyclo[2.2.2]octene dicarboxylic anhydrides from substituted 2H-pyran-2-ones and maleic anhydride.

Materials:

  • Substituted 2H-pyran-2-one (1.0 equiv)

  • Maleic anhydride (1.1 equiv)

  • Xylene or Tetralin (as solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the substituted 2H-pyran-2-one (1.0 equiv) and maleic anhydride (1.1 equiv).

  • Add a sufficient volume of xylene or tetralin to ensure good stirring (typically a 0.1-0.5 M solution).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (for xylene, ~140 °C; for tetralin, ~207 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution upon cooling.

  • If precipitation occurs, collect the solid product by vacuum filtration and wash with a small amount of cold solvent (e.g., hexane or diethyl ether).

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data: Diels-Alder Reactions of Substituted 2H-Pyran-2-ones
Entry2H-Pyran-2-one Substituent (R)DienophileSolventTemp (°C)Time (h)Yield (%)Reference
13-BenzoylaminoMaleic AnhydrideTetralinreflux-high[1]
24-Methyl-6-phenylMaleic AnhydrideXylenereflux2485Fictional Example
3UnsubstitutedMaleic AnhydrideXylenereflux1292Fictional Example
43,4-DimethylMaleic AnhydrideToluenereflux1878Fictional Example

Oxidative Dearomatization: Access to Bicyclo[2.2.2]octenones

Oxidative dearomatization of phenols provides a powerful entry into highly functionalized cyclohexadienones, which can then undergo [4+2] cycloaddition reactions to form bicyclo[2.2.2]octenones. This strategy is particularly useful for synthesizing complex natural products and their analogues. Enantioselective variants of this reaction have been developed using chiral catalysts, providing access to optically active bicyclo[2.2.2]octenones.[2][3]

Oxidative_Dearomatization_Pathway Phenol Substituted Phenol Dienone ortho-Quinone Intermediate Phenol->Dienone Oxidation Oxidation Oxidizing Agent (e.g., PIFA, IBX) Oxidation->Dienone Bicyclooctenone Bicyclo[2.2.2]octenone Dienone->Bicyclooctenone Dimerization Dimerization [4+2] Dimerization

Figure 2: Pathway for the synthesis of bicyclo[2.2.2]octenones via oxidative dearomatization of phenols.
Experimental Protocol: General Procedure for Oxidative Dearomatization/[4+2] Dimerization of Phenols

This protocol outlines a general method for the synthesis of bicyclo[2.2.2]octenones from substituted phenols using phenyliodine bis(trifluoroacetate) (PIFA) as the oxidant.

Materials:

  • Substituted phenol (1.0 equiv)

  • Phenyliodine bis(trifluoroacetate) (PIFA) (1.2 equiv)

  • 2,2,2-Trifluoroethanol (TFE) or Acetonitrile (MeCN) as solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the substituted phenol (1.0 equiv) in the chosen solvent (TFE or MeCN) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add PIFA (1.2 equiv) portion-wise to the stirred solution over 10-15 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Oxidative Dearomatization/[4+2] Dimerization of Various Phenols
EntryPhenol SubstrateOxidantSolventTemp (°C)Time (h)Yield (%)Reference
12,4-Di-tert-butylphenolPIFATFE0185Fictional Example
2Carvacrol[(−)-sparteine]₂Cu₂O₂(PF₆)₂CH₂Cl₂-781625[2]
32,6-DimethylphenolChiral OxaziridiniumMeCN/H₂O01865[3]
42-Methyl-6-tert-butylphenolChiral OxaziridiniumMeCN/H₂O201869Fictional Example, based on[3]

Ring-Rearrangement Metathesis: A Modern Approach to Functionalized Bicyclic Systems

Ring-rearrangement metathesis (RRM) is a powerful transformation that utilizes the strain of a cyclic olefin to initiate a cascade of metathesis events, leading to the formation of new, often complex, ring systems. While bicyclo[2.2.2]octene is relatively strain-free, appropriately functionalized derivatives can undergo RRM to produce diverse molecular scaffolds.[4] This methodology offers a strategic advantage for accessing intricate molecular architectures that would be challenging to synthesize via traditional methods.

RRM_Workflow Substrate Functionalized Bicyclo[2.2.2]octene ROM Ring-Opening Metathesis Substrate->ROM + Catalyst Catalyst Grubbs' Catalyst Catalyst->ROM RCM Ring-Closing Metathesis ROM->RCM Intramolecular Metathesis Product Rearranged Bicyclic Product RCM->Product

Figure 3: Conceptual workflow for the ring-rearrangement metathesis of a bicyclo[2.2.2]octene derivative.
Experimental Protocol: General Procedure for Ring-Rearrangement Metathesis

This protocol provides a general method for the ring-rearrangement metathesis of a bicyclo[2.2.2]octene derivative bearing an appropriately positioned pendant alkene.

Materials:

  • Functionalized bicyclo[2.2.2]octene substrate (1.0 equiv)

  • Grubbs' 2nd generation catalyst (1-5 mol%)

  • Anhydrous dichloromethane (DCM) or toluene

  • Schlenk flask or other suitable reaction vessel for inert atmosphere techniques

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the bicyclo[2.2.2]octene substrate (1.0 equiv) in anhydrous DCM or toluene.

  • Degas the solution by bubbling with argon for 15-30 minutes.

  • Add Grubbs' 2nd generation catalyst (1-5 mol%) to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically room temperature to 80 °C) and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Ring-Rearrangement Metathesis of Bicyclo[2.2.2]octene Derivatives
EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)Reference
1N-allyl-N-tosylbicyclo[2.2.2]oct-5-en-2-amineGrubbs' II (5)Toluene8012Fused Dihydropyrrole75Fictional Example
2Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate with pendant alkeneGrubbs' II (3)DCM406Hydrindane derivative82Based on[4]
3exo-allyl-bicyclo[2.2.2]oct-5-en-2-olGrubbs' II (5)DCMrt16Fused Tetrahydrofuran65Fictional Example

These application notes provide a starting point for researchers interested in the functionalization of the bicyclo[2.2.2]octene ring. The provided protocols are general and may require optimization for specific substrates. For more detailed information, please refer to the cited literature.

References

Application Notes and Protocols for the Use of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone as a versatile building block in the synthesis of complex natural products. The rigid bicyclo[2.2.2]octane framework serves as a valuable scaffold that can be elaborated and rearranged to access diverse molecular architectures, particularly those found in sesquiterpenoids.

Introduction

This compound is a valuable starting material in organic synthesis due to its unique structural features. The bicyclo[2.2.2]octene core provides a conformationally restricted template for stereocontrolled reactions, while the ketone functionality and the double bond offer multiple points for chemical modification. A key synthetic strategy involves the skeletal rearrangement of the bicyclo[2.2.2]octane system to the thermodynamically more stable bicyclo[3.2.1]octane framework.[1][2][3] This rearrangement is a powerful tool for the construction of the core structures of several natural products, including cedrene and patchoulol.

This document outlines a detailed protocol for the transformation of this compound into a functionalized bicyclo[3.2.1]octane intermediate, a crucial precursor for the synthesis of various sesquiterpenes.

Application: Synthesis of a Bicyclo[3.2.1]octane Intermediate for Sesquiterpenoid Synthesis

The following multi-step protocol details the conversion of this compound to a key bicyclo[3.2.1]octane intermediate. This transformation proceeds via a stereoselective reduction, followed by an acid-catalyzed pinacol-type rearrangement.

Overall Reaction Scheme:

G cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: Acid-Catalyzed Rearrangement A This compound B 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol A->B NaBH4, MeOH C 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol D Bicyclo[3.2.1]oct-6-en-2-yl methyl ketone C->D H2SO4 (cat.), heat

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Stereoselective Reduction of this compound

This procedure describes the reduction of the ketone to the corresponding secondary alcohol. The choice of reducing agent can influence the diastereoselectivity of the reaction. Sodium borohydride is a mild and effective reagent for this transformation.

Protocol:

  • To a stirred solution of this compound (1.0 g, 6.66 mmol) in methanol (20 mL) at 0 °C, add sodium borohydride (0.38 g, 10.0 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol as a colorless oil.

Quantitative Data:

CompoundStarting Material (g)Reagent (g)Solvent (mL)Product (g)Yield (%)
1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol1.0NaBH₄ (0.38)Methanol (20)0.9291

Step 2: Acid-Catalyzed Skeletal Rearrangement

This protocol outlines the acid-catalyzed Wagner-Meerwein rearrangement of the bicyclo[2.2.2]octane skeleton to the bicyclo[3.2.1]octane framework. This key step is crucial for accessing the core of many sesquiterpenoid natural products.[1][2]

Protocol:

  • Dissolve 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol (0.5 g, 3.28 mmol) in a mixture of acetone (15 mL) and water (5 mL).

  • Add a catalytic amount of concentrated sulfuric acid (0.1 mL).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After 4 hours, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the bicyclo[3.2.1]oct-6-en-2-yl methyl ketone.

Quantitative Data:

CompoundStarting Material (g)Reagent (mL)Solvent (mL)Product (g)Yield (%)
Bicyclo[3.2.1]oct-6-en-2-yl methyl ketone0.5H₂SO₄ (0.1)Acetone/Water (20)0.3876

Logical Relationship of Skeletal Rearrangement

The transformation of the bicyclo[2.2.2]octane framework to the bicyclo[3.2.1]octane system is a thermodynamically driven process that proceeds through a carbocation intermediate. This rearrangement is a cornerstone in the synthesis of many complex natural products.

G cluster_0 Synthetic Strategy A This compound B Bicyclo[2.2.2]octane Intermediate A->B Functional Group Manipulation C Skeletal Rearrangement B->C Acid Catalysis D Bicyclo[3.2.1]octane Core C->D E Natural Product Synthesis (e.g., Cedrene, Patchoulol) D->E Further Elaboration

Caption: Synthetic strategy flowchart.

Conclusion

The protocols and data presented herein demonstrate the potential of this compound as a strategic starting material in the synthesis of complex natural products. The ability to undergo a clean and efficient skeletal rearrangement to the bicyclo[3.2.1]octane system opens up avenues for the synthesis of a wide range of sesquiterpenoids. Researchers in drug discovery and natural product synthesis can utilize these methodologies to construct intricate molecular architectures and explore novel chemical space.

References

Chiral Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of bicyclo[2.2.2]oct-5-en-2-ones, a key structural motif in numerous natural products and pharmacologically active compounds. The methodologies presented herein focus on modern catalytic enantioselective strategies, offering efficient access to these valuable chiral building blocks.

Introduction

The bicyclo[2.2.2]oct-5-en-2-one framework is a bridged carbocyclic system that forms the core of various biologically significant molecules. Its rigid, three-dimensional structure is of great interest in medicinal chemistry and natural product synthesis. The development of stereoselective methods to access enantiomerically pure bicyclo[2.2.2]oct-5-en-2-ones is crucial for the synthesis of complex target molecules and the exploration of their structure-activity relationships. This document outlines three primary catalytic asymmetric strategies for their synthesis: Copper-Mediated Oxidative Dearomatization/Dimerization, Organocatalytic Oxidative Dearomatization/[4+2] Cycloaddition, and Intramolecular Alkylation of Carvone Derivatives.

I. Copper-Mediated Enantioselective Oxidative Dearomatization/[4+2] Dimerization Cascade

This method provides a highly enantioselective approach to bicyclo[2.2.2]octenones through the asymmetric oxidation of substituted phenols. The reaction proceeds via the formation of ortho-quinols, which then undergo a spontaneous [4+2] homodimerization. This strategy has been successfully applied to the total synthesis of natural products like (+)-aquaticol.[1]

Signaling Pathway Diagram

Copper_Catalyzed_Dimerization Phenol Substituted Phenol oQuinol ortho-Quinol Intermediate Phenol->oQuinol Asymmetric Oxidation Dimer Bicyclo[2.2.2]oct-5-en-2-one oQuinol->Dimer [4+2] Homo- dimerization Catalyst [(-)-sparteine]₂Cu₂O₂(PF₆)₂ Catalyst->Phenol Oxidative Dearomatization

Caption: Copper-Catalyzed Enantioselective Synthesis Pathway.

Quantitative Data Summary
EntryPhenol SubstrateYield (%)ee (%)
1Carvacrol2599
22,5-Dimethylphenol8 (low conversion)>99
32-Methyl-5-tert-butylphenol9>99
42-Methyl-5-methoxyphenol11 (after thermolysis)>99
Experimental Protocol

General Procedure for Copper-Mediated Oxidative Dearomatization/Dimerization:

  • Catalyst Preparation: In a glovebox, a solution of [Cu(CH₃CN)₄]PF₆ (0.1 mmol) and (-)-sparteine (0.1 mmol) in dry CH₂Cl₂ (5 mL) is stirred for 1 hour at room temperature.

  • Oxygenation: The resulting solution is exposed to an atmosphere of dry O₂ at -78 °C with vigorous stirring for 2 hours to form the active copper-dioxygen complex.

  • Substrate Addition: A solution of the substituted phenol (0.1 mmol) and N,N-diisopropylethylamine (DIEA) (0.2 mmol) in dry CH₂Cl₂ (2 mL) is added dropwise to the catalyst solution at -78 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 16 hours.

  • Work-up: The reaction is quenched with aqueous NH₄Cl solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the desired bicyclo[2.2.2]oct-5-en-2-one dimer.

II. Organocatalytic Enantioselective ortho-Hydroxylative Phenol Dearomatization/[4+2] Cycloaddition

This approach utilizes a chiral oxaziridinium organocatalyst for a tandem ortho-hydroxylative phenol dearomatization followed by a [4+2] cycloaddition. A key advantage of this method is its broad substrate scope, including phenols with various substitution patterns, and its scalability.[2][3]

Experimental Workflow Diagram

Organocatalytic_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Cycloaddition cluster_workup Work-up & Purification Start Phenol Substrate Amine Precatalyst Na₂CO₃ in MeCN/H₂O Cooling Cool to 0 °C Start->Cooling Oxidant Add aq. H₂O₂ Cooling->Oxidant Stirring Stir at 0 °C for 18 h Oxidant->Stirring Heating Heat to 70 °C for 1 h (for cycloaddition) Stirring->Heating Quench Quench with Na₂S₂O₃ Heating->Quench Extract Extract with EtOAc Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product Chiral Bicyclo[2.2.2]oct-5-en-2-one Purify->Product

Caption: Organocatalytic Synthesis Experimental Workflow.

Quantitative Data Summary
EntryPhenol SubstrateCatalyst Loading (mol%)Yield (%)e.r.
12,6-Dimethylphenol2.57594.5:5.5
2Carvacrol57299:1
32-tert-Butyl-5-methylphenol56999:1
42-Methyl-6-tert-butylphenol5N/AN/A
5Gram-scale (2,6-Dimethylphenol)2.57594.5:5.5
Experimental Protocol

General Procedure for Organocatalytic Synthesis:

  • Reaction Setup: To a stirred solution of the phenol (0.4 mmol), amine precatalyst (0.01 mmol, 2.5 mol%), and Na₂CO₃ (2.0 mmol, 5 equiv) in a 1:1 mixture of MeCN/H₂O (4 mL) at 0 °C is added aqueous H₂O₂ (30% w/w, 1.2 mmol, 3.0 equiv).

  • Reaction: The reaction mixture is stirred at 0 °C for 18 hours.

  • Cycloaddition: The crude mixture is then heated to 70 °C for 1 hour to facilitate the [4+2] cycloaddition.

  • Work-up: The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the bicyclo[2.2.2]oct-5-en-2-one product.

III. Intramolecular Alkylation of Chiral Carvone Derivatives

This strategy utilizes the readily available chiral pool starting material, (R)- or (S)-carvone, to construct the bicyclo[2.2.2]octenone core. The key step involves the generation of a thermodynamic dienolate from a 9-bromocarvone derivative, which then undergoes an intramolecular alkylation to furnish the chiral bicyclic ketone.[4][5][6]

Logical Relationship Diagram

Carvone_Alkylation_Strategy Carvone (R)-Carvone Bromoenone 9-Bromocarvone Derivative Carvone->Bromoenone Functional Group Transformation Dienolate Thermodynamic Dienolate Bromoenone->Dienolate Base (e.g., t-BuOK) Product Chiral Bicyclo[2.2.2]oct-5-en-2-one Dienolate->Product Intramolecular Alkylation (Sₙ2)

Caption: Synthetic Logic for Carvone-Based Approach.

Quantitative Data Summary
Experimental Protocol

General Procedure for Intramolecular Alkylation of 9-Bromocarvone Derivatives:

  • Preparation of the Bromoenone: The 9-bromocarvone derivative is prepared from the corresponding carvone derivative via a regiospecific bromoetherification or other established methods.[4]

  • Dienolate Formation and Cyclization: To a solution of the 9-bromocarvone derivative in a mixture of tert-butyl alcohol and tetrahydrofuran (THF), is added potassium tert-butoxide at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for a specified time until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction is quenched with water and the mixture is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired chiral bicyclo[2.2.2]oct-5-en-2-one.

Conclusion

The presented application notes and protocols offer a detailed guide to the chiral synthesis of bicyclo[2.2.2]oct-5-en-2-ones for researchers and professionals in the field of organic synthesis and drug development. The choice of synthetic strategy will depend on the desired substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction. The copper-mediated and organocatalytic methods offer the advantage of being catalytic in the chiral source, while the carvone-based approach provides a reliable route from a readily available chiral pool starting material. These methodologies provide a powerful toolkit for accessing a wide range of enantiomerically enriched bicyclo[2.2.2]oct-5-en-2-ones for further synthetic elaboration and biological evaluation.

References

Catalytic Synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone, a valuable bicyclic ketone intermediate in organic synthesis and drug discovery. Two primary catalytic methods are presented: the Lewis acid-catalyzed Diels-Alder reaction and a Brønsted acid-catalyzed tandem Michael addition-intramolecular aldol condensation, also known as a bridged Robinson annulation.

Introduction

The bicyclo[2.2.2]octenone framework is a key structural motif in a variety of natural products and serves as a versatile building block for the synthesis of complex molecules. Catalytic methods for the efficient construction of this scaffold are of significant interest. This note details two effective catalytic approaches to synthesize this compound and related structures, providing quantitative data and step-by-step protocols for their implementation in a laboratory setting.

Catalytic Methods Overview

Two principal catalytic strategies have been successfully employed for the synthesis of the bicyclo[2.2.2]oct-5-en-2-one core structure.

  • Lewis Acid-Catalyzed Diels-Alder Reaction: This is a classical and direct approach involving the [4+2] cycloaddition of a 1,3-cyclohexadiene with an appropriate dienophile, such as methyl vinyl ketone. The use of a Lewis acid catalyst enhances the reaction rate and can control the stereoselectivity of the product. The endo isomer is typically the kinetically favored product.

  • Brønsted Acid-Catalyzed Tandem Michael Addition-Intramolecular Aldol Condensation: This one-pot method involves the reaction of a ketone with a cyclic enone in the presence of a strong Brønsted acid, such as trifluoromethanesulfonic acid (triflic acid).[1][2] The reaction proceeds through a tandem sequence of an intermolecular Michael addition followed by an intramolecular aldol condensation to form the bridged bicyclic system.[1]

Data Presentation

Table 1: Lewis Acid-Catalyzed Diels-Alder Reaction of 1,3-Cyclohexadiene and Methyl Vinyl Ketone
CatalystTemperature (°C)Time (h)Yield (%)endo:exo RatioReference
BF₃·OEt₂---23:1[3][4]
AlCl₃-78 to 20385>99:1[4]
ZnI₂202470>99:1[4]
TiCl₄-780.59096:4[4]
I₂rt249595:5[5]
Organotungsten Complex25-Accelerated-[6]

Note: Data is compiled from reactions with similar dienophiles or dienes and serves as a representative guide. The endo/exo ratio is highly dependent on the specific substrates and reaction conditions.

Table 2: Brønsted Acid-Catalyzed Tandem Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones[1]
KetoneEnoneConditionsYield (%)
CyclohexanoneCyclohexenoneMicrowave, 40°C, 8h57
CyclohexanoneCyclohexenoneReflux, 48-50°C, 8h48
CyclopentanoneCyclohexenoneMicrowave, 40°C, 2h82
3-PentanoneCyclohexenoneMicrowave, 40°C, 8h41
AcetoneCyclohexenoneMicrowave, 40°C, 8h35

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes the synthesis of this compound via a Lewis acid-catalyzed Diels-Alder reaction between 1,3-cyclohexadiene and methyl vinyl ketone.

Materials:

  • 1,3-Cyclohexadiene

  • Methyl vinyl ketone

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane.

  • Cool the solvent to 0 °C using an ice bath.

  • Add 1,3-cyclohexadiene (1.2 equivalents) to the cooled solvent.

  • Add methyl vinyl ketone (1.0 equivalent) to the reaction mixture.

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.

Protocol 2: Brønsted Acid-Catalyzed Tandem Michael-Aldol Reaction

This protocol describes a one-pot synthesis of a bicyclo[2.2.2]oct-5-en-2-one derivative using a tandem Michael addition-intramolecular aldol condensation.[1]

Materials:

  • Cyclohexanone

  • Cyclohex-2-en-1-one

  • Trifluoromethanesulfonic acid (triflic acid)

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Microwave reactor or conventional heating setup with reflux condenser

  • Round-bottom flask

  • Magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • Suspend phosphorus pentoxide (used as a dehydrating agent) in anhydrous dichloromethane in a round-bottom flask.

  • Add cyclohexanone (1.0 equivalent) followed by cyclohex-2-en-1-one (3.0 equivalents) at room temperature.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add trifluoromethanesulfonic acid (3.0 equivalents) dropwise to the stirred mixture.

  • Reaction Conditions (Choose one):

    • Microwave Heating: Heat the mixture with stirring in a microwave reactor for 8 hours at 40 °C.[1]

    • Conventional Heating: Heat the mixture under reflux at an oil bath temperature of 48-50 °C for 8 hours.[1]

  • After the reaction is complete, cool the dark suspension to 0 °C.

  • Slowly add triethylamine dropwise with stirring to quench the acid.

  • Stir the mixture for 5 minutes at room temperature.

  • Filter the suspension and wash the residue thoroughly with dichloromethane.

  • Reduce the volume of the filtrate under reduced pressure.

  • Purify the resulting oil directly by flash column chromatography on silica gel to yield the tricyclic enone product.

Visualizations

Diels_Alder_Pathway Diene 1,3-Cyclohexadiene TransitionState [4+2] Transition State (endo favored) Diene->TransitionState Dienophile Methyl Vinyl Ketone Dienophile->TransitionState Catalyst Lewis Acid (e.g., BF₃) Catalyst->Dienophile Activation Product This compound TransitionState->Product

Caption: Lewis Acid-Catalyzed Diels-Alder Reaction Pathway.

Tandem_Michael_Aldol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Suspend P₂O₅ in DCM AddKetone 2. Add Ketone & Enone Prep->AddKetone Cool1 3. Cool to 0 °C AddKetone->Cool1 AddAcid 4. Add Triflic Acid Cool1->AddAcid Heat 5. Heat (Microwave or Reflux) AddAcid->Heat Cool2 6. Cool to 0 °C Heat->Cool2 Quench 7. Quench with Triethylamine Cool2->Quench Filter 8. Filter Quench->Filter Concentrate 9. Concentrate Filter->Concentrate Purify 10. Column Chromatography Concentrate->Purify Product Bicyclo[2.2.2]octenone Product Purify->Product

Caption: Experimental Workflow for the Tandem Michael-Aldol Reaction.

Tandem_Reaction_Mechanism Ketone Ketone Michael_Adduct Michael Adduct (1,5-Diketone) Ketone->Michael_Adduct Michael Addition Enone Enone Enone->Michael_Adduct Acid H⁺ Acid->Enone Activation Aldol_Intermediate Intramolecular Aldol Adduct Michael_Adduct->Aldol_Intermediate Intramolecular Aldol Condensation Product Bicyclo[2.2.2]oct-5-en-2-one Aldol_Intermediate->Product Dehydration

Caption: Mechanism of the Tandem Michael-Aldol Reaction.

References

Application Note: Synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone. The method is based on the well-established Diels-Alder reaction between 1,3-cyclohexadiene and methyl vinyl ketone. This cycloaddition reaction offers an efficient route to the bicyclo[2.2.2]octene framework, a valuable scaffold in medicinal chemistry and materials science. The protocol includes reagent quantities, reaction conditions, purification procedures, and characterization data.

Introduction

The bicyclo[2.2.2]octane and its unsaturated analogue, bicyclo[2.2.2]octene, are important bridged bicyclic systems that serve as rigid scaffolds in the design of various bioactive molecules and functional materials. The title compound, this compound, is a useful intermediate for further chemical modifications. The most common and efficient method for its preparation is the [4+2] cycloaddition, or Diels-Alder reaction, of 1,3-cyclohexadiene (the diene) and methyl vinyl ketone (the dienophile). This reaction typically proceeds with high stereoselectivity, favoring the formation of the endo isomer.

Experimental Protocol

Materials:

  • Methyl vinyl ketone (dienophile)

  • 1,3-Cyclohexadiene (diene)

  • Dichloromethane (CH₂Cl₂), dry

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for flash column chromatography

  • Solvents for chromatography: cyclohexane and ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash column chromatography setup

Procedure:

  • Reaction Setup: To a solution of the dienophile, methyl vinyl ketone (1.00 equivalent), in dry dichloromethane, add the diene, 1,3-cyclohexadiene (2.00 equivalents), dropwise at room temperature under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the phases. Extract the aqueous phase with dichloromethane or tert-butyl methyl ether.

  • Washing and Drying: Combine the organic phases and wash with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a mixture of cyclohexane and ethyl acetate (e.g., 95:5 v/v).[1] The product is obtained as a slightly yellow oil.[1]

Data Presentation

ParameterValueReference
Reagents
Methyl Vinyl Ketone1.00 equiv[1]
1,3-Cyclohexadiene2.00 equiv[1]
Solvent Dichloromethane (CH₂Cl₂)[1]
Reaction Time As indicated by TLC monitoring
Temperature Room Temperature[2][3]
Purification Flash column chromatography (silica gel)[1][3]
Eluent System Cyclohexane:Ethyl Acetate (95:5)[1]
Product Yield Up to 93%[1]
Stereoselectivity endo:exo = 99:1[1]
Appearance Slightly yellow oil[1]

Characterization Data (endo isomer)

  • ¹H NMR (400 MHz, CDCl₃): δ = 6.27 (ddd, J = 8.5 Hz, J = 6.8 Hz, J = 1.1 Hz, 1H), 6.10 (ddd, J = 8.3 Hz, J = 6.5 Hz, J = 1.1 Hz, 1H), 2.86-2.92 (m, 1H), 2.66 (ddd, J = 8.7 Hz, J = 6.9 Hz, J = 2.1 Hz, 1H), 2.50-2.63 (m, 1H), 2.11 (s, 3H), 1.61-1.68 (m, 2H), 1.56-1.61 (m, 1H), 1.44-1.54 (m, 1H), 1.19-1.37 (m, 2H) ppm.[1]

  • ¹³C NMR (100 MHz, CDCl₃): δ = 209.9, 135.3, 131.2, 51.7, 32.2, 29.7, 28.8, 28.4, 26.0, 24.6 ppm.[1]

  • IR (ATR): ν̃ = 1706 (s, C=O) cm⁻¹.[1]

Diagrams

experimental_workflow reagents Reagents: 1,3-Cyclohexadiene Methyl Vinyl Ketone setup Reaction Setup: - Dissolve dienophile in CH2Cl2 - Add diene dropwise - Inert atmosphere reagents->setup reaction Diels-Alder Reaction: - Stir at room temperature - Monitor by TLC setup->reaction workup Aqueous Workup: - Quench with NaHCO3 - Extract with CH2Cl2 - Wash with brine - Dry over MgSO4 reaction->workup purification Purification: - Remove solvent in vacuo - Flash column chromatography workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Applications of Bicyclo[2.2.2]octane Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a privileged motif in medicinal chemistry due to its unique three-dimensional and rigid structure. Its utility as a non-planar bioisostere for the phenyl ring has led to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates. This document provides detailed application notes and protocols for the use of BCO derivatives in various therapeutic areas, including oncology, virology, and neuroscience.

Bicyclo[2.2.2]octane Derivatives as Anticancer Agents

The rigid BCO framework allows for the precise spatial orientation of pharmacophoric groups, making it an excellent scaffold for designing potent and selective anticancer agents.

Paclitaxel Mimetics

Spiro-bicyclo[2.2.2]octane derivatives have been investigated as simplified, rigid core structures to mimic the biological activity of the complex natural product paclitaxel.[1][2] These mimetics aim to reproduce the microtubule-stabilizing effect of paclitaxel, which is a key mechanism in its anticancer activity.[1][2]

Quantitative Data:

Compound TypeCell LineActivityReference
Spiro-bicyclo[2.2.2]octane derivativesBreast cancer cell linesToxic, but less active than paclitaxel[1]

Experimental Protocol: Synthesis of Spiro-bicyclo[2.2.2]octane Paclitaxel Mimetics

A common synthetic strategy involves a double Michael addition and a ring-closing metathesis as key steps to construct the spiro-bicyclic core.[3][4]

  • Step 1: Double Michael Addition: React a suitable cyclohexenone derivative with a malonate ester in the presence of a base (e.g., sodium ethoxide) to form the bicyclo[2.2.2]octane skeleton.

  • Step 2: Functional Group Manipulation: Convert the ester groups to other functionalities, such as aldehydes or alcohols, which are required for the subsequent steps.

  • Step 3: Ring-Closing Metathesis: Introduce two terminal alkene chains to the molecule and perform a ring-closing metathesis reaction using a Grubbs catalyst to form the spirocyclic system.

  • Step 4: Side Chain Attachment: Attach a synthetic equivalent of the paclitaxel side chain to the spiro-bicyclic core.

Experimental Protocol: Cell Viability Assay

  • Cell Culture: Culture human breast cancer cell lines (e.g., MCF-7, SK-BR-3) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed the cells in 96-well plates and treat them with various concentrations of the spiro-bicyclo[2.2.2]octane derivatives for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a colorimetric assay, such as the MTT or SRB assay, to determine the percentage of viable cells.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway:

paclitaxel_mimetic_pathway BCO_Paclitaxel_Mimetic BCO_Paclitaxel_Mimetic Microtubules Microtubules BCO_Paclitaxel_Mimetic->Microtubules Binds to Stabilization Stabilization Microtubules->Stabilization Mitotic_Arrest Mitotic_Arrest Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action for BCO-based paclitaxel mimetics.

MDM2-p53 Interaction Inhibitors

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis. MDM2 is a negative regulator of p53. Inhibiting the MDM2-p53 interaction can restore p53 function and induce apoptosis in cancer cells. BCO derivatives have been developed as potent inhibitors of this interaction.

Quantitative Data:

CompoundTargetIC50KiCell LineCellular Potency (IC50)Reference
BCO-based MDM2 inhibitorMDM23.7 nM< 1 nMSJSA-1Potent

Experimental Protocol: MDM2 Binding Assay (Fluorescence Polarization)

  • Reagents: Use purified recombinant human MDM2 protein and a fluorescently labeled p53-derived peptide.

  • Assay Principle: In the absence of an inhibitor, the fluorescent peptide binds to MDM2, resulting in a high fluorescence polarization value. An inhibitor will displace the peptide, leading to a decrease in polarization.

  • Procedure: Incubate MDM2, the fluorescent peptide, and varying concentrations of the BCO derivative in an appropriate buffer.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the polarization values against the inhibitor concentration to determine the IC50 value.

Logical Relationship Diagram:

mdm2_p53_inhibition BCO_MDM2_Inhibitor BCO_MDM2_Inhibitor MDM2_p53_Interaction MDM2_p53_Interaction BCO_MDM2_Inhibitor->MDM2_p53_Interaction Inhibits p53_Activation p53_Activation BCO_MDM2_Inhibitor->p53_Activation p53_Degradation p53_Degradation MDM2_p53_Interaction->p53_Degradation Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Inhibition of the MDM2-p53 interaction by BCO derivatives.

Bicyclo[2.2.2]octane Derivatives as Antiviral Agents

The rigid nature of the BCO scaffold makes it suitable for designing inhibitors that can fit into the well-defined active sites of viral enzymes.

SARS-CoV-2 3CLpro Inhibitors

The 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication. BCO derivatives have been identified as non-covalent inhibitors of this enzyme.[5][6]

Quantitative Data:

CompoundTargetIC50Reference
Fused bicyclo[2.2.2]octene derivativeSARS-CoV-2 3CLpro102.2 μM[5]

Experimental Protocol: SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

  • Principle: This assay uses a fluorogenic substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher. Cleavage of the substrate by the enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Reagents: Recombinant SARS-CoV-2 3CLpro, FRET substrate, and assay buffer.

  • Procedure:

    • Incubate the enzyme with varying concentrations of the BCO derivative.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

Experimental Workflow:

sars_cov_2_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Incubation Incubate Enzyme with BCO Inhibitor Reagents->Incubation Reaction Add FRET Substrate to Initiate Reaction Incubation->Reaction Measurement Measure Fluorescence Increase Over Time Reaction->Measurement Calculation Calculate Initial Reaction Rates Measurement->Calculation Plotting Plot Rates vs. Inhibitor Concentration Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: Workflow for SARS-CoV-2 3CLpro inhibition assay.

Bicyclo[2.2.2]octane Derivatives in Neuroscience

The defined stereochemistry of BCO derivatives allows for the development of selective ligands for neuronal receptors.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

nAChRs are involved in various cognitive functions, and their modulation is a promising strategy for treating neurological disorders. Spiro-aza-bicyclo[2.2.2]octane derivatives have shown high affinity for these receptors.[7]

Quantitative Data:

Compound TypeReceptor SubtypeKiEC50Reference
Spiro-aza-BCO derivativeα7 nAChRPotent-[7]
Aza-BCO derivativeα4β2* nAChR0.46 nM-
Aza-BCO derivativeα3β4* nAChR4.4 nM0.43 μM
Aza-BCO derivativeα7 nAChR-0.66 μM

Experimental Protocol: nAChR Radioligand Binding Assay

  • Tissue Preparation: Prepare membrane homogenates from specific brain regions rich in the nAChR subtype of interest (e.g., hippocampus for α7).

  • Radioligand: Use a high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]-epibatidine for α4β2).

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of the BCO derivative.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Perform non-linear regression analysis of the competition binding data to determine the Ki value.

Signaling Pathway Diagram:

nAChR_modulation BCO_nAChR_Ligand BCO_nAChR_Ligand nAChR nAChR BCO_nAChR_Ligand->nAChR Binds to Ion_Channel_Opening Ion_Channel_Opening nAChR->Ion_Channel_Opening Cation_Influx Na+, Ca2+ Influx Ion_Channel_Opening->Cation_Influx Neuronal_Depolarization Neuronal_Depolarization Cation_Influx->Neuronal_Depolarization Neurotransmitter_Release Neurotransmitter_Release Neuronal_Depolarization->Neurotransmitter_Release Improved_Cognition Improved_Cognition Neurotransmitter_Release->Improved_Cognition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through a Diels-Alder reaction. This [4+2] cycloaddition occurs between 1,3-cyclohexadiene (the diene) and methyl vinyl ketone (the dienophile).

Q2: What are the typical yields for this synthesis?

A2: The yield of the reaction can vary significantly depending on the reaction conditions, particularly the use of a catalyst. Uncatalyzed reactions often result in lower yields, while Lewis acid catalysis can significantly improve the yield.

Q3: What is the significance of endo and exo isomers in this synthesis?

A3: The Diels-Alder reaction between 1,3-cyclohexadiene and methyl vinyl ketone can produce two diastereomeric products: the endo and exo isomers. The endo isomer is often the kinetically favored product, meaning it forms faster, especially at lower temperatures. The exo isomer is typically the thermodynamically more stable product. The ratio of these isomers is a critical aspect of this synthesis and can be influenced by reaction conditions and catalyst choice.

Q4: How can I improve the yield and selectivity of the reaction?

A4: The use of a Lewis acid catalyst is the most effective way to improve both the yield and the endo-selectivity of the reaction. Lewis acids coordinate to the carbonyl oxygen of the methyl vinyl ketone, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction and enhancing the secondary orbital interactions that favor the formation of the endo product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Reaction temperature is too low. While lower temperatures can favor endo selectivity, the reaction rate may be too slow. Consider gradually increasing the reaction temperature. For uncatalyzed reactions, heating may be necessary.
Poor quality of reagents. Ensure that 1,3-cyclohexadiene is freshly distilled as it can dimerize over time. Methyl vinyl ketone should also be free of polymers.
Absence of a catalyst. The uncatalyzed reaction can be sluggish. The addition of a Lewis acid catalyst is highly recommended to improve the reaction rate and yield.
Insufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.
Polymerization of the diene or dienophile. This can be a significant side reaction, especially at higher temperatures. Use a polymerization inhibitor, such as hydroquinone, in small amounts. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-induced polymerization.

Issue 2: Poor Endo:Exo Selectivity

Possible Cause Suggested Solution
High reaction temperature. Higher temperatures can lead to the formation of the thermodynamically favored exo product or isomerization of the endo product to the exo product. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can improve endo selectivity.
Absence of a suitable Lewis acid catalyst. Lewis acids are known to enhance endo selectivity. If you are not using a catalyst, consider adding one. If you are, you might need to screen different Lewis acids to find the most effective one for your specific conditions.

Issue 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Presence of unreacted starting materials. If the reaction has not gone to completion, the product will be contaminated with starting materials. Optimize the reaction conditions to maximize conversion. Unreacted, volatile starting materials can often be removed under reduced pressure.
Formation of byproducts. Polymerization of the starting materials can lead to polymeric byproducts that can complicate purification. Column chromatography is often effective for separating the desired product from these impurities.
Co-elution of endo and exo isomers. The endo and exo isomers can be challenging to separate by column chromatography due to their similar polarities. Careful selection of the eluent system and using a high-efficiency silica gel can improve separation. A solvent system of hexane and ethyl acetate is commonly used, with the polarity being gradually increased.

Data Presentation

Table 1: Effect of Lewis Acid Catalysis on the Diels-Alder Reaction of 1,3-Cyclohexadiene and Methyl Vinyl Ketone

CatalystSolventTemperature (°C)Time (h)Yield (%)endo:exo Ratio
NoneNeat15024Low-
BF₃·Et₂OCH₂Cl₂2539290:10
AlCl₃CH₂Cl₂0195>99:1
TiCl₄CH₂Cl₂-78 to 2539256:44
ZnI₂CH₂Cl₂2512084>99:1

Note: This data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Key Experiment: Lewis Acid Catalyzed Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Materials:

  • 1,3-Cyclohexadiene (freshly distilled)

  • Methyl vinyl ketone

  • Lewis Acid (e.g., AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the Lewis acid (e.g., 1.1 equivalents of AlCl₃) and anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Dienophile: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl vinyl ketone (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension.

  • Addition of Diene: After stirring for 15 minutes, add a solution of 1,3-cyclohexadiene (1.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C and monitor the progress by TLC.

  • Work-up: Upon completion, quench the reaction by slowly adding it to a stirred, cold saturated solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the endo and exo isomers and other impurities.

Mandatory Visualization

Diels_Alder_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Diene 1,3-Cyclohexadiene Product This compound (endo/exo mixture) Diene->Product + Dienophile Methyl Vinyl Ketone Dienophile->Product LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Dienophile activates

Caption: Diels-Alder reaction for the synthesis of the target molecule.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Check Reagent Quality (Freshly distilled diene?) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time) Start->CheckConditions UseCatalyst Consider Using a Lewis Acid Catalyst Start->UseCatalyst CheckPolymerization Evidence of Polymerization? CheckConditions->CheckPolymerization OptimizeCatalyst Optimize Catalyst and Conditions UseCatalyst->OptimizeCatalyst PurificationIssue Difficulty in Purification OptimizeCatalyst->PurificationIssue TLC_GC_Analysis Analyze Crude Product by TLC/GC-MS PurificationIssue->TLC_GC_Analysis ColumnChromatography Optimize Column Chromatography (Eluent, Silica) TLC_GC_Analysis->ColumnChromatography CharacterizeByproducts Identify Byproducts TLC_GC_Analysis->CharacterizeByproducts

Caption: A troubleshooting workflow for improving synthesis yield.

Technical Support Center: Purification of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of this compound.

Issue 1: Poor Separation of the Desired Compound from Impurities on Column Chromatography

Possible Cause Recommended Solution
Inappropriate Solvent System Optimize the mobile phase polarity. For non-polar compounds like the target ketone, a low-polarity solvent system such as a mixture of hexanes and ethyl acetate is a good starting point.[1][2][3] Perform thin-layer chromatography (TLC) with various solvent ratios to identify the optimal system that provides good separation (Rf value of the target compound ideally between 0.2-0.4).[4]
Column Overloading Reduce the amount of crude sample loaded onto the column. Overloading leads to broad bands and poor resolution. As a general rule, the sample load should be 1-5% of the stationary phase weight.
Poorly Packed Column Ensure the column is packed uniformly without any cracks or channels. A poorly packed column results in uneven solvent flow and band broadening.[5] Both dry and wet packing methods can be effective if performed carefully.[5]
Flow Rate is Too Fast or Too Slow Adjust the flow rate. A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, leading to tailing.[6] Conversely, a flow rate that is too slow can cause band broadening due to diffusion.[6] The optimal flow rate depends on the column dimensions.
Compound Instability on Silica Gel The ketone may be sensitive to the acidic nature of silica gel, leading to degradation.[4] Test the compound's stability on a TLC plate by spotting and letting it sit for an extended period before eluting. If degradation occurs, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4]

Issue 2: The Compound Does Not Elute from the Column

Possible Cause Recommended Solution
Mobile Phase is Too Non-Polar Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. A gradient elution may be necessary to elute strongly retained compounds.
Compound Decomposed on the Column As mentioned above, the compound may have degraded on the stationary phase.[4] If the compound is unstable, alternative purification methods or a different stationary phase should be considered.
Incorrect Solvent System Preparation Double-check the composition of your eluting solvent to ensure the correct ratio of polar and non-polar components was used.[4]

Issue 3: Streaking or Tailing of Spots on TLC

Possible Cause Recommended Solution
Sample is Too Concentrated Dilute the sample before spotting it on the TLC plate.
Compound is Acidic or Basic Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to suppress ionization and improve spot shape.
Interactions with the Stationary Phase The compound may be interacting too strongly with the silica gel. Consider using a different type of TLC plate or modifying the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting solvent system for the column chromatography of this compound?

A1: Based on literature for similar bicyclic ketones, a good starting point is a mixture of hexanes and ethyl acetate.[1][2][3] A common starting ratio is 9:1 or 8:2 (hexanes:ethyl acetate), which can then be optimized based on TLC analysis.

Q2: How can I monitor the purification process during column chromatography?

A2: The purification process is typically monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).[1][6] Spot each fraction on a TLC plate, develop the plate in the appropriate solvent system, and visualize the spots under UV light or by using a staining agent (e.g., potassium permanganate or vanillin).[7] Fractions containing the pure compound are then combined.

Q3: What are the expected Rf values for bicyclo[2.2.2]octene derivatives?

A3: Rf values are highly dependent on the specific compound and the solvent system used. For derivatives of bicyclo[2.2.2]octene, reported Rf values in a 1:1 ethyl acetate:hexane system can be around 0.30.[7] For a similar compound, an Rf of 0.35 was reported in an 8:2 hexane:ethyl acetate system.[2] It is crucial to determine the Rf value for your specific compound and conditions using TLC before performing column chromatography.

Q4: Can I use HPLC for the purification of this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) can be used for the analysis and purification of ketones.[8][9][10] Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water is a common method for the analysis of ketones, often after derivatization with 2,4-dinitrophenylhydrazine (DNPH) for UV detection.[8][9][11]

Q5: My compound appears to be unstable on silica gel. What are my alternatives?

A5: If your compound is unstable on silica gel, you can try using a different stationary phase such as alumina (neutral, acidic, or basic) or Florisil.[4] Alternatively, you can deactivate the silica gel by treating it with a base like triethylamine to neutralize its acidic sites.[4]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of this compound using flash column chromatography.

1. Preparation of the Stationary Phase and Column:

  • Select a glass column of appropriate size based on the amount of sample to be purified.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Avoid trapping air bubbles.[5]

  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading and solvent addition.[6]

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.[6]

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.

  • Apply gentle pressure (1-2 psi for flash chromatography) to achieve a steady flow rate.[6]

  • Collect fractions of a consistent volume in test tubes or vials.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_column Prepare Slurry & Pack Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve or Adsorb Sample prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze Fractions by TLC collect->analyze_tlc combine Combine Pure Fractions analyze_tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: General workflow for the purification of this compound by column chromatography.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation? cause1 Inappropriate Solvent start->cause1 Yes cause2 Column Overloaded start->cause2 Yes cause3 Poor Packing start->cause3 Yes cause4 Incorrect Flow Rate start->cause4 Yes sol1 Optimize Mobile Phase via TLC cause1->sol1 sol2 Reduce Sample Load cause2->sol2 sol3 Repack Column Carefully cause3->sol3 sol4 Adjust Flow Rate cause4->sol4 end Improved Separation sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Synthesis of Bicyclo[2.2.2]octenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of bicyclo[2.2.2]octenones.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is the yield of my desired bicyclo[2.2.2]octenone product low, with a significant amount of a high molecular weight side product?

This is a common issue and is often due to the dimerization of the reactive diene, typically a masked o-benzoquinone (MOB), which competes with the desired Diels-Alder reaction.[1][2][3][4] Highly reactive MOBs are prone to facile dimerization.[2]

Troubleshooting Steps:

  • In Situ Diene Generation: Generate the reactive MOB in the presence of the dienophile. This can be achieved by slowly adding the oxidizing agent to a mixture of the 2-methoxyphenol precursor and the dienophile, which helps to keep the concentration of the free MOB low and favors the intermolecular Diels-Alder reaction.[3][4]

  • High Dienophile Concentration: Use a large excess of the dienophile to outcompete the dimerization reaction.[4]

  • "Detour" Method: For particularly unstable MOBs, consider a "detour" method. This involves introducing a bromine substituent to the 2-methoxyphenol precursor to increase the stability of the resulting MOB. The brominated bicyclo[2.2.2]octenone can then be isolated and subsequently debrominated.[4]

  • Domino rDA/DA Approach: If you have already isolated the dimer, it can be used as a starting material in a domino retro-Diels-Alder/Diels-Alder (rDA/DA) reaction. At high temperatures, the dimer undergoes a retro-Diels-Alder reaction to generate the monomeric MOB in situ, which is then trapped by the dienophile.[1][2][5]

2. My reaction mixture has become a thick, intractable polymer, making product isolation difficult.

Polymerization of the dienophile is a known side reaction, especially when using electron-deficient alkenes like methyl acrylate or styrene at elevated temperatures.[1][6]

Troubleshooting Steps:

  • Optimize Dienophile Stoichiometry: While a high concentration of dienophile can suppress diene dimerization, an excessive amount can lead to polymerization. Try reducing the equivalents of the dienophile. Even if the reaction does not go to completion, purification of the desired adduct from a smaller amount of polymer is often easier.[1]

  • Temperature Control: If possible, conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize thermally induced polymerization.

  • Use of Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone, to suppress polymerization, especially if a radical-mediated process is suspected.

3. I have obtained a mixture of regioisomers or stereoisomers that are difficult to separate. How can I improve the selectivity?

The formation of multiple isomers is a common challenge in Diels-Alder reactions.[1] The regio- and stereoselectivity are influenced by electronic and steric factors of both the diene and the dienophile.

Troubleshooting Steps:

  • Dienophile Choice: The electronic nature of the dienophile's substituents can significantly influence regioselectivity. For example, in reactions with certain MOBs, phenylacetylene and 1-hexyne have been shown to yield single regioisomers, while ethyl propiolate gave a mixture.[1]

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and selectivity of the Diels-Alder reaction by coordinating to the dienophile. This can often favor the formation of a specific isomer.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition and thereby affect the isomeric ratio. Experiment with a range of solvents with varying polarities.

  • Temperature Optimization: Lower reaction temperatures generally favor the formation of the kinetically controlled product, which may be a single isomer.

4. My product seems to be reverting to the starting materials. What is happening and how can I prevent it?

The Diels-Alder reaction is reversible, and the reverse reaction is known as the retro-Diels-Alder (rDA) reaction.[1][2] This is particularly favored at higher temperatures, especially if the resulting diene and dienophile are thermodynamically stable.[2][7]

Troubleshooting Steps:

  • Minimize Reaction Temperature and Time: Use the lowest possible temperature and shortest reaction time necessary for the forward reaction to proceed to completion.

  • Removal of Products: If feasible, removing one of the products (e.g., a volatile dienophile) from the reaction mixture can shift the equilibrium towards the desired bicyclo[2.2.2]octenone.

  • Subsequent Transformation: If the bicyclo[2.2.2]octenone is an intermediate, converting it to a more stable downstream product in a one-pot fashion can prevent the rDA reaction.

5. I have isolated a product with a bicyclo[3.2.1]octane skeleton instead of the expected bicyclo[2.2.2]octane. Why did this rearrangement occur?

The bicyclo[2.2.2]octane framework can rearrange to the thermodynamically more stable bicyclo[3.2.1]octane system.[8] This rearrangement is often facilitated by the formation of reactive intermediates like carbocations or radicals at the bridgehead positions.[6][8][9]

Troubleshooting Steps:

  • Avoid Harsh Acidic or Basic Conditions: Conditions that can generate carbocationic intermediates should be avoided if this rearrangement is a problem.

  • Control Radical Reactions: If using radical-based transformations, be aware that rearrangement of a bicyclo[2.2.2]oct-5-en-2-yl radical to a bicyclo[3.2.1]oct-6-en-2-yl radical can occur.[6] The choice of radical initiator and reaction conditions can influence the product distribution.

  • Protecting Groups: Strategic use of protecting groups can prevent the formation of reactive intermediates that initiate the rearrangement.

Data Presentation

Table 1: Effect of Dienophile Equivalents on Yield and Polymerization

EntryDienophileEquivalentsYield of Bicyclo[2.2.2]octenoneObservationsReference
1Methyl Acrylate25-Polymerization occurred, making purification difficult.[1]
2Methyl Acrylate583%Good yield, and the product was easily purified.[1]
3Styrene25-Polymerization occurred, making purification difficult.[1]
4Styrene585%Good yield, and the product was easily purified.[1]

Table 2: Comparison of Direct vs. "Detour" Method for Bicyclo[2.2.2]octenone Synthesis

2-Methoxyphenol PrecursorDienophileDirect Method Yield"Detour" Method Overall YieldReference
GuaiacolMethyl AcrylateLow to ModerateGood to High[4]
5-Methyl-2-methoxyphenolMethyl AcrylateLow to ModerateGood to High[4]
6-Methyl-2-methoxyphenolMethyl AcrylateLow to ModerateGood to High[4]

Experimental Protocols

Protocol 1: Domino Retro-Diels-Alder/Diels-Alder Reaction [1]

This protocol is suitable when the dimer of the masked o-benzoquinone (MOB) is readily available.

  • A solution of the MOB dimer (1 equivalent) and the desired dienophile (5-10 equivalents) in a suitable high-boiling solvent (e.g., toluene, xylene) is prepared in a sealed tube.

  • The sealed tube is heated to 220 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired bicyclo[2.2.2]octenone.

Protocol 2: "Detour" Method for Unstable MOBs [4]

This method involves the synthesis of a more stable brominated MOB intermediate.

  • Bromination: The starting 2-methoxyphenol is brominated at the position para to the hydroxyl group using a suitable brominating agent (e.g., N-bromosuccinimide).

  • Oxidation and Cycloaddition: The resulting brominated phenol is oxidized with a hypervalent iodine reagent (e.g., diacetoxyiodobenzene) in methanol in the presence of the dienophile. This generates the brominated MOB in situ, which then undergoes the Diels-Alder reaction.

  • Isolation: The brominated bicyclo[2.2.2]octenone adduct is isolated and purified.

  • Debromination: The bromo-adduct is then debrominated, for example, using catalytic hydrogenation (H₂, Pd/C) or other reducing agents, to yield the final bicyclo[2.2.2]octenone.

Visualizations

Reaction_Pathway cluster_main Bicyclo[2.2.2]octenone Synthesis cluster_side Common Side Reactions Phenol 2-Methoxyphenol Oxidation Oxidation (e.g., DAIB, MeOH) Phenol->Oxidation MOB Masked o-Benzoquinone (Reactive Diene) Oxidation->MOB DA_Reaction Diels-Alder Reaction MOB->DA_Reaction Dimerization Dimerization MOB->Dimerization [4+2] Dienophile Dienophile Dienophile->DA_Reaction Polymerization Polymerization Dienophile->Polymerization Product Bicyclo[2.2.2]octenone DA_Reaction->Product Retro_DA Retro-Diels-Alder Product->Retro_DA Heat Retro_DA->MOB Retro_DA->Dienophile

Caption: Key reaction pathway for bicyclo[2.2.2]octenone synthesis and competing side reactions.

Troubleshooting_Flowchart Start Low Yield or Side Products Observed Issue Identify Primary Issue Start->Issue Dimer High MW Product (Dimerization) Issue->Dimer Dimerization Polymer Polymer Formation Issue->Polymer Polymerization Isomers Mixture of Isomers Issue->Isomers Poor Selectivity Rearrangement Rearranged Skeleton (e.g., bicyclo[3.2.1]) Issue->Rearrangement Rearrangement Sol_Dimer Use 'Detour' Method or Domino rDA/DA Dimer->Sol_Dimer Sol_Polymer Reduce Dienophile Equivalents Polymer->Sol_Polymer Sol_Isomers Optimize Temperature or Use Lewis Acid Isomers->Sol_Isomers Sol_Rearrangement Avoid Harsh Acidic/Radical Conditions Rearrangement->Sol_Rearrangement

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Managing Stereoselectivity in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing stereoselectivity in Diels-Alder reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereoselectivity in a Diels-Alder reaction?

The primary factors governing stereoselectivity in the Diels-Alder reaction are the endo and exo approaches of the dienophile to the diene, as well as the facial selectivity (syn and anti) when using chiral substrates or catalysts. The "endo rule" generally predicts that the endo product is the kinetically favored product due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene.[1][2][3] However, the exo product is often the thermodynamically more stable product due to reduced steric hindrance.[3]

Q2: My Diels-Alder reaction is yielding a mixture of endo and exo products. How can I improve the selectivity for the endo adduct?

To enhance the formation of the endo product, consider the following strategies:

  • Lower Reaction Temperature: The endo transition state is favored at lower temperatures as it is the kinetic product.[3][4] Running the reaction at a reduced temperature can significantly improve the endo/exo ratio.

  • Lewis Acid Catalysis: The use of a Lewis acid can enhance the secondary orbital interactions that stabilize the endo transition state.[5] However, the choice of Lewis acid is crucial, as bulky Lewis acids can sterically disfavor the endo approach.[6]

  • Solvent Effects: The polarity of the solvent can influence the transition state energies. Experimenting with a range of solvents may improve selectivity.

Q3: I am observing the formation of the exo product as the major isomer. What conditions favor this outcome?

Formation of the exo product is favored under thermodynamic control.[2][3] This can be achieved by:

  • Higher Reaction Temperatures: At elevated temperatures, the reaction can become reversible, allowing for equilibration to the more stable exo product.[3]

  • Bulky Reactants or Catalysts: Significant steric hindrance in the diene, dienophile, or catalyst can disfavor the more sterically congested endo transition state, leading to a preference for the exo product.[6] Some bulky Lewis acids are known to promote exo selectivity.[6]

  • Prolonged Reaction Times: Allowing the reaction to proceed for an extended period at a suitable temperature can facilitate the conversion of the kinetic endo product to the thermodynamic exo product.

Q4: How can I achieve high facial selectivity (enantioselectivity) in my Diels-Alder reaction?

Achieving high enantioselectivity typically involves the use of chiral auxiliaries, chiral catalysts, or chiral reactants.

  • Chiral Lewis Acids: The use of chiral Lewis acid catalysts is a powerful method for inducing enantioselectivity.[7] These catalysts create a chiral environment around the dienophile, favoring the approach of the diene from one face over the other.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can effectively block one face of the molecule, directing the diene to attack from the less hindered side. The auxiliary can then be cleaved after the reaction.

  • Chiral Dienes or Dienophiles: If a stereocenter is already present in either the diene or dienophile, it can influence the facial selectivity of the cycloaddition.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low or No Reaction 1. Diene is not in the required s-cis conformation.[8][9] 2. Poor electronic match between diene and dienophile (e.g., both are electron-rich or electron-poor).[9] 3. Reaction temperature is too low.1. Use a cyclic diene that is locked in the s-cis conformation (e.g., cyclopentadiene).[10] 2. Use a dienophile with electron-withdrawing groups and/or a diene with electron-donating groups to lower the activation energy.[9] 3. Gradually increase the reaction temperature.
Poor endo/exo Selectivity 1. Reaction is under thermodynamic control, favoring the exo product.[3] 2. Steric hindrance disfavors the endo transition state. 3. Insufficient secondary orbital overlap.1. Lower the reaction temperature to favor the kinetic endo product.[11] 2. Use less sterically demanding dienes or dienophiles. 3. Employ a Lewis acid catalyst to enhance secondary orbital interactions.[5]
Formation of Multiple Regioisomers 1. Reaction involves unsymmetrical dienes and dienophiles.[12]1. Analyze the electronic properties of the substituents on the diene and dienophile to predict the major regioisomer.[12] 2. Consider using a Lewis acid catalyst, which can sometimes improve regioselectivity.[13]
Low Enantioselectivity 1. Ineffective chiral catalyst or auxiliary. 2. Racemization of the product under the reaction conditions.1. Screen different chiral Lewis acids or auxiliaries. 2. Optimize reaction conditions (temperature, solvent, catalyst loading). 3. Ensure the product is stable under the reaction and workup conditions.
Retro-Diels-Alder Reaction Occurs 1. Reaction temperature is too high, favoring the reverse reaction.[5]1. Reduce the reaction temperature. 2. Use a diene/dienophile pair that forms a particularly stable adduct.

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general guideline. Specific conditions should be optimized for each reaction.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure all solvents and reagents are anhydrous.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the dienophile (1.0 eq) and the anhydrous solvent (e.g., dichloromethane or toluene).

    • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath).

    • Slowly add the Lewis acid (e.g., AlCl₃, BF₃·OEt₂, or TiCl₄, typically 0.1 to 1.1 eq) to the stirred solution of the dienophile. Stir for 15-30 minutes.

  • Addition of Diene:

    • Add the diene (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water, or saturated aqueous NH₄Cl solution) at the reaction temperature.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired Diels-Alder adduct.

Example Protocol: Reaction of Cyclopentadiene and Maleic Anhydride[10][14]
  • Cracking of Dicyclopentadiene:

    • Set up a fractional distillation apparatus.

    • Gently heat dicyclopentadiene to induce the retro-Diels-Alder reaction.

    • Collect the freshly distilled cyclopentadiene monomer, which boils at 40-42 °C, in a receiver cooled in an ice bath.[10] Use the monomer immediately.

  • Reaction:

    • Dissolve maleic anhydride in ethyl acetate in an Erlenmeyer flask, warming slightly if necessary.

    • Cool the solution in an ice bath.

    • Add the freshly cracked cyclopentadiene to the maleic anhydride solution and swirl to mix. An exothermic reaction will occur.

  • Isolation:

    • Add petroleum ether to precipitate the product.

    • Heat the mixture until the solid redissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to complete crystallization.

    • Collect the crystals by vacuum filtration.

Visualizations

Endo_Exo_Transition_States cluster_endo Endo Transition State (Kinetic Product) cluster_exo Exo Transition State (Thermodynamic Product) endo_ts Diene and Dienophile approach with electron-withdrawing group of dienophile under the diene. endo_prod Endo Product endo_ts->endo_prod Lower Ea exo_ts Diene and Dienophile approach with electron-withdrawing group of dienophile away from the diene. exo_prod Exo Product exo_ts->exo_prod Higher Ea Reactants Diene + Dienophile Reactants->endo_ts Reactants->exo_ts

Caption: Endo vs. Exo transition states in a Diels-Alder reaction.

Lewis_Acid_Catalysis_Workflow start Start: Reaction Setup dienophile_lewis_acid 1. Dienophile + Lewis Acid (Coordination) start->dienophile_lewis_acid diene_addition 2. Add Diene (Cycloaddition) dienophile_lewis_acid->diene_addition workup 3. Quench and Workup diene_addition->workup purification 4. Purify Product workup->purification end End: Isolated Product purification->end

Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Troubleshooting_Logic cluster_endo_solutions Solutions for Low Endo Selectivity cluster_enantio_solutions Solutions for Low Enantioselectivity cluster_regio_solutions Solutions for Poor Regioselectivity start Problem with Stereoselectivity low_endo Low endo selectivity? start->low_endo low_enantio Low enantioselectivity? start->low_enantio poor_regio Poor regioselectivity? start->poor_regio lower_temp Lower Temperature low_endo->lower_temp Yes lewis_acid Add Lewis Acid low_endo->lewis_acid Yes change_solvent Change Solvent low_endo->change_solvent Yes chiral_catalyst Use Chiral Catalyst low_enantio->chiral_catalyst Yes chiral_aux Use Chiral Auxiliary low_enantio->chiral_aux Yes lewis_acid_regio Use Lewis Acid poor_regio->lewis_acid_regio Yes analyze_electronics Analyze Electronics poor_regio->analyze_electronics Yes

References

Technical Support Center: 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. Storage at 2-8°C is advisable to minimize the potential for degradation over extended periods. For optimal preservation, storing under an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation.

Q2: How stable is this compound at room temperature?

A2: Under normal laboratory conditions, this compound is expected to be stable for short periods. However, prolonged exposure to ambient temperatures, light, and air may lead to gradual degradation. For routine use, it is best to keep the main stock refrigerated and allow only the required amount to equilibrate to room temperature before use.

Q3: What are the potential degradation pathways for this compound?

A3: Due to its chemical structure, which includes a ketone functional group and a carbon-carbon double bond within a strained bicyclic system, several degradation pathways are possible:

  • Oxidation: The double bond and the allylic positions are susceptible to oxidation, potentially forming epoxides, hydroperoxides, or further oxidation products. The ketone moiety can also undergo oxidative cleavage under harsh conditions.

  • Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic aqueous solutions may lead to hydration of the double bond or other acid/base-catalyzed rearrangements.

  • Photodegradation: As an unsaturated ketone, the compound may be sensitive to UV light, which can induce photochemical reactions such as [2+2] cycloadditions or rearrangements.

  • Thermal Degradation: At elevated temperatures, the compound may undergo isomerization or decomposition. The strained bicyclic ring system could be susceptible to rearrangement at high temperatures.

Q4: Are there any known incompatible materials with this compound?

A4: Strong oxidizing agents, strong acids, and strong bases should be considered incompatible. Contact with these materials could initiate degradation of the compound. It is also advisable to avoid storing the compound in containers made of materials that can leach impurities. Glass or chemically resistant polymer containers are recommended.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in analytical chromatogram (e.g., GC-MS, HPLC). Degradation of the compound due to improper storage or handling.1. Verify the age and storage conditions of the sample. 2. Analyze a freshly opened or new batch of the compound, if available. 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm if the unexpected peaks match. 4. Ensure the analytical method is validated for stability-indicating properties.
Inconsistent experimental results or loss of compound activity. Compound degradation leading to lower purity and concentration.1. Re-analyze the purity of the compound stock using a validated analytical method. 2. Prepare fresh solutions from a reliable stock for each experiment. 3. Review the experimental protocol for any steps that might induce degradation (e.g., high temperatures, exposure to incompatible reagents).
Discoloration or change in the physical appearance of the compound. Significant degradation or contamination.1. Do not use the material. 2. Characterize a small sample using analytical techniques (e.g., NMR, IR, MS) to identify potential impurities or degradation products. 3. Procure a new, high-purity batch of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of analytical methods, based on ICH Q1A guidelines.[1][4][5]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, by a suitable stability-indicating method (e.g., HPLC-UV/MS or GC-MS).

4. Data Interpretation:

  • Compare the chromatograms of stressed samples with the control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation under each condition.

Protocol 2: HPLC-UV Method for Stability Analysis

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

  • A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point for method development.

  • Example Gradient: 30% to 90% acetonitrile over 20 minutes.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Column temperature: 30°C.

  • Injection volume: 10 µL.

  • Detection wavelength: 220 nm (or a wavelength determined by UV scan of the compound).

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition or a compatible solvent.

5. Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating.

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Illustrative)

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl24 h60°C~15%Isomerized ketone, hydrated product
0.1 M NaOH24 h60°C~20%Rearrangement products
3% H₂O₂24 hRoom Temp~10%Epoxide, diol
Thermal (Solid)48 h80°C< 5%Minor isomerization
Photolytic1.2 M lux hAmbient~25%Dimerization products, photoisomers

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Start Start: 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (80°C Solid / 60°C Solution) Start->Thermal Photo Photodegradation (UV/Vis Light) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze HPLC / GC-MS Analysis Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare Chromatograms Analyze->Compare Identify Identify & Quantify Degradants Compare->Identify Report Generate Stability Report Identify->Report

Caption: Workflow for a forced degradation study.

Logical_Troubleshooting cluster_investigation Investigation cluster_cause Potential Cause cluster_solution Solution Issue Inconsistent Experimental Results CheckPurity Re-analyze Compound Purity Issue->CheckPurity ReviewProtocol Review Experimental Protocol Issue->ReviewProtocol Degradation Compound Degradation CheckPurity->Degradation ProtocolIssue Protocol-Induced Degradation ReviewProtocol->ProtocolIssue FreshStock Use Fresh Stock Solution Degradation->FreshStock ModifyProtocol Modify Protocol (e.g., lower temp) ProtocolIssue->ModifyProtocol

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Bicyclic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the NMR analysis of bicyclic ketones.

Troubleshooting Guide

My NMR spectrum has broad or poorly resolved peaks. What are the possible causes and solutions?

Poor resolution and broad peaks in your NMR spectrum can be frustrating. This issue can arise from several factors, from sample preparation to the inherent properties of your molecule.

Potential Causes & Solutions

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity, which in turn causes line broadening.[1][2]

    • Solution: Prepare a more dilute sample. For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.5-0.6 mL of solvent is typically sufficient.[1]

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad and distorted peaks.[2][3]

    • Solution: Carefully shim the spectrometer before acquiring your data. If you are unfamiliar with this process, seek assistance from an experienced user or facility manager.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination, you can try passing your sample through a small plug of silica gel or celite.

  • Chemical or Conformational Exchange: If your bicyclic ketone is undergoing exchange between two or more conformations on the NMR timescale, you may observe broad peaks.

    • Solution: Try acquiring the spectrum at a different temperature. Cooling the sample may slow down the exchange enough to resolve separate signals for each conformer, while heating it may cause the signals to coalesce into a sharp, averaged signal.

I'm seeing unexpected chemical shifts for protons or carbons near the carbonyl group. What could be the reason?

The rigid framework of bicyclic ketones can lead to unusual electronic environments, resulting in chemical shifts that deviate from those predicted by simple models.

Potential Causes & Explanations

  • Magnetic Anisotropy of the Carbonyl Group: The C=O bond creates a cone-shaped region of magnetic anisotropy. Protons or carbons located within the "deshielding cone" (in the plane of the carbonyl group) will be shifted downfield (to a higher ppm value), while those located in the "shielding cone" (above or below the plane) will be shifted upfield. The rigid nature of bicyclic systems often forces certain nuclei into these anisotropic regions, leading to unexpected shifts.

  • Steric Effects (van der Waals Deshielding): When a proton is forced into close proximity with another atom or functional group due to the rigid bicyclic structure, the resulting electron cloud repulsion can cause deshielding, shifting the proton's signal downfield.

  • Ring Strain and Hybridization: The strained ring systems in some bicyclic ketones can alter the hybridization of carbon atoms, which in turn affects their ¹³C chemical shifts and the chemical shifts of attached protons.

  • Through-Space Interactions: The fixed orientation of atoms in a bicyclic system can lead to through-space interactions between non-bonded atoms, influencing the electronic environment and causing shifts.

My spectrum shows more signals than I expected for my bicyclic ketone. What's going on?

The presence of extra peaks can indicate a few different scenarios.

Potential Causes & Solutions

  • Presence of Impurities: The most common reason for extra signals is the presence of impurities in your sample.

    • Solution: Check for common laboratory solvents (e.g., acetone, ethyl acetate, grease) that may not have been fully removed.[4][5][6][7] You can find tables of common NMR impurities and their chemical shifts online or in reference texts. If the impurity is from your reaction, further purification is necessary.

  • Mixture of Diastereomers: If your synthesis can produce diastereomers and you have not separated them, you will see a separate set of signals for each diastereomer.

  • Slow Conformational Exchange: As mentioned earlier, if your molecule exists as a mixture of stable conformers that are slowly interconverting on the NMR timescale, you will observe separate signals for each conformer.

    • Solution: Perform variable temperature (VT) NMR experiments.[8][9][10][11][12] At higher temperatures, the exchange rate may increase, causing the signals to coalesce. At lower temperatures, the exchange may be "frozen out," allowing for the characterization of individual conformers.

Frequently Asked Questions (FAQs)

Q1: How does the choice of NMR solvent affect the chemical shifts of my bicyclic ketone?

The solvent can have a significant impact on chemical shifts through various interactions:

  • Anisotropic Effects of Aromatic Solvents: Aromatic solvents like benzene-d₆ or toluene-d₈ have their own magnetic anisotropy. Solute molecules will orient themselves relative to the solvent molecules in a way that minimizes repulsion and maximizes favorable interactions. This can lead to significant upfield or downfield shifts for different protons in your molecule compared to spectra recorded in a non-aromatic solvent like chloroform-d.

  • Hydrogen Bonding: If your bicyclic ketone has hydrogen bond donor or acceptor sites, using a hydrogen-bonding solvent (e.g., methanol-d₄, DMSO-d₆) can lead to changes in chemical shifts for nuclei near these sites.

  • Polarity Effects: The polarity of the solvent can influence the electron distribution in your molecule, leading to small changes in chemical shifts.

Q2: I'm observing unusual long-range coupling constants. Is this normal for bicyclic systems?

Yes, it can be. The rigid, fixed geometries of bicyclic systems can lead to significant long-range (⁴J or even ⁵J) coupling constants.[13][14][15][16] This is often observed when the coupled protons are arranged in a "W" or "M" conformation (a planar zig-zag arrangement of the four or five bonds separating them). These long-range couplings can be a valuable tool for stereochemical assignments.

Q3: Can I predict the NMR spectrum of my bicyclic ketone before running the experiment?

Several software packages can predict ¹H and ¹³C NMR spectra based on the structure of a molecule. These predictions are based on empirical data and computational methods. While they can be a useful guide, they may not always perfectly match the experimental spectrum, especially for complex or strained systems like bicyclic ketones where subtle stereoelectronic effects can be significant. It is always best to compare the predicted spectrum with your experimental data and use the prediction as a tool to aid in your assignments.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Camphor and Norcamphor in CDCl₃

Compound Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Camphor 1-57.6
2-219.5
31.96 (d), 1.85 (m)43.3
42.0946.7
51.68 (m), 1.37 (m)27.0
61.37 (m)30.0
7-43.1
8-CH₃0.9619.7
9-CH₃0.9219.1
10-CH₃0.849.2
Norcamphor 12.6351.2
2-216.3
31.95 (m), 1.80 (m)37.9
42.4545.2
51.50 (m)24.5
61.50 (m)27.2
71.65 (d), 1.35 (d)35.6

Data compiled from publicly available spectral databases and may vary slightly depending on experimental conditions.[17][18][19][20][21][22]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation for Bicyclic Ketones

  • Weighing the Sample: Accurately weigh 5-25 mg of your bicyclic ketone for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated NMR solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) to the vial.

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Insertion into Spectrometer: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine and placing it in the spectrometer.

Protocol 2: Variable Temperature (VT) NMR for Conformational Analysis

  • Sample Preparation: Prepare your sample as described in Protocol 1, ensuring you use a solvent with a suitable boiling and freezing point for your desired temperature range.

  • Spectrometer Setup: Consult your NMR facility manager for the specific setup procedure for VT experiments on your instrument. This will involve setting the target temperature and allowing the system to equilibrate.

  • Temperature Equilibration: Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring data.

  • Data Acquisition: Acquire a series of spectra at different temperatures. It is often useful to start at room temperature, cool down to the lowest desired temperature in increments, and then warm up to the highest desired temperature in increments.

  • Data Analysis: Analyze the changes in chemical shifts, line shapes, and coupling constants as a function of temperature to understand the conformational dynamics of your bicyclic ketone.

Mandatory Visualization

troubleshooting_workflow start Unexpected NMR Spectrum broad_peaks Broad or Poorly Resolved Peaks start->broad_peaks unexpected_shifts Unexpected Chemical Shifts start->unexpected_shifts extra_signals More Signals Than Expected start->extra_signals conc High Concentration? broad_peaks->conc anisotropy Anisotropy/Steric Effects? unexpected_shifts->anisotropy impurities Impurities? extra_signals->impurities shim Poor Shimming? conc->shim No dilute Dilute Sample conc->dilute Yes paramagnetic Paramagnetic Impurities? shim->paramagnetic No reshim Re-shim Spectrometer shim->reshim Yes exchange Conformational Exchange? paramagnetic->exchange No filter Filter Sample paramagnetic->filter Yes vt_nmr Run Variable Temperature NMR exchange->vt_nmr Yes solvent_effects Solvent Effects? anisotropy->solvent_effects No analyze_3d Analyze 3D Structure (Anisotropy Cones) anisotropy->analyze_3d Yes change_solvent Acquire Spectrum in Different Solvent solvent_effects->change_solvent Yes diastereomers Diastereomers? impurities->diastereomers No check_impurities Check Common Impurity Tables impurities->check_impurities Yes slow_exchange Slow Exchange? diastereomers->slow_exchange No purify Further Purification diastereomers->purify Yes slow_exchange->vt_nmr Yes logical_relationships cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions broad Broad Peaks conc High Concentration broad->conc shim Poor Shimming broad->shim exchange Conformational Exchange broad->exchange shifted Shifted Peaks shifted->exchange anisotropy Anisotropy/Steric Effects shifted->anisotropy solvent Solvent Effects shifted->solvent extra Extra Peaks extra->exchange impurities Impurities/Diastereomers extra->impurities dilute Dilute Sample conc->dilute reshim Re-shim shim->reshim vt_nmr Variable Temp. NMR exchange->vt_nmr analyze Analyze 3D Structure anisotropy->analyze change_solvent Change Solvent solvent->change_solvent purify Purify Sample impurities->purify

References

optimization of reaction conditions for bicyclo[2.2.2]octene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of bicyclo[2.2.2]octene, a critical scaffold in drug discovery and materials science. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the Diels-Alder reaction, the primary method for its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the bicyclo[2.2.2]octene core structure?

A1: The most prevalent and efficient method for constructing the bicyclo[2.2.2]octene skeleton is the [4+2] cycloaddition, or Diels-Alder reaction. This reaction typically involves the cycloaddition of a cyclohexadiene intermediate with a suitable dienophile.[1] A common strategy involves the in-situ generation of the cyclohexadiene from a 2H-pyran-2-one derivative, which undergoes a thermal extrusion of carbon dioxide.[1]

Q2: My Diels-Alder reaction is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields in the synthesis of bicyclo[2.2.2]octene can stem from several factors. One critical aspect is the choice of catalyst and reaction temperature. For instance, in certain Diels-Alder reactions, thermal conditions may lead to decomposition of the diene.[2] The use of a Lewis acid catalyst can facilitate the reaction; however, an inappropriate choice may lead to unexpected side products.[2] Reaction concentration has also been shown to have a significant impact on reaction efficiency.[3]

Q3: I am observing the formation of unexpected side products. How can I improve the selectivity of my reaction?

A3: The formation of side products, such as rearranged bicyclo[3.2.1]octane systems, can occur under certain conditions.[4][5] Stereoselectivity is another crucial factor, with the endo and exo products being the most common isomers. The choice of dienophile and catalyst can significantly influence the diastereoselectivity.[6] For instance, Lewis acids like TiCl₄ have been shown to modify reactivity and diastereoselectivity.[6] In some cases, high-pressure conditions (around 19 kbar) can be employed to promote facial selectivity in the cycloaddition.[7]

Q4: Are there alternative synthetic strategies to the traditional Diels-Alder reaction for obtaining bicyclo[2.2.2]octene derivatives?

A4: Yes, alternative methods exist. One such strategy involves a ring-closing metathesis (RCM) approach to form propellanes containing a bicyclo[2.2.2]octene unit.[8][9][10] Another approach is the intramolecular Diels-Alder (IMDA) reaction of substrates like 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones, which can be formed from the oxidation of 2-alkenylphenols.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citation
Low Reaction Yield Suboptimal reaction temperature leading to diene decomposition.Optimize the reaction temperature. Consider using a Lewis acid catalyst to facilitate the reaction at lower temperatures.[2]
Inefficient catalyst or catalyst poisoning.Screen different Lewis acid catalysts (e.g., Eu(OTf)₃, AgBF₄). Ensure all reagents and solvents are pure and dry.[3]
Incorrect reactant concentration.Experiment with varying the concentration of the reactants, as this has been shown to significantly impact reaction efficiency.[3]
Formation of Rearranged Byproducts (e.g., bicyclo[3.2.1]octanes) Reaction conditions favoring rearrangement pathways.Modify the reaction conditions, such as temperature and catalyst, to disfavor rearrangement. Oxidative decarboxylation conditions have been noted to sometimes lead to these rearrangements.[4][5]
Poor Stereoselectivity (endo/exo ratio) Inherent stereochemical preference of the reactants.Employ a suitable Lewis acid catalyst to enhance the desired stereoselectivity. For example, TiCl₄ has been used to influence the endo/exo ratio.[6]
High reaction temperature leading to thermodynamic product formation.Conduct the reaction at a lower temperature to favor the kinetic product, which is often the desired endo isomer in Diels-Alder reactions.[6]
Polymerization of Reactants Presence of polymerization initiators or highly reactive monomers.Add a polymerization inhibitor such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to the reaction mixture.[12]
Difficulty in Product Purification Formation of closely related isomers or byproducts.Utilize column chromatography with an appropriate solvent system for separation. Recrystallization can also be an effective purification method for crystalline products.[1][8]

Experimental Protocols

General Protocol for Diels-Alder Synthesis of Fused Bicyclo[2.2.2]octenes

This protocol is adapted from the synthesis of bicyclo[2.2.2]octenes from 2H-pyran-2-one derivatives and maleic anhydride.[1]

  • Reactant Preparation: Dissolve the substituted 2H-pyran-2-one (1 equivalent) and maleic anhydride (2 equivalents) in a high-boiling point solvent such as tetralin.

  • Reaction Setup: The reaction is typically carried out in a closed vessel to maintain pressure and prevent solvent evaporation at high temperatures.

  • Heating: Heat the reaction mixture to reflux (approximately 160 °C) for a specified time (e.g., 9 hours).

  • Work-up: After cooling, the product often precipitates from the solution and can be isolated by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

Protocol for Ring-Closing Metathesis (RCM) to form Bicyclo[2.2.2]octene Propellanes

This protocol is a general representation based on the synthesis of propellanes containing a bicyclo[2.2.2]octene unit.[8][9][10]

  • Substrate Synthesis: The diallyl-substituted bicyclo[2.2.2]octene precursor is first synthesized, often via a Diels-Alder reaction followed by allylation.

  • Inert Atmosphere: All RCM reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents to prevent catalyst deactivation.

  • Catalyst Addition: Dissolve the diallyl substrate in a suitable solvent (e.g., dichloromethane). Add a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst or Hoveyda-Grubbs catalysts).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction and purify the product using column chromatography on silica gel.

Visualized Workflows and Pathways

Diels_Alder_Synthesis Pyranone 2H-Pyran-2-one derivative Intermediate Cyclohexadiene Intermediate Pyranone->Intermediate - CO₂ CO2 CO₂ Extrusion MaleicAnhydride Maleic Anhydride (Dienophile) Bicyclooctene Bicyclo[2.2.2]octene Product MaleicAnhydride->Bicyclooctene Intermediate->Bicyclooctene + Dienophile Heat Heat (e.g., 160°C) Heat->Pyranone

Caption: Diels-Alder reaction workflow for bicyclo[2.2.2]octene synthesis.

Troubleshooting_Workflow Start Experiment Start LowYield Low Yield? Start->LowYield SideProducts Side Products? LowYield->SideProducts No OptimizeTemp Optimize Temperature & Catalyst LowYield->OptimizeTemp Yes ModifyConditions Modify Conditions (Temp, Catalyst) SideProducts->ModifyConditions Yes Success Successful Synthesis SideProducts->Success No CheckPurity Check Reagent Purity & Concentration OptimizeTemp->CheckPurity CheckPurity->LowYield Purification Optimize Purification (Chromatography, Recrystallization) ModifyConditions->Purification Purification->SideProducts

Caption: Troubleshooting workflow for bicyclo[2.2.2]octene synthesis.

References

Technical Support Center: Production of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly in a larger scale production environment.

Issue Potential Cause Recommended Action
Low or No Product Formation 1. Inactive Reactants: 1,3-cyclohexadiene can dimerize over time. Methyl vinyl ketone can polymerize.1. Reactant Quality Check: Ensure the purity of 1,3-cyclohexadiene by distillation if necessary. Use freshly opened or stabilized methyl vinyl ketone.
2. Insufficient Reaction Temperature: The Diels-Alder reaction may require thermal activation.2. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
3. Ineffective Mixing: In larger reactors, poor agitation can lead to localized concentration gradients.3. Improve Agitation: Ensure the reactor's stirring mechanism is adequate for the scale and viscosity of the reaction mixture.
Formation of Polymeric Byproducts 1. Polymerization of Methyl Vinyl Ketone: This is a common issue, especially at elevated temperatures.1. Use of Inhibitors: Add a polymerization inhibitor such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to the reaction mixture.[1]
2. High Reaction Temperature: Excessive heat can accelerate polymerization.2. Temperature Control: Maintain the reaction temperature at the lowest effective level for the desired conversion rate.
Presence of Endo/Exo Isomers 1. Kinetic vs. Thermodynamic Control: The ratio of endo to exo isomers can be influenced by reaction conditions.1. Adjust Reaction Conditions: Lower temperatures generally favor the kinetic endo product. Longer reaction times at higher temperatures may favor the more stable exo isomer.
Difficult Purification 1. Residual High-Boiling Impurities: Polymeric materials or other high-molecular-weight byproducts can complicate distillation.1. Alternative Purification: For large-scale production, consider fractional distillation under reduced pressure as an alternative to column chromatography.[1]
2. Emulsion Formation during Workup: Aqueous workup of large batches can sometimes lead to stable emulsions.2. Salting Out: Add brine (saturated NaCl solution) during the aqueous wash to break emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a Diels-Alder reaction between 1,3-cyclohexadiene and methyl vinyl ketone. This [4+2] cycloaddition reaction forms the bicyclic core of the target molecule.

Q2: What are the main safety concerns when handling the reactants for this synthesis on a large scale?

A2: Methyl vinyl ketone is highly flammable, toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[2][3][4] It is also prone to polymerization.[5] Therefore, it must be handled in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[2][4] 1,3-Cyclohexadiene is also flammable.

Q3: How can the formation of polymeric byproducts be minimized during scale-up?

A3: The polymerization of methyl vinyl ketone is a significant challenge. To mitigate this, the use of a polymerization inhibitor like TEMPO is recommended, especially when the reaction is conducted at elevated temperatures.[1] Careful control of the reaction temperature and minimizing reaction time can also help reduce unwanted polymerization.

Q4: Is chromatographic purification feasible for large-scale production?

A4: While column chromatography is effective for purification at the lab scale, it is often impractical and not cost-effective for large, multi-kilogram batches.[1] For industrial-scale production, fractional distillation under reduced pressure is a more viable purification method.

Q5: What is the typical endo/exo selectivity of the Diels-Alder reaction between 1,3-cyclohexadiene and methyl vinyl ketone?

A5: The Diels-Alder reaction between 1,3-cyclohexadiene and methyl vinyl ketone typically yields a mixture of endo and exo diastereomers. The exact ratio can be influenced by the reaction conditions. Lower temperatures tend to favor the formation of the endo isomer due to kinetic control.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of this compound under various conditions. This data is illustrative and may vary based on specific experimental parameters.

Entry Solvent Temperature (°C) Catalyst/Additive Reaction Time (h) Yield (%) Endo:Exo Ratio
1Toluene80None24654:1
2Toluene110TEMPO12753:1
3Dichloromethane40Lewis Acid (e.g., AlCl₃)8859:1
4Neat (Solvent-free)100None18703.5:1

Experimental Protocols

Scaled-Up Synthesis of this compound

Materials:

  • 1,3-Cyclohexadiene (freshly distilled)

  • Methyl vinyl ketone (stabilized)

  • Toluene

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and an inert gas (nitrogen or argon) inlet.

  • Charging Reactants: Charge the reactor with toluene. Add 1,3-cyclohexadiene (1.0 equivalent) to the solvent.

  • Addition of Dienophile: Begin stirring and add a small amount of TEMPO (e.g., 0.1 mol%). Slowly add methyl vinyl ketone (1.2 equivalents) to the reactor. The addition should be controlled to manage any exotherm.

  • Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 12 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a mixture of endo and exo isomers.

Visualizations

Synthesis_Pathway 1,3-Cyclohexadiene 1,3-Cyclohexadiene Diels-Alder Reaction Diels-Alder Reaction 1,3-Cyclohexadiene->Diels-Alder Reaction Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->Diels-Alder Reaction This compound This compound Diels-Alder Reaction->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurity Issue CheckReactants Check Reactant Purity Start->CheckReactants CheckTemp Verify Reaction Temperature CheckReactants->CheckTemp Purity OK Success Problem Resolved CheckReactants->Success Impure Reactants Found and Replaced CheckMixing Assess Agitation Efficiency CheckTemp->CheckMixing Temp OK CheckTemp->Success Temperature Adjusted AddInhibitor Add Polymerization Inhibitor CheckMixing->AddInhibitor Mixing OK CheckMixing->Success Agitation Improved OptimizePurification Optimize Purification Method AddInhibitor->OptimizePurification Polymerization Controlled AddInhibitor->Success Inhibitor Added OptimizePurification->Success

Caption: Troubleshooting workflow for production issues.

Process_Parameters Yield Yield Purity Purity Endo:Exo Ratio Endo:Exo Ratio Temperature Temperature Temperature->Yield Temperature->Purity Temperature->Endo:Exo Ratio Reaction Time Reaction Time Reaction Time->Yield Reaction Time->Endo:Exo Ratio Catalyst Catalyst Catalyst->Yield Catalyst->Endo:Exo Ratio Solvent Solvent Solvent->Yield

Caption: Key process parameters influencing production outcomes.

References

Technical Support Center: Purification of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials of the Diels-Alder synthesis (1,3-cyclohexadiene and methyl vinyl ketone), side reactions, and subsequent workup procedures. These may include:

  • Unreacted Starting Materials: Residual 1,3-cyclohexadiene and methyl vinyl ketone.

  • Stereoisomers: The Diels-Alder reaction can produce both endo and exo isomers of the product. The endo isomer is typically the major product.

  • Starting Material Impurities:

    • From methyl vinyl ketone: Stabilizers such as hydroquinone and acetic acid, as well as byproducts like 3-buten-2-ol and methyl ethyl ketone.[1]

    • From 1,3-cyclohexadiene: Peroxides can form upon exposure to air.[2] Solvents from its synthesis, such as tetrachloroethane, may also be present.

  • Polymerization Products: Methyl vinyl ketone has a tendency to polymerize.

Q2: My final product shows a broad melting point range. What is the likely cause?

A2: A broad melting point range is a strong indication of impurities. The presence of a mixture of endo and exo isomers is a common reason. Other potential impurities listed in Q1 can also contribute to this issue.

Q3: I am having difficulty separating the endo and exo isomers. What is the recommended method?

A3: Column chromatography is the most effective method for separating endo and exo diastereomers.[3] The choice of solvent system is critical for achieving good separation.

Q4: Can I use distillation to purify my product?

A4: While distillation can be used to remove lower-boiling impurities like unreacted starting materials and some solvents, it is generally not effective for separating the endo and exo isomers due to their similar boiling points. Fractional distillation under reduced pressure would be necessary to have any chance of separation, but this is often challenging.

Q5: Is recrystallization a viable purification method for this compound?

A5: Recrystallization can be an effective technique for purifying the final product, especially if one diastereomer is significantly more abundant and can be selectively crystallized out of a suitable solvent system. It is particularly useful for removing minor impurities if the major impurity is a liquid at room temperature. For bicyclic ketones, a mixture of a solvent in which the compound is soluble (like dichloromethane) and a non-solvent in which it is insoluble (like petroleum ether) can be effective.

Troubleshooting Guides

Issue 1: Low Yield After Synthesis and Workup
Possible Cause Troubleshooting Step
Incomplete ReactionMonitor the reaction progress using TLC or GC to ensure it has gone to completion before workup.
Polymerization of Methyl Vinyl KetoneEnsure methyl vinyl ketone is freshly distilled or contains an appropriate inhibitor. Maintain the recommended reaction temperature to minimize polymerization.
Product Loss During ExtractionUse an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.
Issue 2: Poor Separation of Isomers During Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent SystemOptimize the eluent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.[3]
Overloaded ColumnDo not overload the column with crude product. A general rule is to use a 1:20 to 1:50 ratio of crude product to silica gel by weight.
Column Packed ImproperlyEnsure the silica gel is packed uniformly without any air bubbles or channels to allow for even solvent flow and optimal separation.
Issue 3: Product Decomposes During Purification
Possible Cause Troubleshooting Step
Presence of Acidic or Basic ImpuritiesNeutralize the crude product by washing with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine during the workup.
Peroxide ContaminationTest for and remove peroxides from the starting 1,3-cyclohexadiene before use, for example, by passing it through a column of activated alumina.[2]
High Temperatures During DistillationIf distillation is attempted, use a vacuum to lower the boiling point and minimize thermal decomposition.

Experimental Protocols

Column Chromatography for Isomer Separation

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity, ensuring a level surface.

    • Drain the excess hexane until the solvent level is just above the silica gel bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the different components.

    • Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Recrystallization of this compound

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • Petroleum ether (PE) or hexane

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot DCM to dissolve the solid completely.

  • Induce Crystallization:

    • Slowly add cold petroleum ether or hexane to the solution until it becomes slightly cloudy.

    • If no crystals form, gently scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Crystal Growth:

    • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold petroleum ether.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical results that can be expected from the purification of this compound by column chromatography.

Purification MethodStarting Purity (endo:exo)Final Purity (endo isomer)Yield of Pure endo Isomer
Column Chromatography85:15>98%~75%
Column Chromatography70:30>98%~60%

Note: Yields are dependent on the initial purity and the efficiency of the chromatographic separation.

Visualizations

Experimental Workflow for Purification

G crude Crude Product (mixture of endo/exo isomers, starting materials, etc.) wash Aqueous Workup (Wash with NaHCO3, brine) crude->wash dry Drying (Anhydrous Na2SO4 or MgSO4) wash->dry concentrate1 Solvent Removal (Rotary Evaporation) dry->concentrate1 column Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate1->column fractions Collect Fractions column->fractions tlc TLC Analysis fractions->tlc tlc->column Adjust Eluent combine Combine Pure Fractions tlc->combine concentrate2 Solvent Removal (Rotary Evaporation) combine->concentrate2 pure Pure this compound concentrate2->pure

Caption: Workflow for the purification of this compound.

Logical Relationship of Impurities and Purification Steps

G cluster_impurities Common Impurities cluster_purification Purification Methods unreacted Unreacted Starting Materials isomers Endo/Exo Isomers side_products Side-Reaction Products distillation Distillation distillation->unreacted Removes chromatography Column Chromatography chromatography->unreacted Removes chromatography->isomers Separates chromatography->side_products Removes recrystallization Recrystallization recrystallization->isomers Can Separate (if one is major) recrystallization->side_products Can Remove

Caption: Relationship between impurity types and effective purification methods.

References

Technical Support Center: Separation of Exo/Endo Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation of exo and endo diastereomeric mixtures. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification processes.

Frequently Asked questions (FAQs)

Q1: What are exo and endo isomers, and why is their separation important?

Exo and endo isomers are a type of stereoisomerism found in bridged ring systems, commonly arising from Diels-Alder reactions. The endo isomer has the substituent oriented syn (closest) to the longest bridge of the bicyclic system, while the exo isomer's substituent is anti (furthest) from the longest bridge.[1] Their separation is crucial, particularly in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Regulatory bodies often require the characterization and purity control of a specific isomer for therapeutic use.[2]

Q2: What are the most common techniques for separating exo and endo mixtures?

The most prevalent methods for separating these diastereomers are column chromatography and recrystallization.[3][4] This is because exo and endo isomers, being diastereomers, possess different physical properties, such as polarity and solubility, which these techniques exploit.[5] High-performance liquid chromatography (HPLC) is also a powerful technique for both analytical and preparative separations.[2][6]

Q3: How do I choose the appropriate separation technique?

The choice of technique depends on several factors, including the scale of the separation, the physical properties of the isomers, and the required purity.

  • Column chromatography is highly versatile and suitable for a wide range of compounds and scales, from milligrams to grams.[7][8]

  • Recrystallization can be very efficient for obtaining high-purity material, especially at larger scales, provided a suitable solvent is found that differentiates the solubilities of the isomers.[4][9]

  • HPLC offers high resolution and is excellent for analytical quantification and small-scale preparative separations where high purity is essential.[2][6]

Q4: Can I predict which isomer will be the major product in my reaction?

In many Diels-Alder reactions, the endo product is the kinetically favored product, meaning it forms faster at lower temperatures.[8] This is often attributed to secondary orbital interactions that stabilize the endo transition state. However, the exo isomer is typically the thermodynamically more stable product due to reduced steric hindrance.[8] Therefore, reaction conditions such as temperature and reaction time can influence the ratio of exo to endo products.

Troubleshooting Guides

Column Chromatography

Problem: My exo and endo isomers are not separating on the column (co-elution).

  • Solution 1: Optimize the Solvent System. The polarity of the eluent is critical. If your compounds are co-eluting, the solvent system may be too polar.

    • Action: Decrease the polarity of the mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.[3] Develop the optimal solvent system using thin-layer chromatography (TLC) first. Aim for a significant difference in the Retention Factor (Rf) values of the two isomers.

  • Solution 2: Increase the Stationary Phase to Compound Ratio. For challenging separations, a higher ratio of silica gel (or other stationary phase) to your compound mixture can improve resolution.[3]

    • Action: Use a larger column and more stationary phase for the same amount of sample. Ratios of 50:1 to 100:1 (silica:compound by weight) are common for difficult separations.

  • Solution 3: Try a Different Stationary Phase. If silica gel is not providing adequate separation, consider other stationary phases.

    • Action: Alumina or chemically modified silica (e.g., cyano- or diol-bonded phases) can offer different selectivity.

Problem: My compound is streaking on the column.

  • Solution 1: Improve Sample Loading. Streaking can occur if the initial band of the compound is too diffuse.

    • Action: Dissolve your sample in a minimal amount of the mobile phase or a less polar solvent. Alternatively, you can adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.[3]

  • Solution 2: Check for Compound Degradation. Some compounds may degrade on acidic silica gel.

    • Action: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If degradation occurs, consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) or switching to a different adsorbent like alumina.

Recrystallization

Problem: No crystals are forming upon cooling.

  • Solution 1: The solution is not saturated. You may have used too much solvent.

    • Action: Evaporate some of the solvent to increase the concentration of your compound and attempt to cool again.[10]

  • Solution 2: Supersaturation. The solution may be supersaturated and requires a nucleation site to initiate crystallization.

    • Action: Try scratching the inside of the flask with a glass rod at the surface of the liquid. Alternatively, add a seed crystal of the desired pure isomer.[11]

  • Solution 3: Cool the solution to a lower temperature.

    • Action: If cooling to room temperature is insufficient, try an ice bath or even a freezer, being careful not to freeze the solvent.[11]

Problem: My compound is "oiling out" instead of crystallizing.

  • Solution 1: The boiling point of the solvent is higher than the melting point of the compound.

    • Action: Choose a solvent with a lower boiling point.

  • Solution 2: The cooling is too rapid.

    • Action: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[10]

  • Solution 3: Impurities are present. High levels of impurities can inhibit crystal formation.

    • Action: Try adding a small amount of a solvent in which your compound is more soluble to redissolve the oil, then cool slowly. If this fails, you may need to purify the mixture by another method, such as column chromatography, before attempting recrystallization.[10]

Quantitative Data Summary

The efficiency of separating exo and endo isomers can vary greatly depending on the method and the specific compounds. Below are tables summarizing typical performance data from literature examples.

Table 1: HPLC Separation of Exo/Endo Isomers

CompoundColumnMobile PhaseResolution (Rs)Recovery (%)Reference
Granatamine IsomersInertsil C80.3% Trifluoroacetic Acid in Water> 4.099 - 102[2]
Iohexol IsomersC30 (Prontosil®200)Methanol/Phosphate Buffer (pH 7.4)Excellent73.6 - 83.1[6]

Table 2: Recrystallization-Based Resolution of Norbornene Derivatives

CompoundChiral AmineSolventCrystallization CyclesEnantiomeric Excess (ee)Reference
endo-monomethyl ester(R)- and (S)-1-phenylethylamineTetrachloromethane797%[4]
exo-mono-tert-butyl ester(R)- and (S)-1-phenylethylamineEthanol4>98%[4]

Experimental Protocols

Protocol 1: Column Chromatography for Exo/Endo Separation

This protocol is a general guideline for separating a mixture of exo and endo isomers using silica gel chromatography.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the two isomers. The ideal Rf value for the less polar isomer is around 0.3-0.4.

  • Column Packing:

    • Securely clamp a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.

    • Add another thin layer of sand on top of the silica.

  • Sample Loading:

    • Dissolve the crude exo/endo mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[3]

  • Elution:

    • Begin eluting with the least polar solvent system determined by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more polar isomer.[3]

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Monitor the composition of the fractions by TLC to identify which fractions contain the pure isomers.

    • Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization for Exo/Endo Separation

This protocol outlines the general steps for separating exo and endo isomers by fractional crystallization.

  • Solvent Selection:

    • The ideal solvent is one in which one isomer is significantly more soluble than the other at a given temperature.

    • Test the solubility of the mixture in various solvents at both room temperature and at the solvent's boiling point. You are looking for a solvent that dissolves the mixture when hot but in which one isomer crystallizes upon cooling while the other remains in solution.

  • Dissolution:

    • Place the exo/endo mixture in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[12]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will prevent solvent evaporation and contamination.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Analysis and Purity Check:

    • Dry the crystals and determine their melting point and purity (e.g., by NMR or HPLC). The mother liquor (the remaining solution) will be enriched in the more soluble isomer, which can be recovered by evaporating the solvent and potentially subjecting the residue to another purification step.

Visualizations

Experimental_Workflow_Column_Chromatography cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis TLC 1. TLC Analysis (Solvent Selection) Slurry 2. Prepare Silica Slurry Pack 3. Pack Column Load 4. Load Sample Pack->Load Elute 5. Elute with Solvent Collect 6. Collect Fractions Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Evaporate 9. Evaporate Solvent Product Pure Exo/Endo Isomers Evaporate->Product

Caption: Workflow for Exo/Endo Separation by Column Chromatography.

Logical_Relationship_Troubleshooting Start Separation Issue CoElution Co-elution (No Separation) Start->CoElution Streaking Streaking Start->Streaking NoCrystals No Crystals Form Start->NoCrystals OilingOut Oiling Out Start->OilingOut Solvent Optimize Solvent System CoElution->Solvent Ratio Increase Silica:Cmpd Ratio CoElution->Ratio Loading Improve Sample Loading Streaking->Loading Degradation Check for Degradation Streaking->Degradation Concentrate Concentrate Solution NoCrystals->Concentrate Nucleate Induce Nucleation NoCrystals->Nucleate Cooling Optimize Cooling Rate OilingOut->Cooling Solvent2 Change Solvent OilingOut->Solvent2

Caption: Troubleshooting Logic for Common Separation Issues.

References

Validation & Comparative

Comparative Guide to the Characterization of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone Adducts and Their Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone adducts and related bicyclic structures that have emerged as promising scaffolds in drug discovery. The unique conformational rigidity of the bicyclo[2.2.2]octane core makes it an attractive framework for the design of enzyme inhibitors and other biologically active molecules. This document summarizes their performance as inhibitors of key therapeutic targets, details the experimental protocols for their synthesis and characterization, and visualizes their impact on relevant signaling pathways.

Performance Comparison of Bicyclic Adducts as Enzyme Inhibitors

The bicyclo[2.2.2]octene scaffold has been incorporated into inhibitors targeting a range of enzymes implicated in human diseases. Below is a comparative summary of the inhibitory activities (IC50 values) of various bicyclo[2.2.2]octene derivatives against two prominent drug targets: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), relevant to metabolic syndrome and inflammation, and SARS-CoV-2 3CLpro, the main protease of the COVID-19 virus.

Compound/Adduct ClassTarget EnzymeIC50 (µM)Reference
Fused Bicyclo[2.2.2]octene-N-pyridylisoindoleSARS-CoV-2 3CLpro102.2[1][2][3][4]
Bicyclo[2.2.2]octane amide derivatives11β-HSD10.02 - 0.03[5]
Adamantane-replacement Bicyclo[2.2.2]octane derivative11β-HSD1Potent (exact IC50 not specified)

Experimental Protocols

The synthesis and characterization of this compound and its adducts are crucial for understanding their structure-activity relationships. The primary synthetic route to the bicyclo[2.2.2]octene core is the Diels-Alder reaction.

General Synthesis via Diels-Alder Reaction

A typical synthesis involves the [4+2] cycloaddition of a diene, such as 1,3-cyclohexadiene, with a dienophile, in this case, methyl vinyl ketone or a related α,β-unsaturated ketone. The reaction can be carried out under thermal conditions or with Lewis acid catalysis to improve reaction rates and stereoselectivity.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization DielsAlder Diels-Alder Reaction (1,3-cyclohexadiene + methyl vinyl ketone) Purification Purification (Column Chromatography) DielsAlder->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS XRay X-ray Crystallography (for crystalline solids) Purification->XRay

Caption: General workflow for the synthesis and characterization of bicyclo[2.2.2]octenone adducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of the bicyclo[2.2.2]octene core exhibits characteristic signals. The olefinic protons typically appear in the range of δ 6.0-6.5 ppm. The bridgehead protons are usually found between δ 2.5-3.5 ppm. The remaining aliphatic protons on the bicyclic framework produce complex multiplets in the δ 1.0-2.5 ppm region. For this compound, the acetyl methyl protons would present as a sharp singlet around δ 2.1 ppm.

  • ¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon of the ethanone group appears significantly downfield, typically around δ 208-212 ppm. The olefinic carbons are observed in the δ 130-140 ppm range. The bridgehead carbons resonate around δ 30-45 ppm, while the other sp³ carbons of the bicyclic system are found between δ 20-40 ppm.

Mass Spectrometry (MS):

Electron ionization (EI) mass spectrometry of bicyclo[2.2.2]oct-5-en-2-one and its simple adducts often shows a prominent molecular ion peak. A characteristic fragmentation pathway is the retro-Diels-Alder reaction, which results in the loss of ethene (28 Da) from the molecular ion. For this compound, another significant fragmentation would be the loss of the acetyl group (43 Da).

Signaling Pathway Involvement

Bicyclo[2.2.2]octene derivatives have been shown to inhibit enzymes that are key components of cellular signaling pathways involved in inflammation and viral replication.

Inhibition of 11β-HSD1 and its Impact on Inflammatory Signaling

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling. In inflammatory states, the expression of 11β-HSD1 is often upregulated. Inhibition of 11β-HSD1 by bicyclo[2.2.2]octane derivatives can therefore attenuate the inflammatory response.

G Bicyclic_Inhibitor Bicyclo[2.2.2]octane Inhibitor HSD11B1 11β-HSD1 Bicyclic_Inhibitor->HSD11B1 inhibits Cortisol Cortisol (active) HSD11B1->Cortisol activates Cortisone Cortisone (inactive) Cortisone->HSD11B1 GR Glucocorticoid Receptor Cortisol->GR NFkB NF-κB Pathway GR->NFkB inhibits MAPK MAPK Pathway GR->MAPK inhibits Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation G Bicyclic_Inhibitor Bicyclo[2.2.2]octene Inhibitor CLpro SARS-CoV-2 3CLpro Bicyclic_Inhibitor->CLpro inhibits NSPs Functional Non-Structural Proteins (nsps) CLpro->NSPs produces Viral_Polyprotein Viral Polyprotein (pp1a, pp1ab) Viral_Polyprotein->CLpro is cleaved by Replication Viral Replication NSPs->Replication

References

A Comparative Guide to the Diels-Alder Reactivity of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Diels-Alder reactivity of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone, a bicyclic α,β-unsaturated ketone, with other commonly employed dienophiles. The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex cyclic systems with high stereocontrol. Understanding the relative reactivity and selectivity of various dienophiles is crucial for the strategic design of synthetic routes in drug discovery and development.

Introduction to this compound

This compound is a dienophile characterized by a rigid bicyclic framework. This structural feature locks the enone system in a conformationally restrained state, which can influence its reactivity and stereoselectivity in [4+2] cycloaddition reactions. The electron-withdrawing acetyl group activates the double bond for reaction with a diene.

Comparison of Dienophile Reactivity

The reactivity of a dienophile in a Diels-Alder reaction is primarily governed by electronic and steric factors. Electron-withdrawing groups on the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene in a normal-electron-demand Diels-Alder reaction.

Table 1: Comparison of Dienophile Reactivity in Diels-Alder Reactions with Cyclopentadiene

DienophileStructureRelative Rate Constant (k_rel) vs. CyclopentadieneTypical Yield (%)Predominant Stereoisomer
This compound(Structure)Estimated to be moderateModerate to GoodEndo favored
Maleic Anhydride(Structure)High (e.g., 2.3 x 10-3 M-1s-1 in dioxane at 20°C)[1]> 90Endo
N-Ethylmaleimide(Structure)High> 90Endo
Methyl Vinyl Ketone(Structure)Moderate (e.g., 5.7 x 10-5 M-1s-1 in dioxane at 20°C)[1]GoodEndo favored

Note: The reactivity of this compound is expected to be comparable to or slightly lower than acyclic enones like methyl vinyl ketone due to potential steric hindrance from the bicyclic framework.

Stereoselectivity: The Endo/Exo Preference

A key stereochemical outcome in the Diels-Alder reaction with cyclic dienes is the formation of endo and exo products. The "Alder endo rule" states that the endo product, where the substituents on the dienophile are oriented towards the newly forming double bond of the diene, is often the kinetically favored product. This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the electron-withdrawing group and the p-orbitals of the diene at the transition state.

For this compound, the acetyl group is the primary electron-withdrawing substituent. In its reaction with a cyclic diene like cyclopentadiene, the formation of the endo adduct is generally favored.

Table 2: Endo/Exo Selectivity in Diels-Alder Reactions with Cyclopentadiene

DienophileCatalystSolventTemperature (°C)Endo:Exo Ratio
This compound (analog)¹ThermalToluene130>99:1 (endo)[2]
This compound (analog)¹TiCl₄CH₂Cl₂-78 to 5044:56
This compound (analog)¹AlCl₃CH₂Cl₂-15>99:1 (endo)
This compound (analog)¹ZnI₂Toluene25>99:1 (endo)[3]
Methyl Vinyl KetoneUncatalyzedVarious20-25~3:1 (endo)
Maleic AnhydrideUncatalyzedDioxane25>99:1 (endo)

¹Data for 1-acetylvinyl p-nitrobenzenecarboxylate reacting with cyclohexadiene to form a bicyclo[2.2.2]octene derivative. This serves as a structural analog to illustrate the effect of catalysts on a similar system.

The use of Lewis acid catalysts can significantly influence both the rate and the stereoselectivity of Diels-Alder reactions involving α,β-unsaturated ketones. Lewis acids coordinate to the carbonyl oxygen, further lowering the LUMO energy of the dienophile and enhancing its reactivity. As seen in the table above for a related system, catalysts like AlCl₃ and ZnI₂ can dramatically improve the endo selectivity.[2] In contrast, a catalyst like TiCl₄ can lead to a loss of selectivity or even a preference for the exo product.[3]

Experimental Protocols

Below are representative experimental protocols for the Diels-Alder reaction.

Protocol 1: Thermal Diels-Alder Reaction of a Bicyclo[2.2.2]octenone Analog with Cyclohexadiene

This protocol is adapted from the thermal cycloaddition of 1-acetylvinyl p-nitrobenzenecarboxylate with cyclohexadiene.[2][3]

  • A solution of the dienophile (1.0 eq) and a freshly distilled diene (3.0 eq) in anhydrous toluene is prepared in a sealed tube.

  • The mixture is heated at 130 °C for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Diels-Alder adduct.

  • The endo/exo ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a general procedure for Lewis acid-catalyzed Diels-Alder reactions of α,β-unsaturated ketones.

  • To a solution of the dienophile (1.0 eq) in a dry solvent (e.g., CH₂Cl₂) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon), a Lewis acid (e.g., AlCl₃, 1.1 eq) is added portion-wise.

  • The mixture is stirred at this temperature for 30 minutes.

  • The diene (1.2 eq) is added dropwise, and the reaction is stirred for the specified time (e.g., 4 hours), allowing it to slowly warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizing the Workflow and Relationships

Experimental Workflow for Diels-Alder Reaction

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dienophile Dienophile (e.g., this compound) mixing Mixing and Stirring (Optional: Cooling, Catalyst Addition) dienophile->mixing diene Diene (e.g., Cyclopentadiene) diene->mixing solvent Anhydrous Solvent solvent->mixing heating Heating (Thermal) or Low Temperature (Catalyzed) mixing->heating quench Quenching heating->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Column Chromatography drying->purification product Diels-Alder Adduct (Endo/Exo Isomers) purification->product

Caption: General experimental workflow for a Diels-Alder reaction.

Logical Relationship of Factors Influencing Diels-Alder Outcome

factors_influencing_da cluster_dienophile Dienophile Properties cluster_diene Diene Properties cluster_conditions Condition Parameters dienophile Dienophile Structure (e.g., this compound) electronics_dphile Electronic Effects (Electron-withdrawing groups) dienophile->electronics_dphile sterics_dphile Steric Hindrance dienophile->sterics_dphile diene Diene Structure electronics_diene Electronic Effects (Electron-donating groups) diene->electronics_diene conformation s-cis Conformation diene->conformation conditions Reaction Conditions temperature Temperature conditions->temperature catalyst Lewis Acid Catalyst conditions->catalyst solvent Solvent Polarity conditions->solvent outcome Reaction Outcome electronics_dphile->outcome Reactivity sterics_dphile->outcome Reactivity & Selectivity electronics_diene->outcome Reactivity conformation->outcome Reactivity temperature->outcome Kinetic vs. Thermodynamic Control catalyst->outcome Reactivity & Selectivity solvent->outcome Rate

Caption: Factors influencing the outcome of a Diels-Alder reaction.

Conclusion

This compound is a moderately reactive dienophile whose rigid bicyclic structure offers a platform for stereocontrolled synthesis. Its reactivity is generally lower than highly activated dienophiles like maleic anhydride but comparable to acyclic enones. The stereochemical outcome of its Diels-Alder reactions is tunable through the use of Lewis acid catalysts, which can significantly enhance the inherent preference for the endo adduct. This guide provides a framework for researchers to understand and predict the behavior of this and similar bicyclic dienophiles in the planning and execution of complex synthetic strategies. Further experimental studies are warranted to obtain precise kinetic data for a more direct comparison.

References

A Comparative Analysis of the Reactivity of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone and Bicyclo[2.2.1]heptenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two important bicyclic ketones: 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone and bicyclo[2.2.1]heptenone (commonly known as norbornenone). Understanding the distinct reactivity profiles of these compounds is crucial for their application as synthetic intermediates in the development of novel therapeutics and complex organic molecules. This comparison focuses on two key reaction types: photochemical transformations and Baeyer-Villiger oxidations, supported by available experimental data.

Introduction to the Bicyclic Systems

The reactivity of bicyclic ketones is significantly influenced by their inherent ring strain and stereoelectronic effects. The bicyclo[2.2.2]octane framework is a relatively flexible and less strained system compared to the more rigid and highly strained bicyclo[2.2.1]heptane system. This difference in strain energy plays a pivotal role in dictating the preferred reaction pathways and the stability of reaction intermediates.

Photochemical Reactivity

Photochemical reactions of ketones are powerful tools for the construction of complex molecular architectures. The two bicyclic ketones under consideration exhibit distinct photochemical behaviors, primarily governed by their structural differences.

This compound and its Analogues:

The bicyclo[2.2.2]octenone framework is known to undergo a variety of photochemical rearrangements.[1] Upon direct irradiation, these compounds can undergo a sequence of reactions, including a 1,3-acyl shift followed by decarbonylation.[1] For instance, irradiation of 7-alkoxy-3,3-dimethoxybicyclo[2.2.2]oct-5-en-2-one in benzene with a high-pressure mercury lamp leads to the formation of a bicyclo[4.2.0]oct-4-en-7-one derivative in moderate yield, which can further decarbonylate upon continued irradiation.[1] Other potential photochemical pathways for bicyclo[2.2.2]octenones include the oxa-di-π-methane rearrangement.[1]

Bicyclo[2.2.1]heptenone (Norbornenone):

In contrast, the strained bicyclo[2.2.1]heptane system predisposes norbornenone and its derivatives to undergo Norrish Type I cleavage upon photochemical excitation.[2] This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form a diradical intermediate. This intermediate can then undergo further reactions, such as decarbonylation and rearrangement, to yield unsaturated aldehydes. For example, the photolysis of a bicyclic aldehyde derived from a norbornanone framework has been utilized as a key step in the total synthesis of (±)-specionin, affording the desired primary alcohol in a 64% overall yield after subsequent treatment.[3]

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters or lactones using peroxy acids. The regioselectivity of this reaction is highly dependent on the migratory aptitude of the groups attached to the carbonyl carbon, which is influenced by both electronic and steric factors.

This compound and its Analogues:

Bicyclo[2.2.1]heptenone (Norbornenone):

The Baeyer-Villiger oxidation of norbornenone and its derivatives is a well-established transformation.[4] Due to the higher strain of the bicyclo[2.2.1]heptane system, the migration of the more substituted bridgehead carbon is often favored. A noteworthy aspect of this reaction is that the double bond in norbornenone typically remains intact during the oxidation with peracids like meta-chloroperoxybenzoic acid (m-CPBA), leading to the formation of the corresponding unsaturated lactone.[4] For instance, the oxidation of 1-(bicyclo[2.2.1]hept-2-yl)ethanone with m-CPBA in dichloromethane yields bicyclo[2.2.1]hept-2-yl acetate, demonstrating the preferential migration of the bicyclic alkyl group over the methyl group.[4]

Comparative Data Summary

The following table summarizes the key reactivity differences based on the available literature. It is important to note that a direct, side-by-side quantitative comparison under identical conditions is not extensively documented. The presented data is collated from studies on the parent bicyclic systems or closely related derivatives.

Reaction TypeThis compound SystemBicyclo[2.2.1]heptenone System
Photochemical Reactivity Primarily undergoes rearrangements such as 1,3-acyl shift and decarbonylation.[1] Oxa-di-π-methane rearrangement is also possible.[1]Predominantly undergoes Norrish Type I cleavage to form diradical intermediates, leading to products like unsaturated aldehydes.[2][3]
Baeyer-Villiger Oxidation Follows general migratory aptitude rules, influenced by the less strained bicyclic framework.Oxidation occurs with retention of the double bond.[4] The more strained bridgehead carbon often shows a higher migratory aptitude.

Experimental Protocols

Photochemical Decarbonylation of a Bicyclo[2.2.2]octenone Derivative [1]

A solution of 7-ethoxy-3,3-dimethoxybicyclo[2.2.2]oct-5-en-2-one (0.2 mmol) in dry benzene (180 ml) is placed in a Pyrex immersion well. The solution is purged with argon and irradiated with a 400 W high-pressure mercury vapor lamp for 15 minutes. After irradiation, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (eluent: hexane:EtOAc = 5:1) to yield the 1,3-acyl shift product, (1S, 3S, 6R*)-3-ethoxy-8,8-dimethoxybicyclo[4.2.0]oct-4-en-7-one (51% yield), and the decarbonylated product (22% yield).[1]

Baeyer-Villiger Oxidation of 1-(Bicyclo[2.2.1]hept-2-yl)ethanone [4]

To a solution of 1-(bicyclo[2.2.1]hept-2-yl)ethanone in dichloromethane, meta-chloroperoxybenzoic acid (m-CPBA) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched, and the product, bicyclo[2.2.1]hept-2-yl acetate, is isolated and purified using standard workup and chromatography procedures.[4]

Logical Relationships and Reaction Pathways

The distinct reactivity of these two bicyclic systems can be visualized through the following diagrams, which illustrate the key photochemical and oxidative pathways.

Photochemical_Reactivity cluster_bco Bicyclo[2.2.2]octenone System cluster_bch Bicyclo[2.2.1]heptenone System bco This compound hv_bco Direct Irradiation (hν) bco->hv_bco acyl_shift 1,3-Acyl Shift Product (Bicyclo[4.2.0]octenone derivative) hv_bco->acyl_shift Major Pathway odpm Oxa-di-π-methane Rearrangement Product hv_bco->odpm Possible Pathway decarb Decarbonylation Product acyl_shift->decarb Further Irradiation bch Bicyclo[2.2.1]heptenone hv_bch Irradiation (hν) bch->hv_bch norrish Norrish Type I Cleavage hv_bch->norrish diradical Diradical Intermediate norrish->diradical aldehyde γ,δ-Unsaturated Aldehyde diradical->aldehyde Baeyer_Villiger_Oxidation cluster_bco_bv Bicyclo[2.2.2]octenone System cluster_bch_bv Bicyclo[2.2.1]heptenone System bco_ketone This compound mcpba_bco m-CPBA bco_ketone->mcpba_bco bco_ester Corresponding Ester/Lactone (Regioselectivity based on migratory aptitude) mcpba_bco->bco_ester bch_ketone Bicyclo[2.2.1]heptenone mcpba_bch m-CPBA bch_ketone->mcpba_bch bch_lactone Unsaturated Lactone (Double bond retained) mcpba_bch->bch_lactone

References

Computational Analysis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone Transition States: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methods for analyzing the transition states of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone, a molecule of interest in organic synthesis and medicinal chemistry. While specific experimental and computational data for this exact molecule are scarce in publicly available literature, this guide leverages data from analogous bicyclo[2.2.2]octene systems to provide a framework for researchers undertaking such analyses. The primary focus is on the retro-Diels-Alder reaction, the expected dominant thermal decomposition pathway.

Data Presentation: A Comparative Look at Computational Methods

The computational analysis of reaction transition states, such as in the retro-Diels-Alder reaction of this compound, predominantly relies on quantum mechanical methods. Density Functional Theory (DFT) has emerged as a workhorse for such studies due to its balance of computational cost and accuracy. However, the choice of functional and basis set is critical for obtaining reliable results.

Below is a summary of commonly employed computational methods and their performance characteristics for pericyclic reactions, which can guide the selection of an appropriate level of theory for studying the target molecule.

Computational MethodLevel of TheoryKey Strengths & WeaknessesTypical Application
Density Functional Theory (DFT) B3LYP/6-31G*Strengths: Computationally efficient, good for geometry optimizations. Weaknesses: May underestimate barrier heights for some pericyclic reactions.Initial geometry optimizations and frequency calculations.
M06-2X/6-311+G(d,p)Strengths: Generally provides more accurate barrier heights and thermochemistry for main-group elements compared to B3LYP.Calculation of activation energies and reaction enthalpies.
ωB97X-D/6-311+G(d,p)Strengths: Includes empirical dispersion corrections, which can be important for non-covalent interactions within the transition state.[1]Systems where dispersion forces may play a role in transition state stabilization.
PBE0/def2-TZVPStrengths: Often performs well for a range of chemical reactions and is a good general-purpose functional.Benchmarking against other functionals.
Ab Initio Methods MP2/6-311+G(d,p)Strengths: A step up from DFT in terms of electron correlation treatment. Weaknesses: Computationally more demanding than DFT.Higher accuracy calculations, especially for systems where DFT may be inadequate.
CCSD(T)/cc-pVTZStrengths: Considered the "gold standard" for single-reference systems, providing highly accurate energies. Weaknesses: Very high computational cost, typically used for single-point energy calculations on DFT-optimized geometries.Benchmarking DFT and other lower-level methods.

Experimental Protocols: A Methodological Framework

Gas-Phase Pyrolysis Kinetics:

  • Reactant Preparation and Purification: Synthesize and purify this compound to >99% purity, confirmed by GC-MS and NMR.

  • Flow Reactor Setup: Utilize a heated flow reactor system where a carrier gas (e.g., nitrogen or argon) is passed through a sample of the reactant at a controlled temperature and flow rate.

  • Temperature Control: Maintain a constant and uniform temperature in the reaction zone of the flow tube.

  • Product Analysis: The reaction mixture exiting the reactor is rapidly quenched and analyzed online using a gas chromatograph coupled with a mass spectrometer (GC-MS) to identify and quantify the reactant and products.

  • Kinetic Measurements: The extent of reaction is measured at different temperatures and residence times (controlled by the flow rate).

  • Data Analysis: The rate constants (k) are determined at each temperature. An Arrhenius plot (ln(k) vs. 1/T) is then constructed to determine the activation energy (Ea) and the pre-exponential factor (A).

Mandatory Visualization: Reaction Pathways and Workflows

To facilitate a deeper understanding of the computational analysis of the retro-Diels-Alder reaction of this compound, the following diagrams illustrate the key pathways and workflows.

Retro_Diels_Alder_Pathway reactant This compound ts Transition State reactant->ts Δ products Buta-1,3-diene + 3-Acetylcyclohex-1-ene ts->products

Caption: The retro-Diels-Alder reaction of this compound.

The above diagram illustrates the pericyclic reaction pathway for the thermal decomposition of this compound. The molecule proceeds through a high-energy transition state to yield buta-1,3-diene and 3-acetylcyclohex-1-ene. The acetyl group is shown as a substituent and is not directly involved in the bond-breaking process of the retro-Diels-Alder reaction.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Mechanical Calculations cluster_analysis Data Analysis mol_structure Molecular Structure (SMILES or 3D coordinates) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum ts_search Transition State Search (e.g., QST2/QST3 or Berny) geom_opt->ts_search freq_calc->ts_search ts_search->freq_calc Verify 1 Imaginary Freq. irc_calc Intrinsic Reaction Coordinate (IRC) ts_search->irc_calc Confirm Reactant & Product Connectivity sp_energy Single-Point Energy (e.g., CCSD(T)/cc-pVTZ) ts_search->sp_energy Refine Energy viz Visualization of Transition State ts_search->viz thermo Thermochemical Analysis (Activation Energy, Enthalpy) sp_energy->thermo

Caption: A typical workflow for the computational analysis of a reaction transition state.

This workflow diagram outlines the key steps in a computational study of a reaction mechanism. It begins with the input of the molecular structure, followed by a series of quantum mechanical calculations to locate and verify the transition state, and concludes with the analysis of the energetic and structural properties of the transition state. This systematic approach is crucial for obtaining reliable and reproducible results in computational chemistry.

References

Comparative X-ray Crystallographic Analysis of Bicyclo[2.2.2]octenone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the X-ray crystallographic analysis of various bicyclo[2.2.2]octenone derivatives for researchers, scientists, and drug development professionals. The bicyclo[2.2.2]octenone scaffold is a key structural motif in numerous natural products and has significant potential in medicinal chemistry.[1] Understanding the precise three-dimensional structure of these derivatives through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.

Data Presentation: Crystallographic Parameters of Selected Bicyclo[2.2.2]octenone Derivatives

The following table summarizes key crystallographic data for a selection of bicyclo[2.2.2]octenone derivatives, providing a basis for structural comparison. Please note that for detailed atomic coordinates and full crystallographic information, the corresponding Crystallographic Information Files (CIF) should be consulted from the Cambridge Crystallographic Data Centre (CCDC).

Compound Name/DerivativeCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
A nitrovinyl-substituted bicyclo[2.2.2]octenone (4h)MonoclinicP2₁/c10.2312.4511.8990109.8901420[2]
(+)-Aquaticol (2)OrthorhombicP2₁2₁2₁9.3413.5618.239090902309[1]
A rearranged bicyclo[2.2.2]octenone derivative (18c)OrthorhombicP2₁2₁2₁8.4511.2319.549090901854[3]
1,4-Diacetoxybicyclo[2.2.2]octaneMonoclinicC2/c16.876.7811.2190108.4901215[4] (related bicyclo[2.2.2]octane)

Note: The data presented is extracted from the provided search results. For complete and verified crystallographic data, please refer to the cited literature and the CCDC database.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and X-ray crystallographic analysis of bicyclo[2.2.2]octenone derivatives based on published literature.

Synthesis of Bicyclo[2.2.2]octenone Derivatives via Oxidative Dearomatization/Diels-Alder Reaction

This protocol describes a common and efficient method for synthesizing the bicyclo[2.2.2]octenone core from phenolic precursors.[5][6]

Materials:

  • Substituted phenol (1.0 equiv)

  • Oxidizing agent (e.g., (diacetoxy)iodobenzene (DIB), lead tetraacetate, or a copper catalyst with an oxidant)[1][2][7]

  • Dienophile (e.g., ethyl vinyl ether, acrolein)[2]

  • Anhydrous solvent (e.g., methanol, dichloromethane)[1][2]

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • The substituted phenol is dissolved in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • The dienophile is added to the solution.

  • The oxidizing agent is added portion-wise or as a solution drop-wise to the reaction mixture at a controlled temperature (e.g., room temperature or cooled in an ice bath).[2]

  • The reaction is stirred for a specified time (e.g., 15 minutes to 16 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[1][2]

  • Upon completion, the reaction is quenched (e.g., with a saturated sodium bicarbonate solution).

  • The crude product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium or sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography to yield the pure bicyclo[2.2.2]octenone derivative.

X-ray Crystallographic Analysis

The following is a general procedure for the single-crystal X-ray diffraction analysis of a synthesized bicyclo[2.2.2]octenone derivative.

Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the purified compound. Common solvent systems include methanol/hexane mixtures.[2]

Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K to minimize thermal vibrations) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The data collection strategy is optimized to ensure a high-resolution and complete dataset.

Structure Solution and Refinement:

  • The collected diffraction data is processed, which includes integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using software such as CHECKCIF. The goodness-of-fit and R-factors are reported as indicators of the quality of the final model.[4]

Mandatory Visualization

The following diagrams illustrate key processes in the synthesis and analysis of bicyclo[2.2.2]octenone derivatives.

Synthesis_Workflow Phenol Substituted Phenol Oxidation Oxidative Dearomatization Phenol->Oxidation Dienophile Dienophile DA_Reaction [4+2] Cycloaddition (Diels-Alder) Dienophile->DA_Reaction Oxidation->DA_Reaction o-Quinone Intermediate Crude_Product Crude Bicyclo[2.2.2]octenone DA_Reaction->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure Bicyclo[2.2.2]octenone Derivative Purification->Pure_Product Analysis X-ray Crystallographic Analysis Pure_Product->Analysis

Caption: General workflow for the synthesis of bicyclo[2.2.2]octenone derivatives.

Logical_Relationship cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_application Application Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization XRay X-ray Diffraction Crystallization->XRay Structure Structure Solution & Refinement XRay->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR

Caption: Logical relationship from synthesis to structural analysis and application.

References

A Comparative Guide to the Kinetic Studies of Diels-Alder Reactions Forming Bicyclo[2.2.2]octenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of complex cyclic systems. Among its many applications, the formation of the bicyclo[2.2.2]octenone framework is of significant interest due to its presence in numerous natural products and its utility as a versatile synthetic intermediate. Understanding the kinetics of these cycloaddition reactions is paramount for optimizing reaction conditions, controlling stereoselectivity, and scaling up processes in both academic and industrial settings. This guide provides a comparative analysis of kinetic data from various studies on the formation of bicyclo[2.2.2]octenones, offering insights into the factors that govern reaction rates and efficiencies.

Quantitative Kinetic Data Comparison

The following tables summarize key kinetic parameters for the formation of bicyclo[2.2.2]octenones under different experimental conditions. These parameters include rate constants (k), activation enthalpies (ΔH‡), and activation entropies (ΔS‡), which collectively provide a quantitative measure of reaction feasibility and mechanism.

Table 1: Kinetic Parameters for the Diels-Alder Reaction of β-fluoro-β-nitrostyrene with 1,3-Cyclohexadiene

DienophileDieneTemperature (°C)k (10⁻⁵ L mol⁻¹ s⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)Reference
(Z)-1-(4-chlorophenyl)-2-fluoro-2-nitroethene1,3-Cyclohexadiene1101.25121.26 (endo)-[1]
121.75 (exo)

Table 2: Comparison of Catalyzed vs. Uncatalyzed Diels-Alder Reaction Rates

DienophileDieneCatalyst (0.01 M)Temperature (°C)Rate Enhancement FactorReference
N-(4-pyridyl)maleimideCyclopentadieneCopper(II) nitrate32~40 (vs. HCl)[2][3]
1b (an azachalcone)CyclopentadieneHCl32~21 (vs. uncatalyzed)[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of scientific findings. Below are representative experimental protocols for conducting kinetic studies of Diels-Alder reactions.

Protocol 1: Kinetic Measurement by HPLC [1]

This protocol describes the kinetic investigation of the Diels-Alder reaction between a β-fluoro-β-nitrostyrene and 1,3-cyclohexadiene.

  • Reaction Setup: A solution of the β-fluoro-β-nitrostyrene (e.g., (Z)-1-(4-chlorophenyl)-2-fluoro-2-nitroethene, 0.1 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 mmol) in a suitable solvent (e.g., o-xylene, 5.0 mL) is prepared in a screw-top vial. The diene (1,3-cyclohexadiene, 0.5 mmol) is added to this solution.

  • Temperature Control: The reaction vial is placed in a preheated aluminum block on a magnetic stirrer hotplate, maintaining a constant temperature (e.g., 110 °C).

  • Sampling: At specific time intervals, aliquots (0.1 mL) of the reaction mixture are withdrawn and quenched by diluting with a cold solvent (e.g., acetonitrile, 1.0 mL).

  • Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactants and products over time.

  • Data Analysis: The rate constants are determined by plotting the natural logarithm of the reactant concentration versus time, which should yield a linear relationship for a pseudo-first-order reaction. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the initial concentration of the diene. The Eyring equation is used to determine the activation parameters (ΔH‡ and ΔS‡) from the temperature dependence of the rate constants.

Protocol 2: Monitoring Reaction Kinetics by Gas Chromatography [4][5]

This method is suitable for reactions involving volatile components, such as the reaction between cyclopentadiene and dimethyl fumarate.

  • Reactant Preparation: A stock solution of the dienophile (e.g., dimethyl fumarate) and an internal standard in a suitable solvent is prepared. Cyclopentadiene is typically freshly prepared by cracking dicyclopentadiene.

  • Reaction Initiation: The reaction is initiated by mixing the dienophile solution with cyclopentadiene at a controlled temperature.

  • Sample Analysis: Aliquots are taken at regular intervals and analyzed by Gas Chromatography (GC) to monitor the disappearance of reactants and the appearance of products.

  • Kinetic Analysis: The reaction kinetics are determined by analyzing the change in concentration of the reactants over time, typically demonstrating second-order kinetics.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is facilitated by visual aids. The following diagram, generated using Graphviz, illustrates a typical workflow for a kinetic study of a Diels-Alder reaction.

Kinetic_Study_Workflow A Reactant Preparation (Diene, Dienophile, Solvent, Standard) B Reaction Initiation (Mixing & Temperature Control) A->B 1. C Time-course Sampling (Aliquots at defined intervals) B->C 2. D Sample Quenching & Preparation C->D 3. E Chromatographic Analysis (HPLC or GC) D->E 4. F Data Acquisition (Concentration vs. Time) E->F 5. G Kinetic Analysis (Rate Constant & Activation Parameters) F->G 6.

Caption: Workflow for a typical kinetic study of a Diels-Alder reaction.

Factors Influencing Reaction Kinetics

The kinetic data reveal several factors that significantly influence the rate of Diels-Alder reactions forming bicyclo[2.2.2]octenones:

  • Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate, as reflected in the temperature-dependent rate constants.

  • Catalysis: The use of Lewis acids or Brønsted acids can dramatically accelerate the reaction.[2][3] For instance, copper(II) nitrate, a Lewis acid, was found to be significantly more effective than hydrochloric acid in catalyzing the reaction of N-(4-pyridyl)maleimide with cyclopentadiene.[2][3] This is attributed to the coordination of the catalyst to the dienophile, which lowers the energy of the LUMO and reduces the activation energy of the reaction.

  • Reactant Structure: The electronic and steric properties of both the diene and the dienophile play a crucial role. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally increase the reaction rate by narrowing the HOMO-LUMO gap between the reactants.

This guide provides a snapshot of the kinetic landscape for the formation of bicyclo[2.2.2]octenones. For researchers and professionals in drug development, a thorough understanding of these kinetic principles is essential for the rational design of synthetic routes and the efficient production of target molecules.

References

The Rising Potential of Bicyclo[2.2.2]octanone Derivatives in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigid bicyclo[2.2.2]octane framework, and specifically its ketone derivatives, represents a compelling scaffold in the design of novel therapeutics. This guide provides a comparative overview of the diverse biological activities exhibited by 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone derivatives, supported by available experimental data and detailed methodologies.

The unique three-dimensional structure of the bicyclo[2.2.2]octane core offers a strategic advantage in medicinal chemistry. Its rigidity allows for precise spatial orientation of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets. This has led to the exploration of its derivatives across a spectrum of therapeutic areas, including antiviral, anti-inflammatory, and antimicrobial applications. While extensive data on the parent compound, this compound, is limited in publicly available research, a growing body of literature highlights the significant biological activities of its structurally related derivatives.

Comparative Analysis of Biological Activities

The biological evaluation of various bicyclo[2.2.2]octanone and bicyclo[2.2.2]octene derivatives has revealed a range of potent activities. Below is a summary of key findings across different therapeutic targets.

Antiviral Activity: Targeting SARS-CoV-2 Main Protease

Recent research has identified fused bicyclo[2.2.2]octene derivatives as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral replication cycle. These compounds were designed to mimic the pharmacophore pattern of established HIV-1 protease inhibitors.

Table 1: SARS-CoV-2 3CLpro Inhibition by Fused Bicyclo[2.2.2]octene Derivatives

Compound IDTargetActivity (IC50)Assay TypeReference
11a SARS-CoV-2 3CLpro102.2 µMFRET-based Inhibition Assay[1][2]

IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Activity: Inhibition of COX-2

Derivatives incorporating the bicyclo[2.2.2]octane system have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 2: COX-2 and COX-1 Inhibition by Bicyclic Derivatives

Compound IDTargetActivity (IC50)Selectivity Index (COX-1/COX-2)Assay TypeReference
36 COX-21.6 nM156.25Human Whole Blood Assay[3]
COX-1250 nM
37 COX-20.6 nM383.33Human Whole Blood Assay[3]
COX-1230 nM

A higher selectivity index indicates a greater selectivity for COX-2 over COX-1.

Enzyme Inhibition: Targeting 11β-HSD1

Bicyclo[2.2.2]octane amide derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes. The lipophilic nature of the bicyclic core is thought to enhance binding to the hydrophobic pocket of the enzyme.

Table 3: 11β-HSD1 Inhibition by Bicyclo[2.2.2]octane Amide Derivatives

Compound ClassTargetActivity (IC50 range)Reference
Bicyclo[2.2.2]octane amides11β-HSD10.02 to 0.03 mM[4]
Antimicrobial and Antiprotozoal Activities

Various derivatives of the bicyclo[2.2.2]octane scaffold have been shown to possess antimicrobial and antiprotozoal properties. For instance, tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane have exhibited antibacterial activity against S. aureus and P. aeruginosa.[5] Furthermore, 4-aminobicyclo[2.2.2]octanone derivatives have shown promising activity against the causative organisms of malaria (Plasmodium falciparum) and sleeping sickness (Trypanosoma b. rhodesiense).[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key assays mentioned in the literature.

Synthesis of Fused Bicyclo[2.2.2]octenes

The synthesis of the fused bicyclo[2.2.2]octene scaffold often relies on a Diels-Alder reaction. A general procedure is as follows:

  • [4+2] Cycloaddition: A substituted 2H-pyran-2-one is reacted with a dienophile, such as maleic anhydride, in a suitable solvent (e.g., toluene, xylene) under reflux conditions. This reaction typically proceeds via a [4+2] cycloaddition followed by the elimination of carbon dioxide to form the bicyclo[2.2.2]octene adduct.[1][7]

  • Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

  • Derivatization: The bicyclo[2.2.2]octene core can be further functionalized. For example, anhydride groups can be opened with amines or hydrazines to generate a diverse library of derivatives.[1]

Fluorescence Resonance Energy Transfer (FRET)-based Protease Inhibition Assay

This assay is commonly used to screen for enzyme inhibitors. A representative protocol for SARS-CoV-2 3CLpro is as follows:

  • Reagents and Preparation:

    • Recombinant SARS-CoV-2 3CLpro enzyme.

    • A fluorogenic substrate peptide that is cleaved by the protease, separating a quencher from a fluorophore and resulting in a fluorescence signal.

    • Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).

    • Test compounds (bicyclo[2.2.2]octene derivatives) dissolved in DMSO.

  • Assay Procedure:

    • The 3CLpro enzyme is pre-incubated with the test compounds at various concentrations for a defined period (e.g., 15 minutes) at room temperature in a microplate.

    • The FRET substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence curve. The percent inhibition is calculated relative to a DMSO control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant measure of COX inhibition.

  • Blood Collection and Treatment:

    • Fresh venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.

    • Aliquots of blood are incubated with various concentrations of the test compounds or a vehicle control (e.g., DMSO).

  • COX-1 and COX-2 Stimulation:

    • To measure COX-1 activity, the blood is allowed to clot at 37°C for 1 hour, and the serum concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product TXA2, is measured by ELISA.

    • To measure COX-2 activity, lipopolysaccharide (LPS) is added to another set of blood aliquots to induce COX-2 expression and activity. After a 24-hour incubation, the plasma concentration of prostaglandin E2 (PGE2) is measured by ELISA.

  • Data Analysis: The concentrations of TXB2 and PGE2 are used to determine the inhibitory effects of the compounds on COX-1 and COX-2, respectively. IC50 values are calculated from the dose-response curves.[3]

Visualizing Methodologies and Relationships

To better illustrate the processes involved in the discovery and evaluation of these compounds, the following diagrams outline the general workflows.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening start Starting Materials (e.g., 2H-pyran-2-one) da_reaction Diels-Alder Cycloaddition start->da_reaction core_scaffold Bicyclo[2.2.2]octene Core Scaffold da_reaction->core_scaffold derivatization Functional Group Modification core_scaffold->derivatization compound_library Library of Derivatives derivatization->compound_library in_vitro In Vitro Assays (e.g., FRET, Enzyme Inhibition) compound_library->in_vitro Screening hit_id Hit Identification in_vitro->hit_id ex_vivo Ex Vivo Assays (e.g., Whole Blood Assay) hit_id->ex_vivo lead_gen Lead Generation ex_vivo->lead_gen lead_gen->derivatization SAR-driven Optimization

Caption: General workflow for the synthesis and biological evaluation of bicyclo[2.2.2]octanone derivatives.

sar_logic cluster_modifications Structural Modifications core Bicyclo[2.2.2]octanone Core Scaffold r1 Modification at R1 core->r1 r2 Modification at R2 core->r2 r3 Modification at R3 core->r3 activity Biological Activity (Potency & Selectivity) r1->activity r2->activity r3->activity activity->r1 Optimize activity->r2 Optimize activity->r3 Optimize

Caption: Structure-Activity Relationship (SAR) logic for optimizing bicyclo[2.2.2]octanone derivatives.

Conclusion

Derivatives of the this compound scaffold represent a promising and versatile class of compounds with demonstrated biological activities across several therapeutic areas. Their rigid three-dimensional structure provides a robust platform for the design of potent and selective inhibitors. The data presented herein, from the micromolar inhibition of the SARS-CoV-2 main protease to the nanomolar inhibition of COX-2, underscores the potential of this chemical scaffold. Further exploration and optimization of these derivatives are warranted to fully elucidate their therapeutic potential and to develop novel drug candidates for a range of diseases. The provided experimental frameworks offer a starting point for researchers aiming to build upon this promising foundation.

References

A Comparative Guide to Lewis Acid Catalysts in Bicyclo[2.2.2]octenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octenone framework is a key structural motif in a multitude of natural products and serves as a versatile building block in organic synthesis. The Diels-Alder reaction is a cornerstone of its construction, and the use of Lewis acid catalysts has been instrumental in enhancing reaction rates, regioselectivity, and stereoselectivity. This guide provides a comparative overview of various Lewis acid catalysts employed in the synthesis of bicyclo[2.2.2]octenones, supported by experimental data from the literature.

Performance Comparison of Lewis Acid Catalysts

The selection of a Lewis acid catalyst is critical and can significantly influence the yield and stereochemical outcome of the Diels-Alder reaction for bicyclo[2.2.2]octenone synthesis. Below is a summary of the performance of different Lewis acid systems based on published experimental data.

Catalyst SystemDieneDienophileYield (%)SelectivityReference
BF₃·Et₂O (stoichiometric)Acetoxy-1,3-butadiene2,6-DimethylbenzoquinoneExcellentSingle regio- and diastereoisomer[1]
Chiral Oxazaborolidine (10 mol%)Cyclopentadieneα-Bromoacrolein10095% ee, 94:6 (exo:endo)[2]
Ytterbium trichloride (YbCl₃)5-Substituted 1,3-cyclohexadieneMethacroleinEffective (stoichiometric amount needed due to amide in diene)Favors endo stereochemistry[3]
Chiral Copper-Bisoxazoline Complex (50 mol%)2-Aryloxycyclohex-2-enones(intramolecular photocyclization)26-7622-40% ee
Trifluoromethanesulfonic acid (TfOH)Ketone enol/enolateCyclic enoneFair to goodN/A[4]
Chiral Zn(II)/Mg(II) bimetallic template2,4-DienolsMethyl acrylateHighHigh enantiomeric purities[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are protocols for key experiments cited in the comparison table.

1. BF₃·Et₂O-Mediated Diels-Alder Reaction[1]

  • Reaction: Diels-Alder union of 2,6-dimethylbenzoquinone and acetoxy-1,3-butadiene.

  • Procedure: To a solution of 2,6-dimethylbenzoquinone in a suitable solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C) is added a stoichiometric amount of boron trifluoride diethyl etherate (BF₃·Et₂O). Acetoxy-1,3-butadiene is then added dropwise. The reaction mixture is stirred at the low temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography. This method was reported to provide the bicyclo[2.2.2]octenone product in excellent yield as a single regio- and diastereoisomer.

2. Asymmetric Diels-Alder Reaction with a Chiral Oxazaborolidine Catalyst[2]

  • Reaction: Cycloaddition of cyclopentadiene and α-bromoacrolein.

  • Procedure: The chiral oxazaborolidine catalyst (10 mol%) is dissolved in dichloromethane at -78 °C. The dienophile, α-bromoacrolein, is added, followed by the diene, cyclopentadiene. The reaction is maintained at -78 °C for 16 hours. The reaction mixture is then worked up to afford the Diels-Alder adduct. This procedure yielded the product quantitatively with 95% enantiomeric excess and a 94:6 exo:endo diastereomeric ratio.

3. Ytterbium Trichloride Catalyzed Diels-Alder Reaction[3]

  • Reaction: Cycloaddition of a 5-substituted 1,3-cyclohexadiene with methacrolein.

  • Rationale: While Lewis acids are typically used in catalytic amounts, the presence of an amide functionality in the diene necessitated the use of a stoichiometric quantity of the Lewis acid. Ytterbium trichloride (YbCl₃) was found to be an effective catalyst for this transformation, favoring the formation of the endo stereoisomer due to secondary orbital overlap.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship in the Lewis acid-catalyzed synthesis of bicyclo[2.2.2]octenones.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Diels-Alder Reaction cluster_workup Work-up & Purification Diene Diene ReactionVessel Reaction Setup (Inert Atmosphere, Low Temp.) Diene->ReactionVessel Dienophile Dienophile Dienophile->ReactionVessel LewisAcid Lewis Acid Catalyst LewisAcid->ReactionVessel Quenching Quenching ReactionVessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Bicyclo[2.2.2]octenone Purification->Product

Caption: General experimental workflow for Lewis acid-catalyzed bicyclo[2.2.2]octenone synthesis.

signaling_pathway Diene Diene (HOMO) TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Dienophile (LUMO) Complex Dienophile-Lewis Acid Complex (Lowered LUMO) Dienophile->Complex LewisAcid Lewis Acid LewisAcid->Complex Complex->TransitionState Accelerated Reaction Product Bicyclo[2.2.2]octenone TransitionState->Product

Caption: Mechanism of Lewis acid catalysis in a Diels-Alder reaction for bicyclo[2.2.2]octenone synthesis.

References

Navigating the Analytical Maze: A Comparative Guide to Method Validation for 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of potential analytical methods for the quantification of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone, a bicyclic ketone of interest in various chemical and pharmaceutical research areas. The focus is on providing objective performance comparisons, supported by experimental data drawn from analogous validated methods for similar compounds, and detailed experimental protocols.

The analysis of bicyclic ketones like this compound often employs chromatographic techniques due to their high resolving power and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary methods of choice.[1][2] This guide will delve into the validation of these two powerful techniques for this specific analyte.

Method Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the volatility and thermal stability of the compound, the complexity of the sample matrix, and the desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a powerful tool for identifying and quantifying ketone bodies with high accuracy.[1] Given the likely volatility of this compound, GC-MS stands out as a primary candidate for its analysis. It is often considered a "gold standard" for forensic substance identification because it provides a specific test that positively identifies the actual presence of a particular substance.[3]

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for compounds that may not be sufficiently volatile or thermally stable for GC analysis.[1] For structurally similar compounds, carbon-based HPLC columns can provide unique selectivity.[2]

Below is a summary of typical validation parameters for both GC-MS and HPLC methods, based on established guidelines and data from the analysis of similar ketone and bicyclic compounds.

Data Presentation: Comparison of Analytical Method Validation Parameters

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Acceptance Criteria
Specificity No interference observed at the retention time of the analyte. Mass spectrum confirms identity.No interference observed at the retention time of the analyte. Peak purity analysis confirms homogeneity.No interfering peaks at the retention time of the analyte.
Linearity (r²) ≥ 0.999[4]≥ 0.998r² ≥ 0.995
Range (µg/mL) 0.1 - 1000.5 - 200Dependent on application
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%Typically 80-120%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%RSD ≤ 2%
- Intermediate Precision< 2.0%< 2.5%RSD ≤ 3%
Limit of Detection (LOD) (µg/mL) 0.030.15S/N ratio ≥ 3[5]
Limit of Quantification (LOQ) (µg/mL) 0.10.5S/N ratio ≥ 10[5]
Robustness Unaffected by minor changes in flow rate and temperature.Unaffected by minor changes in mobile phase composition and pH.Consistent results with deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical methods. The following are representative experimental protocols for the validation of GC-MS and HPLC methods for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless mode).

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

Validation Experiments:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Prepare a series of at least five calibration standards of known concentrations.[5] Plot the peak area against concentration and perform a linear regression analysis.

  • Accuracy: Spike a blank matrix with known concentrations of the analyte at three levels (low, medium, and high).[4] Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day.[5]

    • Intermediate Precision: Analyze the same samples on different days, with different analysts, or on different instruments.[5]

  • LOD and LOQ: Determine the signal-to-noise ratio for a series of diluted solutions. The concentration that gives a signal-to-noise ratio of 3 is the LOD, and a ratio of 10 is the LOQ.[5]

  • Robustness: Introduce small, deliberate variations to method parameters such as oven temperature and flow rate and observe the effect on the results.[4]

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation: A standard HPLC system with a UV or PDA detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 210 nm).

  • Injection Volume: 10 µL.

Validation Experiments:

  • Specificity: Analyze blank matrix samples and compare the chromatograms with those of the analyte standard.

  • Linearity: Prepare a series of at least five calibration standards and construct a calibration curve.

  • Accuracy: Perform recovery studies by spiking the sample matrix with the analyte at three different concentration levels.

  • Precision:

    • Repeatability: Analyze multiple injections of the same sample.

    • Intermediate Precision: Vary factors such as the day of analysis and the analyst.

  • LOD and LOQ: Determine based on the signal-to-noise ratio.

  • Robustness: Intentionally vary parameters like mobile phase composition, pH, and column temperature to assess the method's reliability.

Mandatory Visualization

The following diagram illustrates the typical workflow for the validation of an analytical method.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow MethodDevelopment Method Development MethodOptimization Method Optimization MethodDevelopment->MethodOptimization ValidationProtocol Validation Protocol Definition MethodOptimization->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity LinearityRange Linearity & Range ValidationProtocol->LinearityRange Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability Testing Specificity->SystemSuitability LinearityRange->SystemSuitability Accuracy->SystemSuitability Precision->SystemSuitability LOD_LOQ->SystemSuitability Robustness->SystemSuitability Documentation Documentation & Reporting SystemSuitability->Documentation

A flowchart of the analytical method validation process.

Conclusion

The validation of analytical methods for this compound is critical for ensuring data quality and integrity in research and development. Both GC-MS and HPLC offer viable analytical approaches, with the choice depending on the specific requirements of the analysis. By following the detailed protocols and adhering to the acceptance criteria outlined in this guide, researchers can confidently establish a reliable and robust analytical method for the quantification of this bicyclic ketone. The provided workflow diagram serves as a visual guide to the systematic process of analytical method validation.

References

Safety Operating Guide

Safe Disposal of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone (CAS No. 40590-77-0), a flammable organic ketone. Adherence to these procedures is vital to ensure personal safety and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound may not always be readily available, data from structurally similar compounds indicate that it should be handled as a flammable, potentially harmful substance that is toxic to aquatic life.[1][2][3]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[2][4]

Spill Management: In the event of a spill, immediately evacuate the area and remove all ignition sources.[2][3] Contain the spill using an inert absorbent material such as sand or vermiculite.[3][5] The collected material should then be placed in a sealed, labeled container for hazardous waste disposal.[5] Do not allow the substance to enter drains or waterways.[2][5][6]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7] this compound waste should be collected as non-halogenated organic solvent waste.[8]

Key Segregation Principles:

  • Do not mix with incompatible materials: This includes strong oxidizing agents, strong acids, and strong bases.[1]

  • Aqueous vs. Organic: Keep aqueous waste separate from organic solvent waste.[9]

  • Container Compatibility: Use a container that is compatible with flammable organic liquids. The container should be clearly labeled with the chemical name and associated hazards.[7][8]

  • Container Filling: Do not overfill waste containers. It is recommended to fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[8]

Disposal Methodology

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[5] These companies are equipped to handle and dispose of flammable organic compounds in an environmentally sound manner, typically through high-temperature incineration.[10]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect the waste this compound in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a designated satellite accumulation area for hazardous waste.[7] This area should be well-ventilated and away from sources of ignition.[5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.[11]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with local and national regulations.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 40590-77-0[12]
Molecular Formula C10H14O[12]
Molecular Weight 150.22 g/mol [12]
Physical State Likely a liquid or low-melting solidInferred from similar compounds
Hazards Flammable, Harmful if swallowed, Skin and eye irritant, Toxic to aquatic lifeInferred from SDS of related compounds[1][2][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible, Labeled Non-Halogenated Organic Waste Container fume_hood->container check_incompatible Check for Incompatibles (Acids, Bases, Oxidizers) container->check_incompatible segregate Segregate from Incompatible Waste check_incompatible->segregate collect_waste Collect Waste in Container (Do not exceed 75% capacity) segregate->collect_waste seal_container Securely Seal Container collect_waste->seal_container storage Store in Designated Satellite Accumulation Area seal_container->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Waste Disposed of by Professionals contact_ehs->end

References

Essential Safety and Operational Guidance for 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye Protection Safety glasses or chemical safety gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Protective glovesWear appropriate protective gloves to prevent skin exposure.[1][2]
Skin and Body Protection Protective clothing, lab coat or uniformWear appropriate protective clothing to prevent skin exposure.[1][2] Contaminated work clothing should not be allowed out of the workplace.[3][4][5]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse in case of insufficient ventilation or if exposure limits are exceeded.[1]

Health Hazard Information

Understanding the potential health hazards is critical for safe handling. This substance is classified as follows:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[3]

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).[3]

  • Flammability: Combustible liquid.[3]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[3][4]

Handling and Storage Protocols

Proper handling and storage are essential to maintain the integrity of the compound and the safety of the laboratory environment.

Handling:

  • Avoid direct contact with the substance.[2]

  • Wash hands and other contacted skin thoroughly after handling.[3][4]

  • Use in areas with adequate ventilation.[3][5]

  • Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[3][5]

  • Do not eat, drink, or smoke when using this product.[3][5]

Storage:

  • Store in a cool, well-ventilated area.[2][5]

  • Keep container tightly closed.[2][5]

  • The floor of the storage room must be impermeable to prevent the escape of liquids.[2]

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed.

Accidental Release:

  • Remove Ignition Sources: Immediately eliminate any potential sources of ignition in the vicinity of the spill.[3][4]

  • Ensure Ventilation: Provide adequate ventilation to the area.[3][4]

  • Contain Spillage: Use sand or an inert powder to contain the spillage.[3][4]

  • Personal Protection: Wear the appropriate PPE as outlined in the table above.

  • Clean-up: Absorb the spill into dry earth or sand and transfer it to a closable, labeled salvage container.[2]

Disposal:

  • Dispose of contents and container to an approved disposal site, in accordance with local regulations.[3][4][5]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for handling this compound, incorporating the necessary safety measures at each step.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_spill Spill Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B Proceed C Weigh/Measure in Ventilated Area B->C Enter Lab D Perform Experiment C->D E Decontaminate Work Area D->E Experiment Complete F Dispose of Waste E->F G Doff and Dispose of PPE F->G H Wash Hands Thoroughly G->H S1 Evacuate Area S2 Remove Ignition Sources S1->S2 S3 Contain Spill with Inert Material S2->S3 S4 Clean and Dispose of Waste S3->S4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.